molecular formula C29H41IN8O12 B050669 AI-Mdp CAS No. 111364-35-3

AI-Mdp

Cat. No.: B050669
CAS No.: 111364-35-3
M. Wt: 820.6 g/mol
InChI Key: MEGPXSZNPPLVTD-MMKTZVEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AI-Mdp is a sophisticated research compound primarily utilized in preclinical studies focused on neurodegenerative diseases and chronic pain pathways. Its core research value lies in its hypothesized mechanism of action as a modulator of specific neuroinflammatory and oxidative stress pathways, which are critical targets in conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain. Researchers employ this compound to investigate the intricate signaling cascades involved in neuronal apoptosis and glial cell activation, providing valuable insights into potential therapeutic strategies.

Properties

CAS No.

111364-35-3

Molecular Formula

C29H41IN8O12

Molecular Weight

820.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate

InChI

InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1

InChI Key

MEGPXSZNPPLVTD-MMKTZVEFSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C

Synonyms

AI-MDP
N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of AI-Mdp (N-Acetylmuramyl-L-alanyl-D-isoglutamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

PropertyValueReference
IUPAC Name (4R)-4-[[(2S)-2-[[(2R)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy]propanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acidPubChem CID: 451714
Molecular Formula C₁₉H₃₂N₄O₁₁[3]
Molecular Weight 492.48 g/mol [3]
CAS Number 53678-77-6[3]
SMILES C--INVALID-LINK--O)C(=O)N">C@@HNC(=O)--INVALID-LINK--O[C@@H]1--INVALID-LINK--CO)O">C@HNC(=O)CPubChem CID: 451714

Mechanism of Action: The NOD2 Signaling Pathway

The activation of RIPK2 is a critical step that involves its autophosphorylation and subsequent polyubiquitination.[6] This ubiquitinated RIPK2 acts as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[3][6] The activation of these complexes leads to the phosphorylation of IκBα, triggering its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus.[6] Concurrently, this pathway also activates Mitogen-Activated Protein Kinases (MAPKs). The nuclear translocation of NF-κB and the activation of MAPKs result in the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.

AI_Mdp_NOD2_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AI-Mdp_ext AI-Mdp (Muramyl Dipeptide) AI-Mdp_int This compound AI-Mdp_ext->AI-Mdp_int Internalization NOD2 NOD2 AI-Mdp_int->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex Activates IKK_complex IKKα/β/NEMO Complex RIPK2->IKK_complex Activates MAPK MAPK TAK1_complex->MAPK Activates NFkB_complex IκBα-NF-κB IKK_complex->NFkB_complex Phosphorylates IκBα Pro_inflammatory_genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_genes NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Pro_inflammatory_genes Translocates to Nucleus

This compound induced NOD2 signaling pathway.

Quantitative Data on this compound Biological Activity

CompoundCell LineAssayPotency (EC₅₀)Fold Activation (at a given concentration)Reference
This compound (1)HEK293NOD2-dependent NF-κB luciferase77.0 nM-[7]
Compound 3 (butyrylated desmuramylpeptide)HEK293NOD2-dependent NF-κB luciferase4.6 nM-[7]
Compound 68HEK293NOD2-dependent NF-κB luciferase->2-fold vs this compound[8]
Compound 77 (C₁₂ counterpart of 68)HEK293NOD2-dependent NF-κB luciferase243 nM-[8]
Compound 73 (diethyl ester)HEK293NOD2-dependent NF-κB luciferase62 nM-[8]
CytokineThis compound ConcentrationConditionCytokine Concentration (pg/mL)Reference
TNF-α100 µg/mLMDP alone~1500[9]
IL-8100 µg/mLMDP alone~60000[9]
IL-1β100 µg/mLMDP alone~200[9]
IL-10100 µg/mLMDP alone~250[9]
TNF-α100 µg/mLMDP + IL-1R blockade~150[9]
IL-8100 µg/mLMDP + IL-1R blockade~6000[9]
LigandMethodBinding Affinity (Kᴅ)Reference
This compoundMicroscale Thermophoresis51 ± 18 nM[10]
MDP-(l) (diastereomer)Microscale Thermophoresis150 ± 24 nM[10]

Experimental Protocols

Protocol 1: In Vitro Cell Stimulation for Cytokine Analysis

1. Cell Culture:

  • Murine transformed endothelial cells (bEnd.3) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 12-well or 24-well plates at a concentration of 0.2 x 10⁶ to 1 x 10⁶ cells per well and allowed to adhere overnight.[11]

2. Stimulation:

  • For synergistic studies, cells can be co-stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) at 1 ng/mL.[12]

3. Incubation and Sample Collection:

  • The stimulated cells are incubated at 37°C in a 5% CO₂ atmosphere for a period ranging from 3 to 24 hours.[11]

  • After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

4. Cytokine Measurement:

  • The concentrations of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β, IL-10) in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Protocol 2: NF-κB Reporter Assay for NOD2 Activation

1. Cell Transfection:

  • Human Embryonic Kidney 293T (HEK293T) cells are seeded in 96-well plates.

  • Cells are co-transfected with an expression plasmid for human NOD2, an NF-κB-dependent luciferase reporter plasmid (e.g., Igκ-luciferase), and a control plasmid for normalization (e.g., Renilla luciferase).[10][13] Transfection is typically performed overnight.

2. Cell Stimulation:

3. Luciferase Assay:

  • After stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity (from the NF-κB reporter) is normalized to the Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency.

  • Results are often expressed as fold induction over unstimulated control cells.

Experimental_Workflow cluster_protocol1 Protocol 1: Cytokine Production Assay cluster_protocol2 Protocol 2: NF-κB Reporter Assay p1_start Seed Cells (e.g., PBMCs, Macrophages) p1_stim Stimulate with this compound (10 ng/mL - 100 µg/mL) p1_start->p1_stim p1_incubate Incubate (3-24 hours) p1_stim->p1_incubate p1_collect Collect Supernatant p1_incubate->p1_collect p1_measure Measure Cytokines (ELISA) p1_collect->p1_measure p2_start Seed HEK293T Cells p2_transfect Co-transfect with NOD2, NF-κB-luc, Renilla p2_start->p2_transfect p2_stim Stimulate with this compound p2_transfect->p2_stim p2_lyse Lyse Cells p2_stim->p2_lyse p2_measure Measure Luciferase Activity p2_lyse->p2_measure

Workflow for key this compound experiments.

References

Whitepaper: The Role of Artificial Intelligence and Markov Decision Processes in Modern Compound Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: AI in Drug Discovery

Conceptual Workflow: AI-Driven Compound Discovery

The process begins with defining a biological target and a set of desired properties for a potential drug candidate. An AI model, often a generative model trained using reinforcement learning, then explores the vast chemical space to design novel molecules that fit these criteria.[11] This workflow integrates computational modeling with experimental validation.

AI_Drug_Discovery_Workflow DefineTarget 1. Target Identification & Property Definition GenerativeModel 2. Generative Model (RL/MDP) De Novo Design DefineTarget->GenerativeModel VirtualScreen 3. In Silico Screening (Docking, ADMET) GenerativeModel->VirtualScreen Generates Candidates CandidateSelect 4. Candidate Prioritization VirtualScreen->CandidateSelect Filters & Ranks SynthesisPlan 5. AI-Powered Synthesis Planning CandidateSelect->SynthesisPlan WetLab 6. Chemical Synthesis & In Vitro Validation SynthesisPlan->WetLab FeedbackLoop Feedback & Model Retraining WetLab->FeedbackLoop Experimental Data FeedbackLoop->GenerativeModel Improves Generation

Figure 1: AI-Driven Drug Discovery Workflow.

De Novo Design via Markov Decision Processes

De novo drug design aims to create novel molecules from scratch. When framed as an MDP, this process involves an "agent" (the AI model) that sequentially adds atoms or fragments to build a molecule.[10]

  • States (S): The set of all possible intermediate molecular structures.

  • Actions (A): The available chemical modifications at each step (e.g., adding a bond, changing an atom).

  • Transition Probabilities (P): The probability of transitioning from one molecular state to another given an action. In generative models, this is often deterministic.

  • Reward Function (R): A function that scores the molecule at each state based on desired properties. This can include predicted binding affinity, quantitative estimate of drug-likeness (QED), and synthetic accessibility (SA) score.[11]

  • Policy (π): The strategy the agent learns to select actions that maximize the cumulative discounted reward, thereby generating molecules with optimal properties.[5]

MDP_Molecule_Generation Start Start S0 State 0 (Scaffold) Start->S0 S1 State 1 S0->S1 Action 1 (Add -OH) + Reward S2 State 2 S0->S2 Action 3 (Add -NH2) - Reward S1->S2 Action 2 (Add Ring) + Reward End Final Molecule (High Reward) S2->End Action 4 (Optimize) + Reward

Figure 2: Simplified MDP for Molecule Generation.

Quantitative Data & In Silico Screening

Once a set of candidate molecules is generated, they are subjected to rigorous in silico screening to predict their biological and pharmacological profiles. This stage generates quantitative data that is crucial for prioritizing candidates for synthesis.

Table 1: Illustrative In Silico Profiling of AI-Generated Compounds Note: Data are hypothetical and for illustrative purposes only.

Compound IDTarget Binding Affinity (pIC50, predicted)Lipinski's Rule of Five ViolationsADMET Risk (Score 0-1)Synthetic Accessibility (Score 1-10)
AI-Mdp-0018.700.22.5
This compound-0028.110.43.1
This compound-0039.200.34.5
This compound-0047.500.12.8
Control Drug 8.500.2N/A

Following in silico analysis, top candidates are synthesized and tested in biological assays.

Table 2: Illustrative Experimental Validation Data Note: Data are hypothetical and for illustrative purposes only.

Compound IDIn Vitro IC50 (nM)Cell-Based EC50 (nM)Cytotoxicity (CC50, µM)
This compound-0011545> 100
This compound-003822> 100
Control Drug 2560> 100

Signaling Pathway Analysis

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Compound This compound Compound Compound->Raf INHIBITS

Figure 3: Inhibition of a Generic Kinase Cascade.

Experimental Protocols

Protocol: Training a Generative Model (Reinforcement Learning)
  • Data Curation: Assemble a large dataset of known molecules with desired properties (e.g., from ChEMBL or PubChem). Represent molecules as SMILES strings or molecular graphs.

  • Model Architecture: Implement a generative model, such as a Recurrent Neural Network (RNN) or a Graph Neural Network (GNN).[1]

  • Reward Function Definition: Define a multi-objective reward function combining predicted binding affinity (from a pre-trained predictor), QED, SA score, and other relevant metrics.

  • Pre-training: Train the model on the curated dataset to learn the underlying patterns of chemical space (e.g., valid valency, common scaffolds).

  • Reinforcement Learning (Fine-tuning): Use an RL algorithm like REINFORCE or Proximal Policy Optimization (PPO) to fine-tune the model. The model generates new molecules (actions), which are evaluated by the reward function. The policy is updated to favor the generation of high-reward molecules.[10]

  • Iteration: Repeat the generation and updating process until the average reward of the generated molecules converges.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and ATP in a buffered solution.

  • Compound Addition: Add the diluted compounds to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to kinase activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Conclusion and Future Directions

References

A Technical Guide to the Preliminary Biocompatibility of Muramyl Dipeptide (MDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biocompatibility studies of Muramyl Dipeptide (MDP), a synthetic immunomodulatory compound. MDP, or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal immunologically active component of bacterial cell wall peptidoglycan.[1] Its ability to stimulate the innate immune system has led to its investigation as a vaccine adjuvant and anticancer agent.[2] However, its clinical application is often hindered by pyrogenic and other side effects, making biocompatibility assessment a critical aspect of research and development.[2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the primary signaling pathway involved in the cellular response to MDP.

Quantitative Biocompatibility Data

The biocompatibility of MDP and its analogs is primarily assessed through cytotoxicity and inflammatory response assays. The following tables summarize quantitative data from various in vitro studies.

Table 1: Cytotoxicity of MDP and Related Compounds

Compound/MaterialCell LineAssayConcentrationResults (Cell Viability %)Source
10-MDPMC3T3-E1 Osteoblast-like cellsWST-80.05 mM95%[3]
10-MDPMC3T3-E1 Osteoblast-like cellsWST-80.1 mM93%[3]
10-MDPMC3T3-E1 Osteoblast-like cellsWST-80.2 mMSignificant cytotoxicity observed[3]
G-Premio Bond (contains 10-MDP)L929 fibroblastsXTTNot specified93.0 ± 1.3[4]
Prime&Bond Universal (contains MDP)L929 fibroblastsXTTNot specifiedLower than G-Premio Bond[4]
Quick Bond Universal (contains MDP)L929 fibroblastsXTTNot specifiedLower than G-Premio Bond[4]
Scotchbond Universal (contains MDP)L929 fibroblastsXTTNot specifiedLower than G-Premio Bond[4]
Tetric N-Bond Universal (contains Bis-GMA, TEGDMA, HEMA)L929 fibroblastsXTTNot specified67.3 ± 3.0 (Highest cytotoxicity)[4]
Synthesized MDP-10 PrimerHuman Gingival Mesenchymal Stromal Cells (hGMSCs)Annexin V-FITC and PI StainingNot specified>60%[5]
UNIVERSAL BOND II (contains MDP-10)Human Gingival Mesenchymal Stromal Cells (hGMSCs)Annexin V-FITC and PI StainingNot specifiedHigh cytotoxicity[5]
KompoFix Primer (contains MDP-10)Human Gingival Mesenchymal Stromal Cells (hGMSCs)Annexin V-FITC and PI StainingNot specifiedHigh cytotoxicity[5]
CLEARFIL S3 BOND Universal (contains MDP-10)Human Gingival Mesenchymal Stromal Cells (hGMSCs)Annexin V-FITC and PI StainingNot specifiedHigh cytotoxicity[5]

Note: 10-MDP (10-Methacryloyloxydecyl dihydrogen phosphate) is a functional monomer used in dental adhesives and is chemically distinct from the immunomodulatory Muramyl Dipeptide (MDP), though both are sometimes referred to as "MDP" in literature.

Table 2: Inflammatory Response to MDP

Study TypeModelTreatmentKey Inflammatory Markers MeasuredOutcomeSource
In vivoMiceMDP injectionPaw edemaAcute, reversible paw edema observed, peaking at 6 hours.[6]
In vivoMiceBacteria-laden suture + MDPPolymorphonuclear leucocyte infiltrationEnhanced infiltration in MDP-treated animals within 24 hours.[7]
In vitroMC3T3-E1 osteoblast-like cells0.1 mM 10-MDPTNF-α, IL-1β, IL-6, IL-8Increased levels of all measured cytokines.[3]
In vitroHek293T cells transfected with Nod2MDPNF-κB activation (luciferase reporter assay)MDP activates the NF-κB pathway.[8][9]
In vivoMiceSystemic MDP injectionIRF4 expressionUpregulation of IRF4, leading to amelioration of experimental colitis.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for key experiments cited in the literature.

This protocol is based on the methodology used to assess the cytotoxicity of 10-MDP on MC3T3-E1 osteoblast-like cells.[3]

  • Cell Seeding: Plate MC3T3-E1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the test compound (e.g., 10-MDP from 0.05 to 1 mM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

  • Incubation: Incubate the cells with the test compound for 24 hours.

  • WST-8 Staining: Add 10 µL of WST-8 solution to each well and incubate for an additional 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

This protocol is based on the study of the inflammatory effects of systemically administered MDP in mice.[6]

  • Animal Model: Use inbred strains of mice (e.g., C57BL).

  • Treatment: Administer MDP systemically (e.g., via injection). A control group should receive a placebo.

  • Measurement: Measure the thickness of the mouse hind paw at various time points (e.g., 1, 6, and 24 hours) after injection using a caliper.

  • Data Analysis: The degree of swelling is calculated as the difference in paw thickness before and after treatment.

This protocol is used to determine the activation of the NF-κB signaling pathway in response to MDP.[8][9]

  • Cell Transfection: Co-transfect Hek293T cells with a plasmid encoding for human Nod2, an NF-κB luciferase reporter plasmid, and a Renilla luciferase control plasmid.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Stimulation: Treat the cells with various concentrations of MDP for 12 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

The primary mechanism by which MDP elicits a biological response is through the activation of the intracellular pattern recognition receptor NOD2.

MDP_NOD2_Signaling cluster_extracellular Extracellular MDP_ext MDP MDP_int MDP_int MDP_ext->MDP_int Internalization NF_kB_complex NF_kB_complex NF_kB_nuc NF_kB_nuc NF_kB_complex->NF_kB_nuc Translocation

Caption: MDP-NOD2 signaling pathway leading to pro-inflammatory gene expression.

Biocompatibility_Workflow cluster_assays Biocompatibility Assays Start Start: Test Compound (MDP) Cell_Culture Prepare Cell Culture (e.g., Fibroblasts, Macrophages) Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of MDP Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, WST-8, LDH) Treatment->Cytotoxicity_Assay Inflammatory_Assay Inflammatory Response Assay (e.g., ELISA for Cytokines) Treatment->Inflammatory_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Inflammatory_Assay->Data_Analysis Conclusion Conclusion on Biocompatibility Profile Data_Analysis->Conclusion

Caption: General workflow for in vitro biocompatibility testing of MDP.

Conclusion

The preliminary biocompatibility of Muramyl Dipeptide is intrinsically linked to its potent immunomodulatory activity. While MDP itself can induce a significant inflammatory response, this property is also the basis for its therapeutic potential as a vaccine adjuvant.[2][11] The cytotoxicity of MDP appears to be dose-dependent, and modifications to its chemical structure can significantly alter its biocompatibility profile.[2] The NOD2 signaling pathway is the primary mediator of MDP's effects, leading to the production of pro-inflammatory cytokines.[12] Therefore, a thorough understanding of these biocompatibility aspects is essential for the development of safe and effective MDP-based therapeutics. Future research should focus on developing analogs with improved selectivity and reduced off-target effects to enhance their clinical applicability.[2]

References

An In-depth Technical Guide to the Solubility and Stability Testing of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. These attributes are pivotal as they directly influence a drug's bioavailability, manufacturability, therapeutic efficacy, and safety profile.[1][2]

  • Aqueous solubility is a primary determinant of a drug's absorption and bioavailability, particularly for oral dosage forms.[2][3] Insufficient solubility can lead to poor absorption, high variability among patients, and a failure to achieve therapeutic concentrations.[1][2]

  • Chemical stability dictates how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2][4] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[5][6]

Solubility Characterization of AI-Mdp

The solubility of a compound is the maximum amount of that substance that can be dissolved in a solvent to establish a saturated solution at a specific temperature and pH. For pharmaceutical development, aqueous solubility across the physiological pH range is of paramount importance.

Experimental Protocols for Solubility Determination

Two primary types of solubility measurements are crucial during drug discovery and development: kinetic and thermodynamic solubility.[10]

2.1.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[10][11][12] It is a high-throughput method used in early discovery to flag compounds that might have solubility issues in biological assays.[10][13][14]

Detailed Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This introduces the compound into the aqueous medium, typically with a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate for a period of 1.5 to 2 hours at room temperature to allow for precipitation.[11]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometric plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[13]

  • Data Analysis: The solubility is reported as the highest concentration at which the compound remains in solution without significant precipitation.

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the true equilibrium solubility of a compound.[15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.[12][13] This data is critical for pre-formulation and formulation development.[13]

Detailed Experimental Protocol: Shake-Flask Equilibrium Solubility

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[2]

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure the system reaches equilibrium.[2][15]

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.[15]

  • Data Analysis: The experiment should be performed in triplicate for each condition. The average concentration is reported as the thermodynamic solubility.

Data Presentation: this compound Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

Assay TypepHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic7.42585212.5
Thermodynamic1.237150375.0
Thermodynamic4.53745112.5
Thermodynamic6.8372050.0
Thermodynamic7.4371845.0
(Note: Molar concentrations are based on a hypothetical molecular weight of 400 g/mol for this compound)

Visualization: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer (96-well plate) k_dilute->k_add k_incubate Incubate (2h) with shaking k_add->k_incubate k_read Measure Turbidity (Nephelometry) k_incubate->k_read k_end Determine Solubility Limit k_read->k_end t_start Add Excess Solid this compound to pH Buffers t_equilibrate Equilibrate (24-72h) with shaking t_start->t_equilibrate t_process Centrifuge & Filter Supernatant t_equilibrate->t_process t_analyze Quantify Concentration (HPLC) t_process->t_analyze t_end Determine Equilibrium Solubility t_analyze->t_end

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Assessment of this compound

Stability testing is essential to determine the re-test period for a drug substance and the shelf-life for a drug product.[7][16] It involves both long-term studies under recommended storage conditions and accelerated studies under stressed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[4][5][6] This information is crucial for developing stability-indicating analytical methods.[4][17] The goal is typically to achieve 5-20% degradation of the drug substance.[18]

Detailed Experimental Protocol: Forced Degradation

  • Application of Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.[18]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.[18]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[15]

  • Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 8, 24, 48 hours).

  • Analysis: Neutralize the acid and base hydrolysis samples. Analyze all samples using a validated stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent drug from any degradation products. Mass spectrometry can be used to help identify the structure of the degradants.

ICH Stability Studies

Formal stability studies are conducted according to ICH guidelines to establish a re-test period.[7][20] This involves storing the drug substance in controlled environmental chambers under various conditions.

Detailed Experimental Protocol: ICH Stability Study

  • Storage Conditions: Store the batches under the following ICH-recommended conditions:[19]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points.[21]

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[19]

    • Accelerated: 0, 3, and 6 months.[21][22]

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Water content

    • Relevant physical properties (e.g., particle size, polymorphism)

Data Presentation: this compound Stability Profile

Results from stability studies should be tabulated to show trends over time and under different conditions.

Stress ConditionDuration% DegradationMajor Degradants Formed
0.1 M HCl, 60°C24h12.5%DP-1, DP-2
0.1 M NaOH, 60°C8h18.2%DP-3
3% H₂O₂, RT24h8.9%DP-4
Thermal, 80°C (Solid)48h1.5%None significant
Photostability (ICH Q1B)-4.8%DP-5
(Note: DP = Degradation Product)
TestSpecificationTime 03 Months6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.8%99.1%98.2%
Total Impurities (%)NMT 1.0%0.15%0.45%0.85%
Water Content (%)NMT 0.5%0.1%0.2%0.3%
(Note: NMT = Not More Than)

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions start This compound Sample (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 8, 24h...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis result Identify Degradation Pathways & Degradation Products analysis->result

Caption: Workflow for Forced Degradation (Stress Testing).

Hypothetical Signaling Pathway for this compound

G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates aimdp This compound (Antagonist) aimdp->receptor Inhibits kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Activates response Cellular Response (e.g., Proliferation) tf->response Leads to

Conclusion

References

Foundational Research on Muramyl Dipeptide (MDP): A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Muramyl dipeptide is the minimal bioactive peptidoglycan motif common to nearly all Gram-positive and Gram-negative bacteria.[1][2] Its discovery as the essential component responsible for the adjuvant activity of Freund's Complete Adjuvant has positioned it as a critical molecule in immunology. MDP is a potent activator of the innate immune system, and understanding its mechanisms of action is crucial for the development of novel vaccines, immunotherapies, and treatments for inflammatory disorders.

Core Biological Activity: The MDP-NOD2 Axis

The primary biological activity of MDP is mediated through its direct interaction with the intracellular pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][3] NOD2 is expressed in the cytosol of various immune cells, including macrophages, dendritic cells, and certain epithelial cells.[4] The recognition of MDP by NOD2 is a key event in the host's ability to sense bacterial presence and initiate a defensive response.

The interaction is highly specific and occurs with high affinity. This binding event triggers a conformational change in NOD2, initiating a downstream signaling cascade that is central to the innate immune response.[4] Mutations in the gene encoding NOD2 are strongly associated with an increased risk for Crohn's disease, highlighting the critical role of the MDP-NOD2 signaling axis in maintaining immune homeostasis.[1][5]

The NOD2 Signaling Pathway

Upon binding MDP, NOD2 undergoes oligomerization and recruits the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through homophilic CARD-CARD interactions.[3] This NOD2-RIPK2 interaction is the critical nexus for downstream signaling. RIPK2 activation leads to the recruitment of other signaling components, ultimately activating two major pathways:

  • Nuclear Factor-κB (NF-κB) Pathway : RIPK2 activation leads to the phosphorylation and activation of the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor complex (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and anti-microbial peptides.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : The NOD2-RIPK2 signaling complex also activates MAPK pathways, including p38 and JNK. These pathways contribute to the stabilization of mRNA and the activation of other transcription factors, such as AP-1, which work in concert with NF-κB to orchestrate the inflammatory response.

The culmination of these signaling events is the production of key inflammatory mediators that shape the innate and subsequent adaptive immune responses.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Bacteria Bacteria MDP Muramyl Dipeptide (MDP) Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits IKK IKK Complex RIPK2->IKK activates MAPK MAPK (p38, JNK) RIPK2->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Gene Pro-inflammatory Gene Transcription NFkB->Gene translocates & activates MAPK->Gene activates Cytokines Cytokines, Chemokines (TNF-α, IL-6, IL-1β) Gene->Cytokines leads to

Diagram 1: The NOD2 signaling pathway activated by MDP.

Quantitative Data on MDP Biological Activity

The biological effects of MDP have been quantified in various experimental systems. The data below summarizes key findings regarding binding affinities and cytokine induction.

ParameterMolecule(s)ValueCell/System TypeReference
Binding Affinity (KD) MDP & Human NOD251 ± 18 nMPurified Protein (from insect cells)[6][7]
Binding Affinity (KD) MDP & NOD2 LRR Domain212 ± 24 nMPurified Protein (from E. coli)[8]
Cytokine Production MDP (5 µg/ml)IL-1β: up to 520 pg/mlHuman Mononuclear Cells[9]
GMDP (a derivative)IL-6: up to 595 pg/mlHuman Mononuclear Cells[9]
GMDP (a derivative)TNF-α: up to 930 pg/mlHuman Mononuclear Cells[9]
NF-κB Activation MDP(D-Glu2)-OCH3 (1 ng/ml)~5-fold > MDPHEK293T cells[10]

Experimental Protocols

NF-κB Luciferase Reporter Assay for NOD2 Activation

This assay is a standard method for quantifying the activation of the NOD2 pathway by measuring the transcriptional activity of NF-κB.

Objective: To determine the potency of MDP or its analogs in activating the NOD2-dependent NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection Reagent (e.g., Lipofectamine, XtremeGene9)

  • Plasmids:

    • pNF-κB-Luc (Firefly luciferase gene under an NF-κB promoter)

    • Human NOD2 expression vector

    • pRL-TK (Renilla luciferase vector for normalization)

  • Muramyl Dipeptide (MDP)

  • Dual-Luciferase® Reporter Assay System

  • Opaque, white 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO₂.[11]

  • Transfection:

    • Prepare a plasmid master mix in Opti-MEM containing the NF-κB-luciferase reporter, the NOD2 expression vector, and the Renilla luciferase control vector. A typical ratio might be 13 ng of NF-κB-Luc, 0.05 ng of NOD2, and 8.6 ng of Renilla vector per well.[11]

    • Add transfection reagent to the plasmid mix according to the manufacturer's protocol, vortex gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the transfection complex dropwise to the cells.

    • Incubate for 24 hours at 37°C.

  • Cell Stimulation:

    • Prepare serial dilutions of MDP in serum-free medium.

    • Carefully remove the medium from the transfected cells.

    • Add the MDP dilutions to the appropriate wells. Include a vehicle-only control.

    • Incubate for 6-12 hours at 37°C.[7]

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Following the kit's protocol, add the Luciferase Assay Reagent II (LAR II) to each well to measure Firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.

    • Read luminescence on a plate luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number.

    • Calculate the "fold activation" by dividing the normalized luciferase activity of MDP-treated cells by that of the vehicle-treated control cells.

Experimental_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Stimulation & Lysis cluster_day3_analysis Day 3: Luminescence Reading cluster_analysis Data Analysis seed Seed HEK293T cells in 96-well plate transfect Transfect cells with NOD2, NF-κB-Luc, & Renilla plasmids seed->transfect incubate24 Incubate 24 hours transfect->incubate24 stimulate Stimulate cells with MDP (6-12 hours) incubate24->stimulate lyse Lyse cells stimulate->lyse read_firefly Measure Firefly Luciferase lyse->read_firefly read_renilla Measure Renilla Luciferase read_firefly->read_renilla analyze Normalize Firefly/Renilla Calculate Fold Activation read_renilla->analyze

Diagram 2: Workflow for NF-κB Luciferase Reporter Assay.
Macrophage Stimulation and Cytokine Analysis

Objective: To measure the production of specific cytokines by macrophages in response to MDP stimulation.

Materials:

  • Primary monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1, RAW 264.7)

  • RPMI-1640 medium with 10% FBS

  • Muramyl Dipeptide (MDP)

  • Lipopolysaccharide (LPS, as a positive control)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Cell culture plates (24- or 96-well)

Methodology:

  • Cell Culture: Culture and differentiate macrophages according to standard protocols. For primary cells, this involves isolating monocytes from peripheral blood and culturing with M-CSF. For cell lines, subculture as required.

  • Cell Seeding: Seed macrophages into 24- or 96-well plates at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere overnight.

  • Stimulation:

    • Prepare dilutions of MDP (e.g., 10 µg/mL) and LPS (e.g., 1 ng/mL) in culture medium.[12]

    • Remove the existing medium from the cells and replace it with medium containing the stimulants. Include a medium-only control.

    • Incubate the plate for a specified period, typically 24 hours, at 37°C with 5% CO₂.[12]

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Use commercial ELISA kits for the cytokines of interest.

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and the collected supernatants.

      • Adding a detection antibody.

      • Adding a substrate solution that develops a color.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of each cytokine (in pg/mL or ng/mL) in the experimental samples by interpolating their absorbance values from the standard curve.

Conclusion

Muramyl Dipeptide (MDP) is a cornerstone molecule for studying innate immunity. Its specific recognition by the intracellular receptor NOD2 triggers potent pro-inflammatory signaling cascades, primarily through the NF-κB and MAPK pathways. This activity is fundamental to the host's defense against bacterial pathogens. The strong association between NOD2 dysfunction and Crohn's disease underscores the importance of this pathway in maintaining intestinal health. For drug development professionals, MDP and its synthetic derivatives offer a rich field for creating novel vaccine adjuvants, immunomodulators, and potential therapeutics for inflammatory diseases. The experimental protocols detailed herein provide robust and reproducible methods for quantifying the biological activity of MDP and for screening new chemical entities that target the NOD2 pathway.

References

Initial Findings on the Therapeutic Potential of Muramyl Dipeptide (MDP): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Muramyl Dipeptide (MDP)

Muramyl dipeptide is the smallest bioactive fragment of peptidoglycan, a major component of both Gram-positive and Gram-negative bacterial cell walls.[1][2] It is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). This recognition primarily occurs through the intracellular receptor Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][3] The interaction between MDP and NOD2 triggers a signaling cascade that leads to the activation of downstream inflammatory and immune responses.[1][3] This activity has positioned MDP and its analogs as potential therapeutic agents for modulating immune responses in various disease contexts.

Therapeutic Potential and Applications

The immunomodulatory properties of MDP suggest its potential application in various therapeutic areas, including:

  • Infectious Diseases: By stimulating the innate immune system, MDP can enhance the host's ability to clear infections.

  • Inflammatory Conditions: The role of MDP in activating inflammatory pathways, such as NF-κB, makes it a subject of interest in understanding and potentially treating inflammatory diseases like Crohn's disease.[1]

  • Neuroinflammation: Recent studies have shown that MDP can cross the gut-brain axis and induce changes in microglial gene expression and cytokine secretion, suggesting a role in neurodevelopment and neuroinflammatory processes.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on MDP.

Table 1: Effect of MDP on Cytokine and Chemokine Expression in Microglial Cells

Dose of MDPTarget MoleculeFold Change/EffectCell TypeReference
0.1 µg/mlCCL5/RANTESAcutely sensitive inductionImmortalised microglial (IMG) cells[2]
Higher physiological doseTNF-αElevated expressionImmortalised microglial (IMG) cells[2]
Higher physiological doseIL-1βElevated expressionImmortalised microglial (IMG) cells[2]

Table 2: Effect of MDP on Macrophage Activation

TreatmentTarget MoleculeExpression LevelCell TypeReference
MDP infusionIL-6Highly expressedMouse lamina propria macrophages[3]
MDP infusionTNF-αHighly expressedMouse lamina propria macrophages[3]
MDP infusionNitric Oxide (NO)Highly expressedMouse lamina propria macrophages[3]
MDP + Gly-GlyIL-6, TNF-α, NOInhibited inductionMouse lamina propria macrophages[3]

Key Signaling Pathways

MDP primarily signals through the NOD2 receptor, leading to the activation of several downstream pathways.

4.1. Canonical NOD2 Signaling Pathway

Upon binding of MDP to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is induced, leading to the recruitment of the serine-threonine kinase RIPK2. This interaction is crucial for the subsequent activation of the NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory cytokines and chemokines.

NOD2_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MDP_ext MDP MDP_int MDP MDP_ext->MDP_int Uptake NOD2 NOD2 MDP_int->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits NFkB_Activation NF-κB Activation RIPK2->NFkB_Activation MAPK_Activation MAPK Activation RIPK2->MAPK_Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_Activation->Cytokines Transcription MAPK_Activation->Cytokines Transcription

Canonical NOD2 signaling pathway initiated by MDP.

4.2. Cross-talk with Toll-like Receptor 2 (TLR2)

MDP sensing is not exclusively restricted to NOD2. Evidence suggests that MDP can also interact with and signal through Toll-like Receptor 2 (TLR2), leading to the activation of the NF-κB pathway.[1]

MDP_TLR2_Crosstalk MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 TLR2 TLR2 MDP->TLR2 NFkB_Pathway NF-κB Pathway NOD2->NFkB_Pathway TLR2->NFkB_Pathway Inflammatory_Response Inflammatory Response NFkB_Pathway->Inflammatory_Response

Cross-talk between NOD2 and TLR2 in MDP sensing.

Experimental Protocols

5.1. In Vitro Microglial Cell Stimulation

  • Objective: To determine the effect of MDP on cytokine and chemokine secretion in microglial cells.

  • Cell Line: Immortalised microglial (IMG) cells.

  • Methodology:

    • IMG cells are cultured under standard conditions.

    • Cells are treated with physiologically relevant doses of MDP (e.g., 0.1 µg/ml and higher concentrations).

    • Following incubation for a specified period, cell culture supernatants are collected.

    • The concentrations of secreted cytokines and chemokines (e.g., CCL5/RANTES, TNF-α, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead array assays.

    • Gene expression changes are analyzed using quantitative real-time PCR (qRT-PCR).

  • Reference: Based on the methodology described for studying MDP's effect on microglial gene expression and cytokine secretion.[2]

5.2. In Vivo Macrophage Activation Assay

  • Objective: To assess the activation of macrophages by MDP in vivo.

  • Animal Model: Experimental rats.

  • Methodology:

    • Rats are divided into experimental groups: sham-operated, MDP perfusion, and MDP + PepT1 competitive inhibitor (e.g., Gly-Gly).

    • MDP is administered via intestinal perfusion.

    • Lamina propria macrophages are isolated from the small intestinal mucosa.

    • The expression levels of activation markers and cytokines (e.g., IL-6, TNF-α, NO) in the isolated macrophages are determined by ELISA.

  • Reference: Adapted from the study on MDP transcellular transport and macrophage activation.[3]

Role of Artificial Intelligence (AI) in Drug Discovery

  • Target Identification: AI algorithms analyze large biological datasets to identify and validate new drug targets.[5]

  • Lead Generation and Optimization: Generative models can design novel molecules with desired therapeutic properties.[6] Machine learning models can predict the efficacy, toxicity, and pharmacokinetic properties of drug candidates.[6]

  • Predicting Protein-Peptide Interactions: AI models can analyze protein structures and binding sites to predict the binding affinity and specificity of designed peptides for their target proteins.[4]

AI_Drug_Discovery_Workflow Data_Input Biological Data (Genomics, Proteomics) Target_ID Target Identification (AI Algorithms) Data_Input->Target_ID Lead_Gen Lead Generation (Generative Models) Target_ID->Lead_Gen Lead_Opt Lead Optimization (ML Predictions) Lead_Gen->Lead_Opt Preclinical Preclinical Testing Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Generalized workflow for AI in drug discovery.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetics of Muramyl Dipeptide (MDP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Muramyl Dipeptide and its Derivatives

Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria.[1][2][3] It is a potent activator of the innate immune system, recognized by the cytosolic receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2][3][4] This recognition triggers a signaling cascade leading to the production of pro-inflammatory cytokines and other immune mediators.[1][4][5]

However, MDP itself has limitations for therapeutic use due to its rapid elimination and potential for pyrogenicity.[1][6] Consequently, numerous derivatives have been synthesized to improve its pharmacokinetic profile and enhance its therapeutic potential. These derivatives often involve acylation to increase lipophilicity, which can alter their distribution and duration of action.[7][8] Notable synthetic derivatives include mifamurtide (B1676584) (a lipophilic analogue), murabutide (B1237595) (a non-pyrogenic derivative), and adamantylamide dipeptide (AdDP).[9][10][11]

This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of these key MDP derivatives, providing a consolidated resource for understanding their behavior in biological systems.

Pharmacokinetic Profiles of MDP Derivatives

The pharmacokinetic properties of MDP derivatives are significantly influenced by their structural modifications. Lipophilic derivatives, for instance, exhibit distinct distribution patterns and half-lives compared to the parent MDP molecule.

Mifamurtide is a lipophilic analogue of MDP encapsulated in liposomes (L-MTP-PE) and is approved for the treatment of osteosarcoma.[9] Its pharmacokinetic profile has been characterized in both healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Mifamurtide

ParameterValueSpecies/PopulationDosing and AdministrationSource
Total Mifamurtide
Half-life (t½)2.04 ± 0.456 hoursOsteosarcoma patients (6-39 years)2 mg/m² intravenous infusion[12]
Terminal Half-life18 hoursHealthy adults4 mg intravenous infusion[9][12]
Cmax15.7 ± 3.72 nMHealthy adults4 mg intravenous infusion[12]
AUC17.0 ± 4.86 h x nMHealthy adults4 mg intravenous infusion[12]
AUCinf (Normal Renal Function)94.8 - 95.4 nM·hHealthy adults4 mg intravenous infusion (1 hour)[13]
AUCinf (Mild Renal Impairment)89.5 nM·hAdult volunteers4 mg intravenous infusion (1 hour)[13]
AUCinf (Moderate Renal Impairment)85.1 nM·hAdult volunteers4 mg intravenous infusion (1 hour)[13]
ClearanceNot correlated with creatinine (B1669602) clearanceAdults with and without renal impairment4 mg intravenous infusion (1 hour)[13]
Free Mifamurtide
AUCinfSimilar across renal function groupsAdults with and without renal impairment4 mg intravenous infusion (1 hour)[13]

AdDP is another derivative of MDP with enhanced lipophilicity. Its pharmacokinetic profile has been studied in mice.

Table 2: Pharmacokinetic Parameters of Adamantylamide Dipeptide (AdDP) in Mice

ParameterIntravenous (i.v.) AdministrationSubcutaneous (s.c.) AdministrationSource
Distribution Phase
Half-life (t½)2.1 minutes20 minutes[11]
Elimination Phase
Half-life (t½)2.85 hours11 hours[11]
Absorption Phase
Half-life (t½)N/A< 1 minute[11]
Bioavailability
Absolute BioavailabilityN/A65%[11]
Clearance
Total Body Clearance30 ml/min/kgN/A[11]

Experimental Protocols

The following sections detail the methodologies used in the pharmacokinetic studies of MDP derivatives.

  • Study Population: Healthy adult volunteers and patients with osteosarcoma, including those with mild to moderate renal or hepatic impairment.[12][13][14]

  • Dosing and Administration: A single dose of 4 mg or 2 mg/m² of liposomal mifamurtide administered via a 1-hour intravenous infusion.[12][13][14]

  • Sample Collection: Blood samples were collected at various time points over 72 hours post-infusion. Urine samples were also collected for pharmacokinetic analysis.[13][15]

  • Analytical Method: Plasma and urine concentrations of total and free (non-liposome-associated) mifamurtide were quantified using validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) methods.[15]

  • Pharmacodynamic Assessment: Changes in serum levels of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and C-reactive protein (CRP) were measured to assess the biological response.[13][14]

  • Animal Model: Mice were used to investigate the pharmacokinetic profile of AdDP.[11]

  • Radiolabeling: ¹⁴C-labeled AdDP with uniformly labeled alanine (B10760859) was used for tracing.[11]

  • Administration: The compound was administered either intravenously (i.v.) or subcutaneously (s.c.).[11]

  • Sample Analysis: Radioactivity in various tissues (liver, kidney, thymus, spleen, brain) and urine was measured to determine the distribution and excretion of the compound.[11]

Visualization of Signaling Pathways and Experimental Workflows

Muramyl dipeptide and its derivatives exert their immunomodulatory effects primarily through the activation of the NOD2 signaling pathway.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) or its derivatives NOD2 NOD2 MDP->NOD2 Internalization RIP2 RIP2 Kinase NOD2->RIP2 Oligomerization & Activation TAK1 TAK1 RIP2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NF_kappaB NF-κB IKK_complex->NF_kappaB Activation Transcription Transcription of Pro-inflammatory Genes NF_kappaB->Transcription MAPK->Transcription

Caption: NOD2 signaling pathway activated by Muramyl Dipeptide (MDP).

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of an MDP derivative.

PK_Workflow Admin Drug Administration (e.g., Intravenous Infusion) Sampling Serial Blood & Urine Sampling Admin->Sampling Processing Sample Processing (e.g., Plasma Separation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Pharmacokinetic Data (Concentration vs. Time) Analysis->Data Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data->Modeling Parameters Calculation of PK Parameters (t½, AUC, Clearance) Modeling->Parameters

Caption: Experimental workflow for pharmacokinetic analysis.

Distribution, Metabolism, and Excretion

  • Distribution: After intravenous administration, liposomal mifamurtide is rapidly cleared from the plasma and concentrates in the lungs, liver, spleen, nasopharynx, and thyroid.[9] The lipophilic nature of AdDP allows for good penetration into tissues, including the liver, kidney, thymus, spleen, and brain.[11]

  • Metabolism: The total body clearance of AdDP is primarily due to metabolism.[11] For mifamurtide, mild to moderate hepatic impairment does not have a clinically meaningful effect on its pharmacokinetics.[14]

  • Excretion: A very small percentage (3.1%) of the administered dose of AdDP is excreted in the urine over 48 hours after subcutaneous administration, with only a fraction being the unmetabolized compound.[11] Mild to moderate renal impairment does not significantly alter the clearance of mifamurtide, suggesting that dose adjustments are not necessary for these patient populations.[13]

Conclusion

The pharmacokinetic profiles of muramyl dipeptide derivatives are intricately linked to their chemical structures. Modifications such as acylation significantly enhance their lipophilicity, leading to longer half-lives and altered tissue distribution compared to the parent MDP molecule. Understanding these pharmacokinetic properties is crucial for the rational design of new immunomodulatory drugs with improved efficacy and safety profiles. The data presented in this guide, derived from studies on key derivatives like mifamurtide and AdDP, provide a foundational understanding for researchers in the field of drug development. Further research into the specific metabolic pathways and transporter interactions of these compounds will continue to refine their therapeutic applications.

References

Muramyl Dipeptide (MDP): A Core Immunomodulator in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Basic Properties and Characteristics of Muramyl Dipeptide (MDP) for Researchers, Scientists, and Drug Development Professionals.

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria, making it a pivotal molecule in the field of innate immunity and a subject of intense research in drug development.[1][2] As the essential building block of bacterial cell walls, MDP is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a cascade of inflammatory and antibacterial responses.[1] This guide provides a comprehensive overview of the fundamental properties, biological activities, and experimental consideration of MDP, with a focus on its relevance to the development of novel therapeutics.

Core Properties and Characteristics

Muramyl dipeptide is a naturally occurring glycopeptide with a molecular structure consisting of N-acetylmuramic acid linked to a dipeptide, typically L-alanyl-D-isoglutamine. This simple yet potent structure is responsible for its wide range of immunomodulatory activities. The stereochemistry of the amino acids is crucial for its biological function.

PropertyDescriptionReference
Molecular Formula C19H32N4O11
IUPAC Name (4R)-4-[(2S)-2-[[(2R)-2-acetamido-3-O-(2-carboxyethyl)propanoyl]amino]propanoylamino]-5-amino-5-oxopentanoic acid
Primary Receptor Nucleotide-binding oligomerization domain-containing protein 2 (NOD2)[1][3][4][5]
Biological Source Peptidoglycan of both Gram-positive and Gram-negative bacteria[4]
Key Biological Activity Pro-inflammatory, antibacterial, adjuvant[1][2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for MDP involves its recognition by the intracellular pattern recognition receptor, NOD2.[1][3][4][5] This interaction is central to initiating the innate immune response to bacterial components.

Upon entering the cell, MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2.[3] This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[3][5] The formation of this "nodosome" complex initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1][6] Activation of these pathways leads to the transcription of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating the innate immune response to bacterial infection.[1]

Beyond the canonical NOD2 pathway, MDP has been shown to interact with other cellular components and pathways, highlighting the complexity of its biological effects. For instance, MDP can signal through Toll-like receptor 2 (TLR2) and can also influence cellular processes such as autophagy.[1]

MDP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bacterial Peptidoglycan Bacterial Peptidoglycan MDP MDP Bacterial Peptidoglycan->MDP Degradation NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_complex TAK1/TAB2/TAB3 RIPK2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex MAPKs MAPKs TAK1_complex->MAPKs NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to MAPKs->Nucleus Signal to Inflammatory_Response Pro-inflammatory Cytokines, Chemokines, Antimicrobial Peptides Nucleus->Inflammatory_Response Gene Transcription

Diagram of the canonical NOD2-mediated signaling pathway activated by Muramyl Dipeptide (MDP).

Experimental Protocols

Accurate and reproducible experimental methods are critical for studying the biological effects of MDP. Below are summarized methodologies for key experiments.

NF-κB Activation Assay

This assay is fundamental to assessing the pro-inflammatory activity of MDP through the NOD2 pathway.

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are commonly used as they do not endogenously express NOD2. These cells are transiently co-transfected with a NOD2 expression vector and an NF-κB luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

  • Stimulation: 24 hours post-transfection, cells are stimulated with varying concentrations of MDP for a defined period (e.g., 6-12 hours).

  • Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis: NF-κB activation is expressed as the fold induction of firefly luciferase activity relative to the Renilla luciferase activity, normalized to unstimulated controls.

Cytokine Production Assay

This experiment quantifies the downstream effector functions of MDP-induced signaling.

Methodology:

  • Cell Culture: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs), are cultured in appropriate media.

  • Stimulation: Cells are treated with MDP at various concentrations for a specified time (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for the cytokine of interest.

  • Data Analysis: Cytokine concentrations are calculated based on a standard curve generated from recombinant cytokine standards.

In Vitro Binding Assay

This assay directly assesses the physical interaction between MDP and NOD2.

Methodology:

  • Protein Expression and Purification: Recombinant human NOD2 protein is expressed (e.g., in insect cells) and purified.

  • Probe Synthesis: A synthetic probe of MDP is generated, often biotinylated for detection.

  • Binding Reaction: Purified NOD2 is incubated with the biotinylated MDP probe under various conditions (e.g., different pH levels).

  • Detection: The interaction can be detected using techniques such as surface plasmon resonance (SPR) or pull-down assays followed by western blotting for the biotin (B1667282) tag.

  • Data Analysis: Binding affinity (e.g., dissociation constant, Kd) can be calculated from the experimental data.

Experimental_Workflow cluster_assay1 NF-κB Activation Assay cluster_assay2 Cytokine Production Assay cluster_assay3 In Vitro Binding Assay a1 Transfect HEK293 cells with NOD2 and NF-κB reporter a2 Stimulate with MDP a1->a2 a3 Measure Luciferase Activity a2->a3 b1 Culture primary immune cells b2 Stimulate with MDP b1->b2 b3 Collect supernatant b2->b3 b4 Perform ELISA b3->b4 c1 Purify recombinant NOD2 c3 Incubate NOD2 and MDP probe c1->c3 c2 Synthesize biotinylated MDP c2->c3 c4 Detect binding (e.g., SPR) c3->c4

Workflow for key experiments to characterize the biological activity of MDP.

Applications in Drug Development

The potent immunomodulatory properties of MDP have made it and its synthetic analogs attractive candidates for various therapeutic applications.

  • Vaccine Adjuvants: MDP and its derivatives are powerful adjuvants, enhancing the immunogenicity of vaccines by stimulating a robust and long-lasting immune response.

  • Immunostimulants: In conditions of immunosuppression, MDP-based compounds can be used to boost the immune system's ability to fight infections.

  • Anti-cancer Therapies: The ability of MDP to activate macrophages and other immune cells has been explored as a strategy to enhance anti-tumor immunity.

  • Modulators of Inflammatory Diseases: Given its central role in inflammation, targeting the MDP-NOD2 signaling axis is a promising strategy for the treatment of inflammatory bowel diseases like Crohn's disease, where NOD2 mutations are a significant risk factor.

Conclusion

Muramyl dipeptide is a fundamental molecule in innate immunity with a well-defined mechanism of action centered on the NOD2 signaling pathway. Its potent immunomodulatory effects have positioned it as a valuable tool and target in drug discovery and development. A thorough understanding of its basic properties, signaling cascades, and appropriate experimental methodologies is essential for researchers and professionals working to harness its therapeutic potential. The continued investigation of MDP and its analogs holds significant promise for the development of novel vaccines, immunotherapies, and treatments for inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for AI-Enhanced and Muramyl Dipeptide (MDP) Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of artificial intelligence (AI) with traditional cell culture techniques, alongside the study of immunomodulatory molecules like Muramyl Dipeptide (MDP), is paving the way for more reproducible, efficient, and insightful biological research. This document provides detailed application notes and experimental protocols for two distinct but complementary areas: the use of AI in automating and monitoring cell culture, and the investigation of cellular responses to MDP, a component of bacterial cell walls.

Part 1: AI-Assisted Cell Culture Monitoring and Automation

Experimental Workflow: AI-Assisted Cell Culture

AI_Cell_Culture_Workflow cluster_0 Automated Cell Culture System seed 1. Cell Seeding (Automated liquid handler) incubate 2. Incubation (Controlled environment) seed->incubate monitor 3. Continuous Monitoring (Automated microscopy & sensors) incubate->monitor ai_analysis 4. AI-Powered Image Analysis (Real-time assessment of confluency, morphology, etc.) monitor->ai_analysis decision 5. Automated Decision-Making (e.g., Time for passaging, media change, or compound addition) ai_analysis->decision action 6. Robotic Action (Passaging, media exchange, etc.) decision->action data 7. Data Logging & Reporting (Comprehensive record of all parameters and actions) decision->data action->incubate Continue Culture Cycle

An overview of an automated, AI-driven cell culture workflow.
Protocol: AI-Assisted Monitoring of Cell Confluency

Materials:

  • Adherent cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium

  • Cell culture flasks or plates

  • Standard cell culture reagents (e.g., Trypsin-EDTA, PBS)

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line using standard laboratory procedures.

    • Seed the cells into a new culture vessel at the desired density.

  • System Setup:

    • Using the system's software, define the vessel type and select the appropriate cell line profile if available.

    • Set the monitoring parameters, including the frequency of image acquisition at multiple points within the vessel.

    • Define the desired confluency threshold for passaging (e.g., 80%).

  • Automated Monitoring and Analysis:

    • The system will automatically acquire brightfield or phase-contrast images at the scheduled intervals.

    • The AI algorithm will analyze these images in real-time to calculate the percentage of confluency.[1]

    • The system's software will display the quantitative confluency data, often in the form of a growth curve.

  • Decision and Action:

    • The system will notify the user when the pre-defined confluency threshold is reached.

    • Based on this notification, the researcher can confidently proceed with passaging the cells.

    • For fully automated systems, the integrated liquid handling robotics can be programmed to perform the passaging protocol.[6][7]

  • Data Logging:

    • The system will maintain a complete digital record of the experiment, including all images, confluency data, and user actions.[4] This detailed log is invaluable for ensuring reproducibility.

Part 2: Muramyl Dipeptide (MDP) Stimulation of Macrophages in Cell Culture

Muramyl dipeptide (MDP) is the smallest bioactive component of peptidoglycan, a major constituent of bacterial cell walls.[8] It is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[8] Upon binding MDP, NOD2 triggers a signaling cascade that leads to the activation of pro-inflammatory transcription factors and the subsequent production of cytokines and other inflammatory mediators.

MDP-NOD2 Signaling Pathway

The binding of MDP to the LRR domain of NOD2 initiates a signaling cascade that is central to the innate immune response to bacterial components. This activation leads to the recruitment of the serine/threonine kinase RIPK2, which in turn activates the NF-κB and MAPK signaling pathways.[9][10][11][12][13]

MDP_NOD2_Signaling cluster_pathway MDP-NOD2 Signaling Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 binds to RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-12) MAPK->Cytokines NFkB NF-κB Activation IKK->NFkB NFkB->Cytokines

The signaling cascade initiated by MDP binding to the intracellular receptor NOD2.
Protocol: MDP Stimulation of RAW 264.7 Macrophages and Cytokine Analysis

This protocol details the stimulation of a murine macrophage cell line with MDP and the subsequent analysis of pro-inflammatory cytokine production.

Objective: To quantify the production of TNF-α and IL-6 by RAW 264.7 macrophages following stimulation with MDP.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Muramyl Dipeptide (MDP)

  • Lipopolysaccharide (LPS) (optional, for co-stimulation or positive control)

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete DMEM.

    • Incubate for 24 hours to allow the cells to adhere.

  • MDP Stimulation:

    • Prepare a stock solution of MDP in sterile PBS or cell culture medium.

    • Dilute the MDP stock to the desired final concentrations (e.g., 0.1, 1, and 10 µg/mL).

    • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of MDP.

    • Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. One study demonstrated that training RAW264.7 cells with 1 µg/ml of MDP for 48 hours, followed by a challenge with LPS, resulted in the upregulation of IL-6, IL-10, and IL-12.[4]

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatants from each well.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.

    • Transfer the cleared supernatants to fresh microcentrifuge tubes and store them at -80°C until analysis.

  • Cytokine Quantification by ELISA:

    • Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Use the standard curve to calculate the concentration of TNF-α and IL-6 in each experimental sample.

    • Present the data as mean ± standard deviation.

Expected Quantitative Data

The following table summarizes the expected outcomes of MDP stimulation on cytokine production in macrophages, based on published literature. The exact concentrations can vary significantly depending on the cell type, MDP concentration, and incubation time.

Treatment GroupTNF-α Production (pg/mL)IL-6 Production (pg/mL)IL-12 Production (pg/mL)
Control (Medium Only) BaselineBaselineBaseline
MDP (1 µg/mL) IncreasedIncreasedIncreased
LPS (100 ng/mL) Highly IncreasedHighly IncreasedHighly Increased
MDP + LPS Synergistically IncreasedSynergistically IncreasedSynergistically Increased

Note: "Baseline" refers to the basal level of cytokine secretion, which is typically low to undetectable. "Increased" indicates a statistically significant elevation compared to the control. Studies have shown that while MDP alone can induce cytokine production in isolated mononuclear cells, its effects can be synergistic when combined with a TLR agonist like LPS.

References

Application Notes and Protocols for the Use of Artificial Intelligence in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides an overview and detailed protocols for three key applications of AI in animal models:

  • Automated Behavioral Analysis: Utilizing computer vision and deep learning to objectively quantify complex behaviors.[7]

  • Predictive Modeling in Drug Discovery: Leveraging AI to analyze multi-modal data for biomarker discovery and prediction of therapeutic responses.[6]

Application 1: AI-Powered Automated Behavioral Analysis

Key Advantages:
  • Objectivity and Reproducibility: AI algorithms provide consistent and unbiased behavioral scoring.

  • High-Throughput Analysis: Enables the analysis of large datasets and long-duration recordings.[7]

  • Detection of Subtle Phenotypes: Capable of identifying subtle behavioral changes that may be missed by human observers.

Quantitative Data Summary
ParameterTraditional Method (Manual Scoring)AI-Powered Method (e.g., DeepLabCut, SLEAP)Improvement
Time for Analysis (per hour of video) 4-8 hours0.5-1 hour8-fold reduction
Inter-observer Reliability 75-85% agreement>99% consistencyIncreased reliability
Number of Behaviors Tracked 5-10 discrete behaviors20+ discrete and continuous behaviorsEnhanced granularity
Data Points Generated (per hour) ~1,000>1,000,000 (e.g., pose estimation)Richer datasets
Experimental Protocol: Automated Behavioral Analysis of Rodent Models in a Novel Object Recognition Task

Materials:

  • Video recording setup (e.g., overhead camera with consistent lighting)

  • Open-field arena

  • Novel and familiar objects

  • Computer with a high-performance GPU

Methodology:

  • Acclimation:

    • Habituate the animal to the testing room for at least 1 hour before the experiment.

    • Place the animal in the empty open-field arena for 10 minutes for 2-3 consecutive days to acclimate to the environment.

  • Training Phase:

    • Place two identical objects in the arena.

    • Allow the animal to freely explore the objects for 10 minutes.

    • Record the session using the overhead camera.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record for 10 minutes.

  • AI Model Training and Analysis:

    • Frame Extraction: Extract frames from the recorded videos.

    • Annotation: Manually label key body parts (e.g., nose, ears, tail base) on a subset of frames (typically 100-200 frames).

    • Model Training: Train a deep neural network using the labeled frames to learn to identify the body parts in novel frames.

    • Video Analysis: Apply the trained model to the full videos to automatically track the coordinates of each body part across all frames.

    • Behavioral Classification: Use the pose estimation data to classify behaviors such as sniffing, rearing, and object interaction based on the proximity and orientation of the animal's nose to the objects.

Visualization of Experimental Workflow

G cluster_animal_prep Animal Preparation & Habituation cluster_experiment Behavioral Testing cluster_ai_analysis AI-Powered Analysis acclimation Acclimation to Testing Room habituation Habituation to Arena acclimation->habituation training Training Phase: Two Familiar Objects habituation->training testing Testing Phase: One Familiar, One Novel Object training->testing video_rec Video Recording training->video_rec testing->video_rec frame_extraction Frame Extraction video_rec->frame_extraction annotation Manual Annotation (Keypoints) frame_extraction->annotation model_training Deep Learning Model Training annotation->model_training pose_estimation Automated Pose Estimation model_training->pose_estimation behavior_classification Behavioral Classification & Quantification pose_estimation->behavior_classification data_output data_output behavior_classification->data_output Quantitative Behavioral Data

Application 2: AI-Driven High-Content Image Analysis in Preclinical Imaging

Key Advantages:
  • Speed and Efficiency: Dramatically reduces the time required for image analysis compared to manual methods.[9]

  • Enhanced Accuracy: Can achieve expert-level accuracy in tasks like tumor volume segmentation and cell classification.

Quantitative Data Summary
ParameterManual AnalysisAI-Assisted Analysis (e.g., U-Net)Improvement
Tumor Volume Segmentation (MRI) 30-60 min/scan1-5 min/scan10-30x faster
Cell Counting (Histology) 15-30 min/slide<1 min/slide>15x faster
Segmentation Accuracy (Dice Score) 0.85 ± 0.050.92 ± 0.03Improved accuracy and consistency
Reproducibility (Coefficient of Variation) 10-15%<5%Higher reproducibility
Experimental Protocol: Automated Segmentation of Glioblastoma in a Mouse Model using MRI and a 3D U-Net

Objective: To accurately and automatically quantify tumor volume from T2-weighted MRI scans of an orthotopic glioblastoma mouse model.

Materials:

  • Glioblastoma cell line (e.g., U87)

  • Immunocompromised mice (e.g., athymic nude)

  • High-field preclinical MRI scanner (e.g., 7T)

  • AI development environment (e.g., Python with TensorFlow/PyTorch)

  • Image analysis software (e.g., ITK-SNAP, 3D Slicer for manual annotation)

Methodology:

  • Animal Model Development:

    • Intracranially implant glioblastoma cells into the striatum of the mice.

    • Monitor tumor growth using MRI starting 7-10 days post-implantation.

  • MRI Acquisition:

    • Acquire T2-weighted axial MRI scans of the mouse brains at specified time points (e.g., weekly).

    • Ensure consistent imaging parameters across all animals and time points.

  • Dataset Preparation:

    • Manual Annotation: An expert manually delineates the tumor boundaries on a subset of the MRI scans (e.g., 50-100 scans) to create the "ground truth" dataset.

    • Data Augmentation: Apply transformations (e.g., rotation, flipping, scaling) to the annotated images to artificially increase the size of the training dataset.

  • AI Model Training:

    • Model Architecture: Implement a 3D U-Net, a convolutional neural network architecture well-suited for biomedical image segmentation.

    • Training: Train the 3D U-Net model on the annotated MRI scans. The model learns to differentiate between tumor tissue and healthy brain tissue.

    • Validation: Evaluate the model's performance on a separate validation dataset to prevent overfitting.

  • Automated Segmentation and Quantification:

    • Apply the trained model to new, unseen MRI scans to automatically generate tumor segmentations.

    • Calculate the tumor volume from the segmented masks.

Visualization of Signaling Pathway (Conceptual AI Model Logic)

G cluster_encoder Encoder (Feature Extraction) cluster_decoder Decoder (Segmentation Reconstruction) input Input: 3D MRI Scan conv1 Convolutional Layers 1 input->conv1 pool1 Max Pooling conv1->pool1 conv2 Convolutional Layers 2 pool1->conv2 concat1 Concatenate pool1->concat1 pool2 Max Pooling conv2->pool2 concat2 Concatenate conv2->concat2 bottleneck Bottleneck pool2->bottleneck upconv1 Upsampling bottleneck->upconv1 upconv1->concat1 conv3 Convolutional Layers 3 concat1->conv3 upconv2 Upsampling conv3->upconv2 upconv2->concat2 conv4 Convolutional Layers 4 concat2->conv4 output Output: Segmented Tumor Mask conv4->output

Caption: Conceptual architecture of a U-Net model for image segmentation.

Application 3: AI-Based Predictive Modeling for Drug Efficacy

AI and machine learning are powerful tools for integrating and analyzing complex, multi-modal datasets from animal studies, including genomics, proteomics, imaging, and behavioral data.[4][5] This integrated approach can help identify predictive biomarkers of drug response and build models to forecast treatment outcomes.[6]

Key Advantages:
  • Biomarker Discovery: Identifies novel biomarkers from high-dimensional data that correlate with treatment efficacy.

  • Patient Stratification: Helps in developing strategies for stratifying patient populations in future clinical trials.[5]

  • Translational Insights: Bridges the gap between preclinical and clinical studies by identifying conserved mechanisms of drug response.[4]

Quantitative Data Summary
MetricTraditional Statistical AnalysisAI/ML Predictive ModelingImprovement
Biomarker Discovery Single-marker correlationMulti-marker signaturesIncreased predictive power
Prediction Accuracy (AUC) 0.65 - 0.750.85 - 0.95Higher accuracy in predicting responders vs. non-responders
Data Integration Limited to a few data typesIntegrates multi-omics, imaging, and clinical dataMore holistic models
Hypothesis Generation Manual, based on existing literatureData-driven, identifies novel associationsAccelerates research
Experimental Protocol: Predicting Anti-Tumor Response in a Syngeneic Mouse Model using a Machine Learning Classifier

Objective: To develop a machine learning model that predicts the response to immunotherapy in a syngeneic mouse model of colon cancer based on baseline tumor gene expression data.

Materials:

  • Syngeneic mouse model (e.g., MC38 cells in C57BL/6 mice)

  • Immunotherapy agent (e.g., anti-PD-1 antibody)

  • RNA sequencing platform

  • Machine learning environment (e.g., Python with Scikit-learn)

Methodology:

  • Animal Study:

    • Implant tumor cells in a large cohort of mice (n > 50).

    • When tumors reach a palpable size, collect a baseline tumor biopsy for RNA sequencing.

    • Treat the mice with either anti-PD-1 antibody or an isotype control.

    • Monitor tumor growth over time to classify animals as "Responders" or "Non-Responders" based on a predefined endpoint (e.g., tumor growth inhibition > 50%).

  • Data Generation and Preprocessing:

    • Perform RNA sequencing on the baseline tumor biopsies.

    • Process the raw sequencing data to obtain a gene expression matrix.

    • Normalize the data and perform quality control.

  • Feature Selection:

    • Use computational methods (e.g., recursive feature elimination) to identify a subset of genes from the thousands measured that are most informative for predicting treatment response.

  • Model Training and Evaluation:

    • Data Splitting: Divide the dataset into a training set (e.g., 80% of the animals) and a testing set (e.g., 20%).

    • Model Selection: Train several machine learning classifiers (e.g., Random Forest, Support Vector Machine, Logistic Regression) on the training data.

    • Hyperparameter Tuning: Optimize the parameters of each model using cross-validation.

    • Model Evaluation: Evaluate the performance of the best model on the unseen testing data to assess its ability to predict treatment response.

  • Biomarker Signature Identification:

    • Analyze the features (genes) that the final model uses to make its predictions to identify a potential biomarker signature of immunotherapy response.

Visualization of the Predictive Modeling Workflow

G cluster_study Animal Study & Data Collection cluster_data_proc Data Processing cluster_ml Machine Learning Pipeline animal_model Syngeneic Tumor Model (n > 50) biopsy Baseline Tumor Biopsy animal_model->biopsy treatment Immunotherapy Treatment biopsy->treatment rna_seq RNA Sequencing biopsy->rna_seq response Classify as Responder/ Non-Responder treatment->response gene_expression Gene Expression Matrix response->gene_expression Labels rna_seq->gene_expression feature_selection Feature Selection gene_expression->feature_selection data_split Train/Test Split feature_selection->data_split model_training Train ML Classifiers (e.g., Random Forest) data_split->model_training model_evaluation Evaluate Model Performance model_training->model_evaluation final_model final_model model_evaluation->final_model Predictive Model & Biomarker Signature

References

Application Notes and Protocols for AI-MDP in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Section 1: AI-MDP for De Novo Drug Design

De novo drug design involves the creation of novel molecules with desired biological activities. When modeled as an MDP, the state represents the current molecular structure, actions are the addition or modification of chemical groups, and the reward is a function of the molecule's predicted properties. Deep Reinforcement Learning (DRL) has emerged as a powerful technique to navigate the vast chemical space and generate promising drug candidates.[3][4][5]

Application Note: The ReLeaSE (Reinforcement Learning for Structural Evolution) strategy is a DRL approach that integrates two deep neural networks: a generative model and a predictive model.[3][4] The generative model, often a recurrent neural network (RNN), learns the rules of chemical syntax from a large database of molecules to generate valid chemical structures represented as SMILES strings. The predictive model is trained to forecast the desired properties of these generated molecules, such as binding affinity to a specific target or drug-likeness. Through reinforcement learning, the generative model is fine-tuned to produce molecules that are optimized for the desired properties as evaluated by the predictive model.[3][4]

Experimental Protocol: De Novo Design of a Targeted Kinase Inhibitor using DRL

This protocol outlines the computational steps for generating novel inhibitors targeting a specific protein kinase using a DRL-based approach.

1. Data Preparation and Model Training (Supervised Phase):

  • Dataset Compilation:

    • Assemble a large dataset of known kinase inhibitors and a general collection of drug-like molecules. Represent all molecules as canonical SMILES strings.

    • For the predictive model, gather a dataset of molecules with experimentally determined binding affinities (e.g., IC50 values) for the target kinase.

  • Generative Model Training:

    • Train a stack-augmented RNN on the general drug-like molecule dataset to learn the grammar of SMILES and generate valid chemical structures.

  • Predictive Model Training:

    • Develop a Quantitative Structure-Activity Relationship (QSAR) model using the kinase inhibitor dataset.[6][7][8][9] This can be a deep neural network that takes SMILES strings as input and predicts the binding affinity.

    • Validate the predictive model using a held-out test set to ensure its accuracy.

2. Reinforcement Learning for Targeted Generation (RL Phase):

  • Environment and Reward Definition:

    • The "environment" is the process of building a molecule, character by character.

    • The "state" is the current partial SMILES string.

    • The "action" is the choice of the next character to add to the SMILES string.

    • The "reward" is a composite function that includes the predicted binding affinity from the QSAR model, as well as other desired properties like synthetic accessibility and drug-likeness.

  • Policy Gradient Optimization:

    • Use a policy-based RL algorithm, such as REINFORCE, to update the weights of the generative model.[3]

    • The goal is to maximize the expected reward, thereby biasing the generation of molecules towards those with high predicted activity against the target kinase.

3. Analysis and Selection of Generated Molecules:

  • Generate a library of novel molecules using the fine-tuned generative model.

  • Filter the generated molecules for chemical validity, novelty, and predicted properties.

  • Prioritize a subset of molecules for synthesis and experimental validation based on the predicted potency and other desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Quantitative Data Summary

The performance of the DRL model can be evaluated by analyzing the properties of the generated molecules. The following table presents a hypothetical comparison of molecules generated before and after reinforcement learning, targeting Janus protein kinase 2 (JAK2).[4]

PropertyBefore RL (Sampled from Prior)After RL (Targeting High Activity)
% Valid SMILES98.2%99.1%
% Novel Molecules95.7%92.3%
Average QED Score0.580.65
Average Predicted pIC505.27.8

Workflow for De Novo Drug Design using DRL

de_novo_drug_design cluster_supervised Supervised Learning Phase cluster_rl Reinforcement Learning Phase cluster_output Output mol_db Molecular Database (SMILES) generative_model Generative Model (RNN) Training mol_db->generative_model rl_agent RL Agent (Generative Model) generative_model->rl_agent Initial Policy qsar_db QSAR Dataset (SMILES + Activity) predictive_model Predictive Model (DNN) Training qsar_db->predictive_model reward_function Reward Function (Predicted Activity, etc.) predictive_model->reward_function Property Prediction molecule_generation Molecule Generation (SMILES Sampling) rl_agent->molecule_generation molecule_generation->reward_function generated_molecules Generated Molecules molecule_generation->generated_molecules policy_update Policy Update (Gradient Ascent) reward_function->policy_update policy_update->rl_agent analysis Filtering & Analysis generated_molecules->analysis candidates Candidate Molecules for Synthesis analysis->candidates

Caption: Workflow for de novo drug design using Deep Reinforcement Learning.

Section 2: this compound for Nanocarrier-Based Targeted Drug Delivery

Nanocarriers, such as lipid nanoparticles and polymers, can be engineered to deliver drugs specifically to tumor sites, thereby increasing efficacy and reducing systemic toxicity.[10][11] The design of these nanocarriers is a multi-objective optimization problem, where properties like particle size, surface charge, and drug loading need to be fine-tuned. An MDP framework can be used to model this optimization process, where the state represents the current nanocarrier formulation, actions are modifications to the formulation parameters, and the reward is a function of the desired delivery outcomes.

This protocol describes a hybrid computational and experimental approach to optimize lipid nanoparticles (LNPs) for delivering a chemotherapeutic agent to a solid tumor model.

1. High-Throughput Formulation and Characterization:

  • Library Generation:

    • Create a diverse library of LNP formulations by varying parameters such as lipid composition, drug-to-lipid ratio, and surface modifications (e.g., PEGylation, targeting ligands).

  • Physicochemical Characterization:

    • For each formulation, measure key properties including:

      • Particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

      • Zeta potential using electrophoretic light scattering (ELS).

      • Encapsulation efficiency and drug loading using a suitable analytical method (e.g., HPLC).

2. In Vitro Screening:

  • Cellular Uptake:

    • Incubate fluorescently labeled LNPs with a cancer cell line relevant to the target tumor.

    • Quantify cellular uptake using flow cytometry or fluorescence microscopy.

  • Cytotoxicity Assay:

    • Treat cancer cells with drug-loaded LNPs at various concentrations.

    • Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to determine the IC50.

  • Data Integration:

    • Compile the data from steps 1 and 2 into a structured database.

  • Predictive Modeling:

    • Train machine learning models (e.g., random forests or neural networks) to predict the physicochemical properties and in vitro performance of LNPs based on their formulation parameters.[13]

  • MDP Formulation and RL:

    • Define the MDP:

      • State: The current LNP formulation parameters.

      • Action: A modification to one or more formulation parameters.

      • Reward: A function that balances desired outcomes, such as high cellular uptake, low cytotoxicity in healthy cells (if tested), and optimal physicochemical properties.

    • Use an RL algorithm to explore the formulation space and identify a set of optimized LNP candidates.

4. In Vivo Validation:

  • Animal Model:

    • Use an appropriate tumor-bearing animal model (e.g., a xenograft mouse model).

  • Biodistribution Study:

    • At various time points, quantify the accumulation of LNPs in the tumor and major organs using imaging or tissue harvesting.

  • Efficacy Study:

    • Treat tumor-bearing animals with the optimized drug-loaded LNPs.

    • Monitor tumor growth and animal survival over time to evaluate therapeutic efficacy.

Quantitative Data Summary

ParameterConventional LNPAI-Optimized LNP
Particle Size (nm)120 ± 1585 ± 10
PDI0.25 ± 0.050.12 ± 0.03
Encapsulation Efficiency (%)75 ± 892 ± 5
Tumor Accumulation (%ID/g)3.5 ± 0.88.2 ± 1.5
Tumor Growth Inhibition (%)4585

nanocarrier_design cluster_experimental Experimental Phase cluster_ai This compound Phase formulation High-Throughput Formulation characterization Physicochemical Characterization formulation->characterization invitro In Vitro Screening characterization->invitro data_collection Data Collection characterization->data_collection Experimental Data invitro->data_collection invivo In Vivo Validation invivo->data_collection Feedback Loop ml_model Predictive ML Model data_collection->ml_model Training Data rl_optimization RL-based Optimization ml_model->rl_optimization optimized_candidates Optimized Candidates rl_optimization->optimized_candidates optimized_candidates->invivo Validation

Section 3: Signaling Pathways in Targeted Cancer Therapy

Understanding the signaling pathways that are dysregulated in cancer is crucial for designing effective targeted therapies.[17][18] AI can be used to analyze complex biological data and identify key nodes in these pathways that can be targeted for therapeutic intervention.

Application Note: In many cancers, signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are constitutively active, promoting cell survival and proliferation.[17] Targeted therapies aim to inhibit specific components of these pathways. AI models can analyze genomic and proteomic data from tumors to identify which pathways are driving the cancer and predict the patient's response to different targeted drugs.[18]

PI3K/Akt/mTOR Signaling Pathway

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Standard Operating Procedure for the Synthesis of Novel Immunomodulatory Agents: A Focus on Cyclic Adenosine-Inosine Monophosphate (cAIMP) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed standard operating procedure for the synthesis and characterization of cAIMP analogs, which are potent activators of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has shown significant therapeutic potential in oncology and infectious diseases.

The protocols and data presented herein are synthesized from established methodologies and provide a framework for the rational design and development of novel cAIMP-based therapeutics. These analogs are of significant interest to drug development professionals due to their ability to induce robust type I interferon and pro-inflammatory cytokine responses.

Quantitative Data Summary

The following tables summarize key quantitative data for representative cAIMP analogs, highlighting their potency in activating the STING pathway.

Table 1: In Vitro Activity of cAIMP Analogs

CompoundLinkageModificationTargetEC50 (µM) for Type I IFN Induction in human bloodReference
3',3'-cAIMP3'-5', 3'-5'NonehSTING6.4[1]
Analog 523'-5', 3'-5'2'-deoxy-2'-fluoro (A)hSTING4.7[1]
Analog 533'-5', 3'-5'2'-deoxy-2'-fluoro (I)hSTING2.5[1]
Analog 543'-5', 3'-5'2'-deoxy-2'-fluoro (A & I)hSTING1.8[1]
Analog 553'-5', 3'-5'bis-PhosphorothioatehSTING1.2[1]
Analog 563'-5', 3'-5'2'-deoxy-2'-fluoro (A & I), bis-PhosphorothioatehSTING0.4[1]
2',3'-cGAMP2'-5', 3'-5'NonehSTING19.6[1]
DMXAAN/AN/AmSTINGPotent murine agonist[1]

EC50 values represent the concentration required to elicit 50% of the maximal response.

Signaling Pathway

Cyclic adenosine-inosine monophosphate (cAIMP) analogs function as agonists of the STING (Stimulator of Interferon Genes) pathway. Upon binding to STING, a transmembrane protein in the endoplasmic reticulum, it induces a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Simultaneously, the activation of STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1]

STING_Pathway cAIMP-mediated STING Signaling Pathway cAIMP cAIMP Analog STING STING (ER Membrane Protein) cAIMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates NFkB NF-κB Pathway STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Production

cAIMP-mediated STING Signaling Pathway

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 3',3'-cAIMP Analogs

This protocol outlines a general procedure for the solid-phase synthesis of 3',3'-linked cAIMP analogs. Modifications for incorporating 2'-fluoro-2'-deoxyriboses and phosphorothioate (B77711) linkages are also described.

Materials:

  • Controlled pore glass (CPG) solid support

  • Appropriately protected adenosine (B11128) and inosine (B1671953) phosphoramidites (e.g., with DMT, Bz, and iBu protecting groups)

  • Activator (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing agent (e.g., Iodine solution)

  • Thiolating agent (e.g., 3-((Dimethylamino-methylidene)amino)-3-oxo-propanethioate (DDTT))

  • Capping reagents (e.g., Acetic anhydride (B1165640), N-Methylimidazole)

  • Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., Concentrated ammonium (B1175870) hydroxide)

  • HPLC purification system and columns

Procedure:

  • Solid Support Preparation: Start with a CPG solid support pre-loaded with the first nucleoside (e.g., inosine).

  • DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of dichloroacetic acid in dichloromethane.

  • Coupling: Couple the second phosphoramidite (B1245037) (e.g., adenosine phosphoramidite) to the deprotected 5'-hydroxyl group using an activator like 5-ethylthio-1H-tetrazole.

  • Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

  • Oxidation/Thiolation:

    • For a standard phosphate (B84403) linkage, oxidize the newly formed phosphite (B83602) triester to a phosphate triester using an iodine solution.

    • For a phosphorothioate linkage, treat the phosphite triester with a thiolating agent such as DDTT.

  • DMT Deprotection (Second Nucleoside): Remove the DMT group from the newly added nucleoside.

  • Intramolecular Cyclization: Perform an intramolecular coupling reaction to form the cyclic dinucleotide. This is typically achieved under dilute conditions to favor intramolecular over intermolecular reactions.

  • Cleavage and Deprotection: Cleave the synthesized cyclic dinucleotide from the solid support and remove the remaining protecting groups by treatment with concentrated ammonium hydroxide (B78521) at an elevated temperature.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.

Note on Modifications:

  • 2'-Fluoro Analogs: To synthesize analogs with 2'-fluoro-2'-deoxyriboses, use the corresponding 2'-fluoro-substituted phosphoramidites during the coupling steps.

  • bis-Phosphorothioate Analogs: For bis-phosphorothioate linkages, perform the thiolation step after each phosphoramidite coupling.

Experimental Workflow Diagram

Synthesis_Workflow Solid-Phase Synthesis Workflow for cAIMP Analogs cluster_synthesis Automated Synthesizer Cycle A 1. DMT Deprotection B 2. Coupling A->B C 3. Capping B->C D 4. Oxidation / Thiolation C->D Start Start: CPG Support with 1st Nucleoside Cycle1 Perform Synthesis Cycle (2nd Nucleoside) Start->Cycle1 Deprotect2 5. Final DMT Deprotection Cycle1->Deprotect2 Cyclization 6. Intramolecular Cyclization Deprotect2->Cyclization Cleavage 7. Cleavage & Deprotection Cyclization->Cleavage Purification 8. HPLC Purification Cleavage->Purification Characterization 9. Characterization (MS, NMR) Purification->Characterization End Final Product: pure cAIMP Analog Characterization->End

Solid-Phase Synthesis Workflow for cAIMP Analogs

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The protocols provided are general guidelines and may require optimization for specific cAIMP analogs.

References

Application Notes and Protocols for Fluorescent Labeling of AI-Mdp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Chemical Labeling of AI-Mdp with Fluorophores

Experimental Protocol: Fluorophore Conjugation to this compound

Materials:

  • Amine-reactive fluorophore (e.g., DTAF, NHS-ester functionalized dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Stir plate and stir bars

  • Reaction vials

  • Purification column (e.g., Sephadex G-15)

  • Lyophilizer

Procedure:

  • Preparation of Fluorophore Solution: Immediately before use, dissolve the amine-reactive fluorophore in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification of the Fluorescent Conjugate:

    • Elute the column with a suitable buffer (e.g., deionized water or PBS).

  • Storage: Store the lyophilized product at -20°C, protected from light.

II. Characterization of Fluorescently Labeled this compound

Quantitative Data Summary
ParameterMethodTypical Value/RangeReference
Binding Affinity (KD) of Nod2 to MDP Surface Plasmon Resonance51 ± 18 nM[1]
Synthesis Yield of DTAF-MDP Gravimetric analysis post-purificationNot explicitly stated in a quantitative table in the provided search results, but successful synthesis is reported.[1]
Fluorophore to Peptide Ratio SpectrophotometryDependent on reaction conditions; requires optimization.
Macrophage Activation Macrophage Spreading AssayDose-dependent increase in macrophage spreading.

III. Biological Activity Assays

Experimental Protocol: Macrophage Activation Assay

Materials:

  • Peritoneal macrophages

  • Lipopolysaccharide (LPS) (as a positive control)

  • Cell culture medium (e.g., RPMI 1640) with 10% FBS

  • 24-well cell culture plates

  • Microscope

Procedure:

  • Cell Seeding: Seed peritoneal macrophages in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere for 2-4 hours.

  • Treatment:

    • Remove the medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Macrophage Spreading:

    • Observe the cells under a microscope.

    • Quantify macrophage activation by counting the number of spread macrophages versus rounded macrophages in several random fields for each condition. An increase in the percentage of spread macrophages indicates activation.

IV. Signaling Pathway and Workflow Diagrams

This compound (MDP) Induced Nod2 Signaling Pathway

Nod2_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NFkB_complex_nucleus p65/p50 DNA DNA NFkB_complex_nucleus->DNA Binds to promoter regions NFkB_complex NFkB_complex NFkB_complex->NFkB_complex_nucleus Translocates

Experimental Workflow for Fluorescent Labeling of this compound

Labeling_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization & Use Start Start: This compound & Fluorophore Dissolve Dissolve this compound in buffer (pH 8.5) Start->Dissolve Dissolve_Dye Dissolve Amine-Reactive Fluorophore in DMSO/DMF Start->Dissolve_Dye React Mix and React (1-2h, RT, dark) Dissolve->React Dissolve_Dye->React Purify Size-Exclusion Chromatography React->Purify Collect Collect Fluorescent Fractions Purify->Collect Lyophilize Lyophilize Collect->Lyophilize Characterize Characterize: - Degree of Labeling - Purity Lyophilize->Characterize Bioassay Biological Activity Assay Characterize->Bioassay End End: Fluorescent this compound Bioassay->End

References

Unlocking Brain Dynamics: Practical Applications of AI-driven Markov Decision Processes in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Modeling Neural Processes with MDPs

The MDP framework provides a mathematical foundation for modeling decision-making in environments where outcomes are partly random and partly under the control of an agent.[1][2] In neuroscience, the "agent" can be the brain itself, making decisions to maximize rewards, which can range from a food pellet for a rat to achieving a desired goal in a cognitive task.[3] An MDP is defined by a set of states, actions, transition probabilities between states given an action, and a reward function.[4][5] This framework is particularly well-suited for neuroscience as it can model the dynamic, trial-and-error nature of learning and decision-making processes observed in biological systems.[6]

The synergy between AI and neuroscience is bidirectional; AI techniques help interpret complex brain data, while neuroscience provides inspiration for new AI algorithms.[7][8] Reinforcement learning (RL), which is fundamentally based on the MDP framework, has emerged as a powerful tool for understanding how the brain learns from feedback to guide future actions.[6][9]

Application: Co-adaptive Brain-Computer Interfaces (BCIs)

Experimental Protocol: Co-adaptive BCI in a Rodent Model

This protocol is based on the work of DiGiovanna et al. (2009), which demonstrated a co-adaptive BCI for a rat controlling a robotic arm.[4]

Objective: To train a rat to control a robotic arm to reach a target for a water reward using a co-adaptive BCI based on reinforcement learning.

Materials:

  • Male Sprague-Dawley rat

  • Custom-built behavioral cage with a robotic arm workspace

  • Microelectrode arrays (e.g., 8x2 configuration)

  • Neural signal recording and processing system (e.g., Tucker-Davis Technologies)

  • Robotic arm (5 degrees of freedom)

  • Water reward delivery system

  • Computer for running the reinforcement learning algorithm

Procedure:

  • Animal Handling and Habituation:

    • Handle the rat daily to acclimate it to the experimenter.

    • Habituate the rat to the behavioral cage and the presence of the robotic arm.

  • Operant Conditioning (Pre-training):

    • Train the rat to associate pressing a lever with receiving a water reward.

    • Gradually introduce the robotic arm movement, initially controlled by the experimenter, paired with the reward delivery.

    • The rat learns to expect a reward when the robotic arm reaches the target.

  • Surgical Implantation of Microelectrode Arrays:

    • Anesthetize the rat following approved protocols.

    • Perform a craniotomy over the primary motor cortex (M1).

    • Implant microelectrode arrays into layer V of M1, the area responsible for motor control.

    • Allow for a post-operative recovery period of 1-2 weeks.

  • Neural Signal Acquisition and Processing:

    • Connect the implanted microelectrodes to the recording system.

    • Record extracellular neural signals (spikes) from individual neurons.

    • Filter and amplify the signals.

    • Perform spike sorting to isolate the activity of single neurons. The firing rates of these neurons will serve as the "state" input for the RL algorithm.

  • Co-adaptive Reinforcement Learning BCI:

    • State Representation: The neural activity (e.g., firing rates of a population of M1 neurons) at each time step represents the state.

    • Action Selection: The RL algorithm selects an action, which corresponds to a movement of the robotic arm.

    • Reward: A positive reward (water) is delivered when the robotic arm successfully reaches the target. No reward is given otherwise.

    • Learning: The RL algorithm (e.g., Q-learning or an actor-critic model) updates its policy based on the received reward, learning the mapping between neural states and actions that lead to successful target acquisition. The rat, in turn, learns to modulate its neural activity to guide the robotic arm. This creates a co-adaptive learning loop.

  • Data Analysis:

    • Track the success rate of the BCI performance over training sessions.

    • Analyze the changes in neural firing patterns as the rat learns to control the BCI.

    • Evaluate the adaptation of the RL algorithm's policy.

Quantitative Data: BCI Performance

The following table summarizes typical performance metrics for RL-based BCIs.

Performance MetricDescriptionTypical Value/Range
Success Rate Percentage of trials where the target is successfully acquired.Increases from chance to >80% with training
Time to Target Average time taken to reach the target in successful trials.Decreases with training
Information Transfer Rate (ITR) A measure of the speed and accuracy of the BCI system.Varies depending on the task and number of choices
Decoder Accuracy In a discrete choice task, the percentage of correctly decoded user intentions.Can exceed 90% in well-trained subjects

Caption: Experimental workflow for a co-adaptive BCI in a rodent model.

Application: Modeling Decision-Making under Uncertainty

Experimental Protocol: Decision-Making Task with EEG and MDP Modeling

This protocol describes a typical experiment designed to study decision-making in humans using EEG and subsequent modeling with an MDP framework.

Participants: Healthy human volunteers.

Materials:

  • EEG system (e.g., 64-channel) with cap and electrodes

  • Computer for stimulus presentation and response recording

  • Behavioral task software (e.g., PsychoPy, E-Prime)

  • Data analysis software (e.g., MATLAB with EEGLAB, Python with MNE)

Procedure:

  • Participant Preparation:

    • Obtain informed consent.

    • Prepare the participant for EEG recording, including fitting the EEG cap and ensuring good electrode-scalp contact.

  • Behavioral Task:

    • Participants perform a multi-trial decision-making task. A common example is a "two-armed bandit" task where on each trial, the participant chooses between two options (e.g., two different symbols on a screen).

    • Each choice is associated with a certain probability of receiving a reward (e.g., points or a small monetary bonus). These probabilities are not explicitly told to the participant and may change over the course of the experiment.

    • The participant's goal is to maximize their total reward by learning which option is currently more rewarding.

    • Record the participant's choices and the outcomes (reward or no reward) on each trial.

  • EEG Recording:

    • Continuously record EEG data throughout the behavioral task.

    • Use event markers to time-lock the EEG data to key events in the task, such as stimulus presentation, choice, and feedback (reward/no reward).

  • Data Preprocessing and Analysis:

    • Behavioral Data: Analyze the choice behavior, for example, by calculating the probability of choosing the more rewarding option over time.

    • EEG Data:

      • Preprocess the raw EEG data to remove artifacts (e.g., eye blinks, muscle activity).

      • Segment the data into epochs around the key task events.

      • Calculate event-related potentials (ERPs), such as the Feedback-Related Negativity (FRN) or P300, which are known to be sensitive to reward feedback and surprise. The FRN, an ERP component that is more negative for unexpected non-rewards, is often interpreted as a neural correlate of a reward prediction error, a key signal in reinforcement learning.

    • Model Formulation: Formulate an MDP model of the task. The states could represent the participant's belief about the reward probabilities of the two options. The actions are the choices of the two options. The rewards are the outcomes of the choices.

    • Model Fitting: Fit a reinforcement learning model (e.g., a Q-learning model or a temporal difference learning model) to the participant's behavioral data. This involves estimating parameters such as the learning rate and the exploration-exploitation trade-off.

    • Model Comparison: Compare different variants of the RL model to see which one best explains the observed choice behavior.

    • Linking Model to Neural Data: Correlate the internal variables of the best-fitting RL model (e.g., the reward prediction error) with the observed neural signals (e.g., the amplitude of the FRN). A significant correlation would provide evidence that the brain implements computations similar to those described by the RL model.

Quantitative Data: Model Comparison in Decision-Making

The following table illustrates how different computational models of decision-making can be compared based on their ability to fit behavioral data.

ModelDescriptionGoodness-of-Fit Metric (e.g., BIC)
Simple RL Model Assumes a constant learning rate.Lower is better
RL Model with decaying learning rate Allows the learning rate to change over time.Lower is better
RL Model with choice perseveration Includes a parameter to account for the tendency to repeat previous choices.Lower is better
Random Choice Model Assumes choices are made randomly.Higher (worse fit)

BIC = Bayesian Information Criterion, which penalizes models with more parameters.

Decision_Making_Workflow cluster_experiment Experimental Procedure cluster_analysis Data Analysis and Modeling Participant_Setup Participant Setup & EEG Behavioral_Task Probabilistic Reward Task Participant_Setup->Behavioral_Task Data_Acquisition EEG & Behavioral Data Acquisition Behavioral_Task->Data_Acquisition Behavioral_Analysis Behavioral Data Analysis Data_Acquisition->Behavioral_Analysis EEG_Preprocessing EEG Preprocessing & ERP Analysis Data_Acquisition->EEG_Preprocessing MDP_Modeling AI-MDP Model Fitting Behavioral_Analysis->MDP_Modeling Choice Data Model_Neural_Correlation Model-Neural Correlation EEG_Preprocessing->Model_Neural_Correlation Neural Signals (e.g., FRN) MDP_Modeling->Model_Neural_Correlation Model Variables (e.g., RPE)

Future Directions and Conclusion

References

Application Notes and Protocols for Assessing AI-Mdp Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AI-Mdp Signaling Pathway

AI_Mdp_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 activates AI_Mdp This compound AI_Mdp->NOD2 modulates RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex RIPK2->IKK_Complex MAPK MAPK TAK1->MAPK activates NF_kB NF-κB IKK_Complex->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines induces expression MAPK->Pro_inflammatory_Cytokines induces expression

Experimental Workflow for In Vivo Efficacy Assessment

In_Vivo_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Reporting Protocol_Development Protocol Development Ethical_Approval Ethical Approval (IACUC) Protocol_Development->Ethical_Approval Compound_Formulation This compound Formulation Ethical_Approval->Compound_Formulation Animal_Acclimatization Animal Acclimatization Compound_Formulation->Animal_Acclimatization Disease_Induction Disease Induction (e.g., DSS Colitis) Animal_Acclimatization->Disease_Induction Treatment_Administration This compound Administration Disease_Induction->Treatment_Administration Monitoring Daily Monitoring (Weight, Clinical Score) Treatment_Administration->Monitoring Termination_and_Sampling Termination and Sample Collection Monitoring->Termination_and_Sampling Macroscopic_Analysis Macroscopic Analysis (Colon Length, Spleen Weight) Termination_and_Sampling->Macroscopic_Analysis Histopathology Histopathology Termination_and_Sampling->Histopathology Biochemical_Analysis Biochemical Analysis (Cytokines, MPO) Termination_and_Sampling->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Evaluation Macroscopic_Analysis->Data_Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: Experimental Workflow for In Vivo Assessment.

Primary Efficacy Model: DSS-Induced Colitis

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely used and robust model that mimics many of the clinical and histological features of human ulcerative colitis[3][4].

Experimental Protocol

1. Animals and Acclimatization:

  • Species: C57BL/6 mice, female, 8-10 weeks old.

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least 7 days prior to the experiment with ad libitum access to food and water.

2. Induction of Acute Colitis:

  • Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days[5]. The concentration and duration may need to be optimized depending on the DSS batch and mouse strain.

  • Prepare fresh DSS solution daily[6].

3. Treatment Groups:

  • Group 1: Healthy Control: Receive regular drinking water and vehicle control.

  • Group 2: DSS Control: Receive DSS in drinking water and vehicle control.

  • Group 4: Positive Control (optional): Receive DSS in drinking water and a reference compound (e.g., sulfasalazine).

5. Monitoring and Clinical Scoring:

  • Record the body weight of each mouse daily.

  • Calculate the Disease Activity Index (DAI) daily, based on a scoring system for weight loss, stool consistency, and rectal bleeding (see Table 1).

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative
1 1-5Loose StoolsHemoccult Positive
2 5-10Loose StoolsVisible Blood
3 10-15DiarrheaVisible Blood
4 >15DiarrheaGross Bleeding

6. Termination and Sample Collection:

  • On day 8 (or as determined by the protocol), euthanize the mice.

  • Collect blood via cardiac puncture for serum cytokine analysis.

  • Excise the entire colon from the cecum to the anus and measure its length.

  • Collect a distal segment of the colon for histopathological analysis and another segment for myeloperoxidase (MPO) assay and cytokine analysis.

7. Endpoint Analysis:

  • Macroscopic: Colon length (inflammation leads to shortening).

  • Histopathology: Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and tissue damage.

  • Biochemical:

    • Measure MPO activity in colon tissue homogenates as an indicator of neutrophil infiltration.

    • Quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum and colon tissue homogenates using ELISA or multiplex assays[5][7].

Data Presentation
Treatment GroupnFinal Body Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Healthy Control 8+2.5 ± 0.80.1 ± 0.18.5 ± 0.41.2 ± 0.3
DSS Control 8-18.2 ± 2.13.8 ± 0.35.2 ± 0.315.7 ± 2.1
This compound (1 mg/kg) 8-12.5 ± 1.92.9 ± 0.46.1 ± 0.410.3 ± 1.8
This compound (10 mg/kg) 8-7.8 ± 1.5 1.8 ± 0.27.2 ± 0.3 5.8 ± 1.1
This compound (50 mg/kg) 8-5.1 ± 1.2 1.2 ± 0.27.9 ± 0.2 3.1 ± 0.9
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. DSS Control.
Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Healthy Control 25.3 ± 5.115.8 ± 3.230.1 ± 6.5
DSS Control 289.4 ± 35.2198.7 ± 22.1350.6 ± 41.3
This compound (1 mg/kg) 210.1 ± 28.9145.2 ± 18.9255.9 ± 33.7
This compound (10 mg/kg) 125.6 ± 15.4 85.3 ± 10.1140.2 ± 19.8
This compound (50 mg/kg) 70.2 ± 9.840.1 ± 7.5 85.4 ± 12.6
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. DSS Control.

Secondary Efficacy Model: LPS-Induced Systemic Inflammation

Experimental Protocol

1. Animals and Acclimatization:

  • Species: C57BL/6 or BALB/c mice, male or female, 8-10 weeks old.

  • Acclimatization: As described for the DSS model.

2. Treatment Groups:

  • Group 1: Saline Control: Receive vehicle and a saline injection.

  • Group 2: LPS Control: Receive vehicle and an LPS injection.

  • After a predetermined time (e.g., 1-2 hours), administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg)[8][9].

4. Sample Collection:

  • At a peak time point for cytokine release (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture for serum analysis.

5. Endpoint Analysis:

  • Quantify levels of key systemic inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the serum using ELISA or multiplex assays[10].

Data Presentation
Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-12 (pg/mL)
Saline Control < 50< 30< 20
LPS Control 2540 ± 31018500 ± 2100850 ± 95
This compound (1 mg/kg) 1890 ± 25013200 ± 1800620 ± 70
This compound (10 mg/kg) 980 ± 150 6500 ± 980310 ± 45
This compound (50 mg/kg) 450 ± 802100 ± 450 150 ± 30
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. LPS Control.

Conclusion

References

Application Notes and Protocols for In Vitro Delivery of AI-Mdp

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: In Vitro Delivery of Muramyl Dipeptide (MDP) as an Immunostimulant

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and acts as a potent activator of the innate immune system.[1][2] In vitro studies are crucial for understanding its mechanism of action and for screening potential immunomodulatory compounds. The primary intracellular receptor for MDP is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2]

Signaling Pathway of MDP-NOD2 Interaction

Upon entering the cell, MDP directly binds to the leucine-rich repeat (LRR) domain of NOD2. This interaction induces a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the serine-threonine kinase RICK (also known as RIPK2). RICK, in turn, activates the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory cytokines and other immune mediators.[1][2][3]

MDP_NOD2_Signaling MDP-NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP_ext Muramyl Dipeptide (MDP) MDP_int MDP MDP_ext->MDP_int Cellular Uptake NOD2 NOD2 MDP_int->NOD2 Direct Binding RICK RICK (RIPK2) NOD2->RICK Recruitment & Activation NFkB_pathway NF-κB Pathway RICK->NFkB_pathway MAPK_pathway MAPK Pathway RICK->MAPK_pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Cytokines Gene Transcription MAPK_pathway->Cytokines Gene Transcription

Caption: MDP-NOD2 signaling cascade leading to pro-inflammatory cytokine production.

Experimental Protocols

Protocol 1: In Vitro Stimulation of HEK293T Cells with MDP

This protocol describes the stimulation of human embryonic kidney (HEK293T) cells, which are often used for their high transfectability and low endogenous NOD2 expression, allowing for controlled study of the pathway.

  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection (for reporter assays):

    • Seed 5x10^4 cells per well in a 96-well plate.

    • After 24 hours, co-transfect cells with a NOD2 expression plasmid (e.g., 0.1 ng), an NF-κB luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.[1][2]

  • MDP Stimulation:

    • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of MDP (e.g., 0, 1, 10, 100 ng/mL).

    • Incubate for 12-24 hours.[2]

  • Endpoint Analysis: Proceed with analysis, such as a luciferase reporter assay to measure NF-κB activation.

Protocol 2: NF-κB Luciferase Reporter Assay

  • Cell Lysis: After MDP stimulation, wash the cells once with Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a passive lysis buffer according to the manufacturer's instructions.

  • Luciferase Measurement: Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express results as fold induction over the unstimulated control.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol determines the potential cytotoxic effects of MDP or its delivery vehicle.[4][5]

  • Cell Seeding: Seed cells (e.g., macrophages, epithelial cells) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the MDP formulation. Include a vehicle-only control and an untreated control.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables.

Table 1: NF-κB Activation in HEK293T cells in Response to MDP Stimulation

MDP Concentration (ng/mL)Normalized Luciferase Activity (Fold Induction ± SD)
0 (Control)1.00 ± 0.12
13.54 ± 0.45
108.21 ± 0.98
10015.67 ± 1.89

Table 2: Cytotoxicity of Liposomal-MDP in Macrophages after 24h Exposure

TreatmentConcentration (µg/mL)Cell Viability (% ± SD)
Untreated Control0100 ± 4.5
Empty Liposomes10098.2 ± 5.1
Free MDP1099.1 ± 4.8
Liposomal-MDP197.5 ± 5.3
Liposomal-MDP1095.8 ± 6.2

Part 2: Artificial Intelligence in Nanoparticle-Based Delivery for In Vitro Studies

AI-Driven Workflow for Nanoparticle Design

AI_Nanoparticle_Workflow AI-Driven Workflow for Nanoparticle Design & Testing cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase Data Data Collection (Formulation parameters, in vitro/in vivo data) AI_Model AI/ML Model Training (e.g., Random Forest, Neural Networks) Data->AI_Model Prediction Predictive Modeling (Predicts NP properties, efficacy, toxicity) AI_Model->Prediction Optimization In Silico Optimization (Identify optimal NP formulations) Prediction->Optimization Synthesis Nanoparticle Synthesis & Formulation Optimization->Synthesis Characterization Physicochemical Characterization (Size, Zeta, Encapsulation Efficiency) Synthesis->Characterization Testing In Vitro Testing (Cellular uptake, Efficacy, Cytotoxicity) Characterization->Testing Results Experimental Results Testing->Results Results->Data Feedback Loop (Refine Model)

Experimental Protocols for AI-Designed Nanoparticles

Protocol 4: Preparation of Liposomes for MDP Delivery

This protocol describes a common thin-film hydration method for preparing liposomes, a type of lipid nanoparticle (LNP).[12][13][14]

  • Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the hydrophilic cargo (MDP). Vortex or sonicate to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[14]

  • Purification: Remove unencapsulated MDP by dialysis or size exclusion chromatography.

Protocol 5: Characterization of Nanoparticles

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.

  • Encapsulation Efficiency (EE%):

    • Separate the nanoparticles from the unencapsulated drug.

    • Quantify the amount of encapsulated drug (e.g., using HPLC after lysing the nanoparticles) and the total initial drug amount.

    • Calculate EE% = (Encapsulated Drug / Total Drug) x 100.

Protocol 6: In Vitro Cellular Uptake Study

  • Labeling: Label the nanoparticles with a fluorescent dye (e.g., Rhodamine B).

  • Cell Treatment: Treat cells with the fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Qualitative Analysis (Microscopy): Wash the cells with PBS and fix them. Visualize cellular uptake using fluorescence microscopy.

  • Quantitative Analysis (Flow Cytometry): Wash, trypsinize, and resuspend the cells in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.

Data Presentation
Formulation IDMean Diameter (nm ± SD)PDI (± SD)Zeta Potential (mV ± SD)Encapsulation Efficiency (% ± SD)
Lipo-MDP-01110.5 ± 3.20.15 ± 0.02-15.8 ± 1.565.4 ± 4.1
Lipo-MDP-0295.8 ± 2.80.11 ± 0.01-12.3 ± 1.172.1 ± 3.8
Lipo-MDP-03125.1 ± 4.50.19 ± 0.03-18.9 ± 2.058.9 ± 5.5

Table 4: Cellular Uptake of Fluorescently Labeled Liposomes in Macrophages

Formulation IDIncubation Time (h)Mean Fluorescence Intensity (Arbitrary Units ± SD)
Lipo-Rhod-0111502 ± 180
Lipo-Rhod-0144875 ± 450
Lipo-Rhod-0211850 ± 210
Lipo-Rhod-0246230 ± 590

References

Application Notes and Protocols for AI-MDP in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Revolutionizing High-Throughput Screening with AI-driven Markov Decision Processes

Conceptual Framework: High-Throughput Screening as a Markov Decision Process

A Markov Decision Process (MDP) is a mathematical framework for modeling decision-making in situations where outcomes are partly random and partly under the control of a decision-maker.[4][5][6] To apply this to HTS, we define the problem as follows:

  • States (S): A state represents the current knowledge gained from the screening process. This can be defined by the set of tested compounds and their associated activity data. At the beginning (State S₀), this set is empty or contains the results from an initial random screening. With each iteration, the state evolves as new data is acquired.

  • Actions (A): An action is the selection of a subset of compounds from the library to be tested in the next round of the HTS assay. The AI agent's policy determines which compounds to select based on the current state.

  • Rewards (R): The reward is a numerical value that quantifies the success of an action. In the context of HTS, the reward can be defined by the number of "hits" (active compounds) discovered in the selected subset, the diversity of the identified hits, or a combination of factors that indicate progress toward a successful drug discovery campaign.[4]

  • Transition Function (T): The transition function describes the probability of moving from one state to another after taking an action. In HTS, this transition is deterministic; after testing a new set of compounds, the state is updated with the new experimental results.

The goal of the AI agent is to learn an optimal policy (a strategy for selecting compounds) that maximizes the cumulative reward over the course of the screening campaign.

Application Case Study: Kinase Inhibitor Discovery

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Kinase Inhibitor (AI-MDP Hit) Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway targeted by an this compound HTS campaign.

Experimental Protocols

This compound Guided Iterative Screening Workflow

AI_MDP_Workflow Start Start: Initial Random Screening (e.g., 5% of library) HTS_Assay High-Throughput Screening Assay Start->HTS_Assay Data_Acquisition Data Acquisition and Analysis HTS_Assay->Data_Acquisition Update_State Update MDP State: Incorporate New Data Data_Acquisition->Update_State AI_Action AI Agent Action: Select Next Compound Set Update_State->AI_Action Reward Calculation AI_Action->HTS_Assay Next Iteration End End: Identify Hits for Lead Optimization AI_Action->End Stopping Criteria Met (e.g., budget, hit rate)

Workflow of an this compound guided iterative high-throughput screening campaign.
Protocol for this compound Driven HTS Assay

Materials:

  • Compound library (e.g., >100,000 compounds)

  • Target kinase and substrate

  • Assay buffer and reagents (e.g., ATP, detection reagents)

  • Microplates (e.g., 384-well or 1536-well)

  • Automated liquid handling systems

  • Plate reader for signal detection

Procedure:

Iteration 1: Initial Screening

  • Compound Selection: Randomly select a subset of the compound library (e.g., 5-10%) for the initial screening round.

  • Assay Plate Preparation:

    • Dispense the selected compounds into the appropriate wells of the microplates using an automated liquid handler. Include positive controls (known inhibitors) and negative controls (DMSO).

    • Add the target kinase to all wells.

    • Incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add the substrate and ATP to all wells to start the kinase reaction.

  • Signal Detection: After a specific incubation period, stop the reaction and measure the signal using a plate reader. The signal will be proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition).

  • AI Agent Action: The AI agent, guided by its policy, will analyze the current state and select the next subset of compounds from the remaining library that are predicted to have the highest probability of being active. The reward from the previous round (number of new hits) will be used to update the agent's policy.

  • Repeat Experimental Protocol: Repeat steps 2-5 with the new set of compounds selected by the AI agent.

Hit Confirmation and Follow-up

  • Confirmation Screening: Re-test all identified hits from the iterative screening in the primary assay to confirm their activity.

  • Dose-Response Curves: Perform dose-response experiments for the confirmed hits to determine their potency (e.g., IC₅₀ values).

  • Secondary Assays: Characterize the confirmed hits in secondary assays to assess their selectivity, mechanism of action, and potential off-target effects.

Data Presentation and Expected Outcomes

Table 1: Comparison of HTS Strategies
MetricTraditional HTSThis compound Guided Iterative HTS
Library Screened 100%10-30%
Hit Rate Typically <1%Can be significantly higher in later iterations
Cost HighReduced due to fewer compounds screened
Time LongShorter due to fewer experimental runs
Resource Allocation Uniform across entire libraryFocused on most promising chemical space
Table 2: Example Results from an this compound Guided Kinase Inhibitor Screen
IterationCompounds Screened (%)Cumulative Compounds Screened (%)New Hits IdentifiedCumulative Hits IdentifiedHit Rate for Iteration (%)
1 (Random)5550500.1
2 (AI-Guided)5101502000.3
3 (AI-Guided)5152004000.4
4 (AI-Guided)5201005000.2

Conclusion

References

Troubleshooting & Optimization

troubleshooting AI-Mdp precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My AI-Mdp solution has become cloudy and I observe a precipitate. What are the common causes for this?
  • pH approaching the isoelectric point (pI): Proteins and peptides are least soluble at their isoelectric point, the pH at which they have no net electrical charge.[1][2]

Q2: How can I determine the optimal buffer conditions to prevent this compound precipitation?

Optimizing the buffer is a critical step in preventing precipitation. This often involves a systematic screening of different buffer parameters.

Key Parameters to Optimize:

  • Buffer Type: Different buffer systems can have varying effects on solubility. It is advisable to test a range of buffers (e.g., Phosphate, Tris, HEPES).[3]

  • Additives and Excipients: The inclusion of stabilizing agents can significantly improve solubility. Common additives include:

    • Glycerol (5-20%): Acts as a cryoprotectant and can stabilize proteins.[1]

    • Sugars (e.g., sucrose, trehalose): Can have a stabilizing effect.

    • Detergents (e.g., Tween, Triton X-100): Useful for membrane proteins or highly hydrophobic molecules.[2]

    • Amino Acids (e.g., Arginine, Glutamic Acid): Can help to reduce aggregation.

Summary of Common Buffer Conditions for Screening:

ParameterRecommended RangeRationale
pH pI ± 1-2 unitsTo increase net charge and electrostatic repulsion.[1][2]
Buffer System Phosphate, Tris, HEPESDifferent buffers can have specific interactions.[3]
Salt (NaCl) 20 mM - 500 mMTo modulate ionic strength and prevent aggregation.[3]
Glycerol 5% - 20% (v/v)To increase viscosity and stabilize the molecule.[1]
Q3: My this compound precipitates after purification or during dialysis. What specific steps can I take?

Precipitation following purification or during dialysis is a common issue, often due to the removal of stabilizing agents from the purification buffers or a shift to a less favorable buffer environment.

  • Gradual Buffer Exchange: Instead of a rapid change through dialysis, consider a more gradual buffer exchange using a desalting column or tangential flow filtration (TFF).[1]

  • Elution Buffer Composition: High concentrations of elution agents (e.g., imidazole (B134444) in His-tag purification) can sometimes contribute to stability. Their removal can lead to precipitation. Consider adding other stabilizing agents to the final buffer.[1]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening
  • Prepare a series of buffers: Create a matrix of buffers with varying pH, salt concentrations, and additives as outlined in the table above.

  • Incubation: Gently mix and incubate the samples under desired conditions (e.g., 4°C or room temperature) for a set period (e.g., 1-2 hours).

  • Observation: Visually inspect each tube for cloudiness or precipitate.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_pI Check pH vs. pI start->check_pI adjust_pH Adjust pH (pI +/- 2) check_pI->adjust_pH pH near pI check_conc Check Concentration check_pI->check_conc pH is optimal resolved Issue Resolved adjust_pH->resolved dilute Dilute Sample check_conc->dilute Concentration too high check_buffer Review Buffer Composition check_conc->check_buffer Concentration is optimal dilute->resolved buffer_screen Perform Buffer Screen (Vary Salt, Additives) check_buffer->buffer_screen check_temp Check Temperature check_buffer->check_temp Buffer seems optimal buffer_screen->resolved adjust_temp Modify Storage/Handling Temp. check_temp->adjust_temp adjust_temp->resolved

Signaling Pathway of Protein Aggregation

G cluster_0 Environmental Stressors pH Suboptimal pH Misfolded Misfolded Intermediate pH->Misfolded Temp High Temperature Temp->Misfolded Salt Incorrect Ionic Strength Salt->Misfolded Native Native this compound Native->Misfolded Misfolded->Native Refolding Aggregate Insoluble Aggregates (Precipitate) Misfolded->Aggregate

References

Technical Support Center: Improving Chemical Synthesis Yield with AI-driven Markov Decision Process (AI-MDP) Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q2: What is a Markov Decision Process (MDP) and how does it apply to chemical synthesis?

A Markov Decision Process (MDP) is a mathematical framework for modeling sequential decision-making in situations where outcomes are partly random and partly under the control of an agent.[7][8][9] In the context of chemical synthesis, an MDP can be conceptualized as follows:

  • States (S): The current conditions of the reaction system (e.g., temperature, pressure, reactant concentrations).

  • Actions (A): The changes a chemist or an automated system can make to the reaction conditions (e.g., increase temperature by 5°C, add 0.1 mL of a catalyst).

  • Transition Model (T): The probability of reaching a new state after taking an action.

  • Reward (R): A numerical value assigned to the outcome of an action, which in this case is typically the measured reaction yield.[3][10]

The goal is to find an optimal "policy" – a strategy for choosing actions in different states – that maximizes the cumulative reward (i.e., the total yield over a series of experiments).[9]

Q3: What is Reinforcement Learning (RL) and how is it used to improve reaction yield?

Reinforcement Learning (RL) is a type of machine learning where an "agent" learns to make optimal decisions by interacting with an environment and receiving rewards or penalties for its actions.[3][11] It is the primary method for solving MDPs. In chemical synthesis, an RL algorithm can be used to:

  • Propose an initial set of reaction conditions (an action).

  • Observe the outcome of the experiment (the resulting yield, which is the reward).

  • Learn from this outcome to propose a new set of conditions for the next experiment.[3]

This iterative process allows the RL model to "learn" the reaction landscape and efficiently navigate towards the conditions that produce the highest yield, often requiring fewer experiments than traditional methods.[3][12]

  • Efficiency: AI models can find optimal conditions in fewer experimental steps, saving time and resources.[3][12]

  • Global Optima: AI can explore the entire experimental space more effectively, reducing the risk of settling for a local optimum.

  • Adaptability: The model can be updated in real-time with new experimental data, allowing for dynamic optimization of reaction conditions.[13]

Troubleshooting Guide

Q1: The AI model is not converging to an optimal yield. What are the possible causes and solutions?

Possible Cause Troubleshooting Steps
Poor Exploration-Exploitation Balance The model may be prematurely focusing on a suboptimal region (exploitation) or exploring too broadly without focusing on promising areas. Solution: Adjust the hyperparameters of your RL algorithm. For instance, in some models, you can modify the acquisition function to favor more exploration initially.[15]
Inadequate State/Action Space Definition The defined ranges for your reaction parameters (e.g., temperature, concentration) may not include the optimal conditions, or the step sizes for actions may be too large. Solution: Widen the parameter ranges based on chemical knowledge. Use a finer discretization of the action space, allowing the model to make smaller, more precise adjustments.
Insufficient or "Noisy" Data The model's predictions are only as good as the data it's trained on. Inconsistent experimental procedures or measurement errors can mislead the algorithm. Solution: Ensure your experimental setup is robust and measurements are accurate. Consider active learning strategies to maximize insights from a limited number of experiments.[1][16]
Flawed Reward Function If the reward (yield) is not measured accurately or is influenced by side products, the model will optimize for the wrong outcome. Solution: Use a highly selective analytical method (e.g., HPLC, GC) to accurately quantify the desired product. Ensure the reward function purely reflects the yield of the target molecule.

Q2: The model suggests impractical or unsafe reaction conditions. How can I constrain the search space?

This is a critical safety consideration. An unconstrained AI model might suggest temperatures or pressures that exceed the limits of your equipment.

  • Solution: Implement hard constraints within your optimization algorithm. Define a "safe operating envelope" for all reaction parameters before starting the optimization. The algorithm should be programmed to only propose actions that fall within these predefined safety limits.

Q3: My reaction yield is still low after optimization. What chemical factors should I investigate?

If the AI has optimized the physical parameters but the yield remains low, it's time to investigate the underlying chemistry.

Factor to Investigate Action
Incomplete Reaction The reaction may not have run long enough to reach completion. Action: Use the optimized conditions but run a time-course study to determine the optimal reaction duration.[17]
Reactant Purity Impurities in starting materials or solvents can inhibit the reaction or cause side reactions.[16] Action: Verify the purity of all reagents. Purify starting materials if necessary.[17]
Side Reactions Competing reaction pathways may be consuming your starting materials.[16] Action: Use a more selective catalyst or change the order of reagent addition. The AI model can be used to explore these alternative categorical variables.[17]
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Action: Test the catalyst's activity over time. Consider adding the catalyst in portions or using a more robust catalyst.[16]

Quantitative Data on AI-driven Yield Improvement

The following tables summarize results from various studies, showcasing the impact of AI on chemical synthesis.

Reaction/Product AI Method Used Key Result Reference
Pharmaceutical IntermediatesMulti-task Bayesian Optimization (MTBO)Achieved a 98% yield in only 5 experiments.[15]
Imine SynthesisDeep Deterministic Policy Gradient (DDPG)Reduced the number of required experiments by ~50-75% compared to traditional methods.[12]
Antiviral CompoundAI-driven Retrosynthesis and OptimizationImproved overall yield by 20%.[5]
Core Chemical Reactor SystemGeneral AI/ML ModelsResulted in over $6 million in annual savings through yield optimization.[18]

Experimental Protocols

  • Define the Optimization Problem:

    • Objective: Maximize the yield of the desired product.

    • Parameters (Action Space): Identify all controllable variables (e.g., temperature, residence time, reactant ratios, catalyst concentration). Define their ranges and step sizes.[13]

    • Constraints: Define the safety and equipment limits for all parameters.

  • Select the AI Model:

    • Choose an appropriate algorithm. Reinforcement learning (e.g., DDPG) and Bayesian Optimization are common choices.[12][13][19] The selection may depend on the complexity of your reaction space.

  • Interface with Experimental Hardware:

    • Connect the AI model to your reactor system (e.g., an automated flow reactor). The model will send new setpoints (actions) to the hardware, and an in-line analytical tool (like HPLC or UPLC) will measure the output (reward) and feed it back to the model.

  • Training and Optimization Loop:

    • The AI agent interacts with the reactor system iteratively.[12]

    • In each iteration, the agent proposes a new set of experimental conditions based on its current policy.

    • The experiment is performed, and the yield is measured.

    • This yield is used as a reward to update the agent's policy, improving its decision-making for the next experiment.

    • This loop continues until the yield converges at a maximum value.

  • Data Analysis and Validation:

    • Analyze the optimization trajectory to understand how the model arrived at the optimal conditions.

    • Perform a final validation experiment at the optimal conditions suggested by the AI to confirm the result.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts.

G cluster_0 AI Optimization Cycle propose 1. AI Proposes New Conditions (Action) execute 2. Automated Reactor Executes Experiment propose->execute Setpoints measure 3. In-line Analytics Measures Yield (Reward) execute->measure Product Stream update 4. AI Model Updates Policy with New Data measure->update Yield Data update->propose Improved Strategy

MDP_Example S0 State 0 (T=50°C, C=0.1M) Yield=45% S1 State 1 (T=60°C, C=0.1M) Yield=65% S0->S1 Action: Increase T S2 State 2 (T=50°C, C=0.2M) Yield=55% S0->S2 Action: Increase C S3 State 3 (Optimal) (T=60°C, C=0.2M) Yield=85% S1->S3 Action: Increase C S2->S3 Action: Increase T

Caption: A simplified Markov Decision Process model for a chemical reaction.

Troubleshooting_Flowchart start Low Yield After AI Optimization check_convergence Did the AI model converge? start->check_convergence check_constraints Are the optimal conditions within the defined parameter space? check_convergence->check_constraints Yes adjust_ai Adjust AI Parameters: - Exploration/Exploitation - Reward Function check_convergence->adjust_ai No check_chemistry Investigate Chemical Factors: - Purity of Reagents - Side Reactions - Catalyst Activity check_constraints->check_chemistry Yes expand_space Expand Parameter Space (If safe and feasible) check_constraints->expand_space No end Re-run Optimization check_chemistry->end adjust_ai->end expand_space->end

References

Technical Support Center: Optimizing Muramyl Dipeptide (MDP) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Muramyl dipeptide (MDP) concentration in cell viability assays. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Muramyl dipeptide (MDP) and what is its primary mechanism of action? A1: Muramyl dipeptide (MDP) is the smallest, biologically active component of peptidoglycan, a major building block of the cell walls of both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves being recognized by the intracellular pattern recognition receptor NOD2 (nucleotide-binding oligomerization domain 2).[1][2][3] This interaction triggers a signaling cascade that typically results in the activation of the NF-κB and MAPK pathways, leading to an inflammatory response.[2][4]

Q2: How does MDP affect cell viability? A2: The effect of MDP on cell viability is context-dependent. While it is not typically considered directly cytotoxic at standard immunological-study concentrations, its activation of the NOD2 pathway can lead to various downstream effects. These include the production of cytokines and inflammatory mediators which can, in turn, influence cell proliferation, differentiation, or apoptosis depending on the cell type and experimental conditions.[2] High concentrations or specific experimental contexts, such as in bone metabolism studies, may show direct effects on cell proliferation and differentiation.[3]

Q3: What is a recommended starting concentration range for MDP in cell culture experiments? A3: The optimal concentration of MDP is highly dependent on the cell line and the specific biological question. It is crucial to perform a dose-response experiment to determine the ideal range for your assay. For NOD2 activation assays in cell lines like HEK293T, concentrations can range from nanograms to micrograms per milliliter.[2] Some studies have shown that different isomers of MDP may require higher concentrations to activate the NOD2/NF-κB pathway.[2] Always start with a wide concentration range (e.g., 0.1 µg/mL to 100 µg/mL) to identify the optimal working concentration.

Q4: Which cell viability assays are most suitable for experiments involving MDP? A4: The choice of assay depends on your experimental goals and cell type. Common and effective assays include:

  • Tetrazolium-based colorimetric assays (MTT, MTS): These measure the metabolic activity of viable cells, which is often correlated with cell number.[5][6] The MTT assay requires a final solubilization step, while the product of the MTS assay is water-soluble.[5][7]

  • ATP-based luminescent assays (e.g., CellTiter-Glo®): These are highly sensitive assays that quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8][9]

  • LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes into the culture medium.[9]

Troubleshooting Guide

Issue 1: High background or non-specific signal in the assay.

Possible Cause Recommended Solution
Contamination Mycoplasma or bacterial contamination can activate immune pathways like NF-κB, leading to high background.[10] Regularly test cell cultures for contamination and use sterile techniques.
Reagent Quality Ensure all reagents, including media and buffers, are high-quality and free of contaminants like endotoxin, which can interfere with the assay.[10]
Cell Clumping Over-confluent or clumped cells can lead to inconsistent results and increased background. Ensure you have a single-cell suspension when seeding plates.[10]
Phenol (B47542) Red Interference The phenol red in some culture media can interfere with the absorbance readings of colorimetric assays.[5] Use phenol-red free medium for the assay itself if this is an issue.[11]

Issue 2: Weak or no cellular response to MDP treatment.

Possible Cause Recommended Solution
Suboptimal Ligand Concentration The concentration used may be too low. Perform a dose-response curve with a broad range of MDP concentrations to find the optimal level for your specific cells.[10]
Cell Health and Passage Number Use healthy, actively dividing cells. High passage numbers can lead to altered cellular responses. Ensure cells are in the logarithmic growth phase.[5][10]
Ligand Solubility and Stability Ensure the MDP is fully dissolved in the culture medium. Aggregates may not effectively activate the receptor.[10] Prepare fresh dilutions for each experiment from a properly stored stock solution.
Incorrect Cell Line Confirm that your cell line expresses functional NOD2. MDP's primary pathway is NOD2-dependent, and cells lacking this receptor will not respond as expected.[2]

Issue 3: High variability and poor reproducibility between experiments.

Possible Cause Recommended Solution
"Edge Effect" Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect cell growth, leading to variability.[5][12] Avoid using the outermost wells for samples; instead, fill them with sterile PBS or media to maintain humidity.[5]
Inconsistent Cell Seeding An uneven number of cells across wells is a common source of variability. Ensure the cell suspension is thoroughly mixed before and during plating.
Pipetting Errors Inaccurate liquid handling can significantly impact results. Calibrate pipettes regularly and use proper techniques.[5] When adding reagents, ensure tips are placed below the liquid surface without touching the cell monolayer.
Solvent Toxicity If using a solvent like DMSO to dissolve MDP derivatives, keep the final concentration consistent and low across all wells (typically <0.5%) to avoid solvent-induced toxicity.[12][13] Always include a vehicle control.[13]

Quantitative Data Summary

The optimal concentration of a compound is always cell-line and assay-dependent. A dose-response experiment is critical. The table below provides an example of how concentration can affect cell viability, based on data for the related compound 10-MDP.

Table 1: Example of Concentration-Dependent Cytotoxicity of 10-MDP on MC3T3-E1 Cells after 24 hours.

10-MDP Concentration (mM)Mean Cell Viability (%)Observation
0 (Control)100%Baseline viability
0.0595%No significant cytotoxicity
0.193%Minimal toxic concentration
0.2~80%Relatively high cytotoxicity noted
0.4 - 1.0< 70%Significant concentration-dependent cytotoxicity
Data adapted from a study on MC3T3-E1 osteoblast-like cells treated with 10-MDP.[14]

Experimental Protocols & Workflows

A logical workflow is essential for optimizing MDP concentration.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Culture Healthy Cells (Logarithmic Growth Phase) p2 Prepare MDP Stock & Serial Dilutions p1->p2 e1 Seed Cells in 96-Well Plate (Allow to Adhere) e2 Treat Cells with MDP Dilutions (Include Vehicle Control) e1->e2 e3 Incubate for Desired Period (e.g., 24, 48, 72 hours) e2->e3 a1 Perform Cell Viability Assay (e.g., MTT, MTS, LDH) e3->a1 a2 Measure Signal (Absorbance/Luminescence) a1->a2 a3 Analyze Data & Plot Dose-Response Curve a2->a3

Caption: Experimental workflow for optimizing MDP concentration.

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by living cells.[5][7][11]

Materials:

  • Cells of interest in culture

  • MDP compound

  • 96-well clear-bottom plates

  • Complete culture medium (phenol-red free recommended for final steps)[11]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[11] Include wells for "medium only" blanks. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MDP in culture medium. Remove the old medium from the cells and add 100 µL of the MDP dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][11] Mix gently by placing the plate on a shaker for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate percent viability relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100.

  • Plot the percent viability against the log concentration of MDP to generate a dose-response curve and determine key values like IC50 if applicable.

Signaling Pathways

Understanding the signaling pathway activated by MDP is crucial for interpreting experimental results. MDP is transported into the cell cytoplasm where it directly binds to NOD2, initiating a downstream signaling cascade.

G cluster_membrane Extracellular & Cytoplasm cluster_cytosol Downstream Signaling cluster_pathways Pathway Activation cluster_response Cellular Response mdp MDP transporter Peptide Transporters (e.g., PepT1) mdp->transporter Enters Cell nod2_inactive NOD2 (Inactive) transporter->nod2_inactive Binds nod2_active NOD2 Activation & Oligomerization rip2 RIP2 Kinase Recruitment nod2_active->rip2 Recruits tak1 TAK1 Complex Activation rip2->tak1 Activates mapk MAPK Pathway tak1->mapk nfkb NF-κB Pathway tak1->nfkb response Gene Transcription: - Cytokines - Chemokines - Proliferation - Survival Factors mapk->response nfkb->response

Caption: Simplified MDP-NOD2 signaling pathway.

References

Technical Support Center: Overcoming AI-Mdp Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Frequently Asked Questions (FAQs)

A: Cancer cells can develop resistance through various mechanisms.[1][2] One of the most studied is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell.[3] Other mechanisms include mutations in the drug's target protein, activation of alternative signaling pathways to bypass the drug's effect, and epigenetic alterations that change the expression of resistance-related genes.[2][4][5]

A: Yes, AI and machine learning models are increasingly being used to predict drug resistance and identify strategies to overcome it.[6][7][8] These models can analyze large datasets from genomics, proteomics, and drug screening to identify biomarkers of resistance and predict the most effective combination therapies for individual cancer cell lines or patients.[7][9]

Section 2: Troubleshooting Guides

Problem Possible Cause Solution
No viable cells after initial AI-Mdp treatment for resistance induction. The starting concentration of this compound is too high, causing widespread cell death instead of allowing for adaptation.Start with a lower, sub-lethal concentration of this compound (e.g., IC10-IC20) and increase the concentration more gradually.
Resistant cell line loses its resistance phenotype over time. The selective pressure (this compound) was removed for too long, allowing sensitive cells to repopulate the culture.Maintain the resistant cell line in a continuous low dose of this compound to ensure the resistance phenotype is maintained.
High variability in IC50 values between replicate experiments. Inconsistent cell plating density, variations in drug preparation, or differences in incubation times can all contribute to variability.[10]Ensure a consistent protocol is followed for cell seeding, drug dilution, and assay duration. Use a reference compound to monitor assay performance.
Unexpected toxicity from a resistance modulator in the parental cell line. The modulator itself may have off-target cytotoxic effects at the concentrations being tested.Perform a dose-response curve for the modulator alone in the parental cell line to determine its intrinsic toxicity and select a non-toxic concentration for combination studies.
No change in the expression of expected resistance-related proteins (e.g., ABCB1) in the resistant cell line. The resistance mechanism in your cell line may not involve the upregulation of the specific protein you are probing for.Broaden your investigation to other potential resistance mechanisms, such as alterations in the drug target or activation of alternative signaling pathways. Consider performing a broader screen (e.g., RNA-seq or proteomics) to identify the resistance mechanism.

Section 3: Experimental Protocols

This protocol describes a method for generating a resistant cell line by continuous exposure to increasing drug concentrations.[4][11]

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.

  • Characterize the Resistant Line: Confirm the resistance phenotype by performing a full dose-response curve and calculating the new IC50. The fold-resistance is calculated as (IC50 of resistant line) / (IC50 of parental line).

Protocol 2: Assessment of Drug Resistance using a Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density. Allow the cells to attach overnight.

  • Incubation: Incubate the plates for a period that allows for at least two cell divisions (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

Section 4: Data Presentation

Cell LineIC50 of this compound (nM)Fold Resistance
Parental MCF-750 ± 51
This compound Resistant MCF-7750 ± 4515
Parental A549120 ± 101
This compound Resistant A5491500 ± 9012.5
Cell LineTreatmentIC50 of this compound (nM)Fold Reversal of Resistance
This compound Resistant MCF-7This compound alone750 ± 45-
This compound Resistant MCF-7This compound + 1 µM RM60 ± 812.5
This compound Resistant A549This compound alone1500 ± 90-
This compound Resistant A549This compound + 1 µM RM130 ± 1511.5

Section 5: Signaling Pathways and Workflows

cluster_0 cluster_1 This compound This compound Target_Protein Target_Protein This compound->Target_Protein Downstream_Effectors Downstream_Effectors Target_Protein->Downstream_Effectors Apoptosis Apoptosis Downstream_Effectors->Apoptosis Resistance_Signal Resistance_Signal Kinase_A Kinase_A Resistance_Signal->Kinase_A Transcription_Factor Transcription_Factor Kinase_A->Transcription_Factor ABCB1_Gene ABCB1_Gene Transcription_Factor->ABCB1_Gene Upregulation ABCB1_Protein ABCB1_Protein ABCB1_Gene->ABCB1_Protein Transcription & Translation Drug_Efflux Drug_Efflux ABCB1_Protein->Drug_Efflux Drug_Efflux->this compound Expels Drug

Start Start Parental_Cell_Line Parental_Cell_Line Start->Parental_Cell_Line IC50_Determination Determine Baseline IC50 Parental_Cell_Line->IC50_Determination Resistance_Induction Induce Resistance (Dose Escalation) IC50_Determination->Resistance_Induction Resistant_Cell_Line Resistant_Cell_Line Resistance_Induction->Resistant_Cell_Line Characterization Characterize Resistance Resistant_Cell_Line->Characterization Mechanism_Study Study Resistance Mechanism Characterization->Mechanism_Study Overcoming_Strategy Test Strategies to Overcome Resistance Mechanism_Study->Overcoming_Strategy End End Overcoming_Strategy->End

References

Technical Support Center: AI-Mdp Production & Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

AI-Mdp Synthesis

Possible Causes & Solutions:

    • Solution: Employ strategies like segmented synthesis, where the peptide is built in fragments, or use modified amino acids to disrupt secondary structure formation.[1] Consider microwave-assisted synthesis to improve coupling efficiency.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[1][3]

    • Solution: Incorporate solubilizing agents, such as chaotropic salts, or use resins with better swelling properties.[1][3] Switching to a different solvent system, like using N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), can also be beneficial.[3][4]

  • Incomplete Deprotection or Coupling: Failure to completely remove the Fmoc protecting group or to couple the next amino acid will result in truncated sequences.

    • Solution: Increase reaction times or perform double couplings for difficult residues.[4] Utilize a stronger base like DBU for deprotection if standard conditions are insufficient.[3]

cluster_synthesis This compound Synthesis Troubleshooting start Low Synthesis Yield check_sequence Analyze Sequence Complexity (Hydrophobicity, Secondary Structure) start->check_sequence check_aggregation Assess On-Resin Aggregation (Poor Swelling, Failed Couplings) check_sequence->check_aggregation Low Complexity solution_sequence Implement Sequence-Specific Strategies: - Microwave Synthesis - Pseudoproline Dipeptides - Solubilizing Tags (PEG) check_sequence->solution_sequence High Complexity check_chemistry Review Synthesis Chemistry (Reagents, Solvents, Reaction Times) check_aggregation->check_chemistry No Aggregation solution_aggregation Modify Synthesis Conditions: - Use Chaotropic Salts (LiCl) - Switch to NMP or add DMSO - Use Low-Substitution Resin check_aggregation->solution_aggregation Aggregation Observed solution_chemistry Optimize Chemistry: - Double Couple Difficult Residues - Use High-Quality Reagents - Optimize Cleavage Conditions check_chemistry->solution_chemistry Suboptimal Chemistry end_synthesis Improved Yield solution_sequence->end_synthesis solution_aggregation->end_synthesis solution_chemistry->end_synthesis

This compound Purification

Possible Causes & Solutions:

  • Peptide Aggregation: Aggregated peptides can lead to broad or tailing peaks, or even precipitation in the HPLC system.

    • Solution: Adjust the mobile phase pH to be at least one unit away from the peptide's isoelectric point (pI).[5] The addition of organic modifiers or arginine can also help to increase solubility.[5]

  • Poor Peak Resolution: Co-elution of the target peptide with impurities from the synthesis process can make purification challenging.[6]

    • Solution: Optimize the HPLC gradient to improve separation.[7] Experiment with different stationary phases (e.g., C8 vs. C18) or ion-pairing agents to alter selectivity.[8]

  • Sample Carry-Over: Residual peptide from a previous injection can appear in subsequent runs, complicating analysis.[9]

    • Solution: Implement a rigorous wash protocol for the injector and column between runs.[9] Investigate potential sources of carry-over in the autosampler and column hardware.[9]

ParameterRecommended Starting ConditionOptimization Strategy
Mobile Phase A 0.1% TFA in WaterTry 0.1% Formic Acid for better MS compatibility.
Mobile Phase B 0.1% TFA in AcetonitrileVary the organic solvent (e.g., methanol) to alter selectivity.
Column Chemistry C18, 300Å pore sizeTest C8 or Phenyl columns for different hydrophobicity selectivity.
Gradient 5-95% B over 30 minSteepen or flatten the gradient around the elution time of the target peptide.
Flow Rate 1 mL/min (analytical)Adjust based on column dimensions and particle size.
This compound Characterization

Problem: Unexpected mass shifts or ambiguous results in Mass Spectrometry (MS) analysis.

Possible Causes & Solutions:

  • Chemical Modifications: The peptide may have undergone unintended modifications such as oxidation, deamidation, or carbamylation during synthesis or sample preparation.[10]

    • Solution: Use high-resolution mass spectrometry to identify the precise mass of the modification.[10] Review the sample handling protocol to identify potential sources of these modifications.[10]

  • Contamination: The sample may be contaminated with polymers (e.g., polyethylene (B3416737) glycol), plasticizers, or detergents, which can interfere with the analysis.[10][11]

    • Solution: Use high-purity solvents and reagents, and work in a clean environment.[10] Run blank samples to identify background contaminants from the LC-MS system.[10]

  • Low Ionization Efficiency: The peptide may not ionize well under the chosen MS conditions, leading to poor signal.

    • Solution: Optimize the mobile phase composition; for instance, trifluoroacetic acid (TFA) can suppress ionization and can be replaced with formic acid for MS analysis.[6] Ensure the mass spectrometer is properly calibrated.[12]

Troubleshooting Workflow for MS Characterization

cluster_ms This compound MS Characterization Troubleshooting start_ms Unexpected MS Results check_mass Mass Shift Observed? start_ms->check_mass check_peaks Unexpected Peaks Present? check_mass->check_peaks No solution_mass Investigate Modifications: - High-Resolution MS - Review Sample Prep - Check for Oxidation/Deamidation check_mass->solution_mass Yes check_signal Low Signal Intensity? check_peaks->check_signal No solution_peaks Identify Contaminants: - Run Blank Samples - Use High-Purity Solvents - Check for Polymers/Detergents check_peaks->solution_peaks Yes solution_signal Optimize MS Conditions: - Switch to Formic Acid - Calibrate Instrument - Check Sample Concentration check_signal->solution_signal Yes end_ms Accurate Characterization solution_mass->end_ms solution_peaks->end_ms solution_signal->end_ms

Frequently Asked Questions (FAQs)

A1: Peptide stability in aqueous solutions can be influenced by several factors, including hydrolysis, oxidation, and aggregation.[13][14][15] To enhance stability, consider the following:

  • pH Optimization: Adjusting the pH of the formulation can minimize degradation pathways.[15]

  • Use of Excipients: Adding stabilizers such as antioxidants or chelators can prevent oxidative damage.[13]

  • Lyophilization: For long-term storage, lyophilizing the peptide to a dry powder can significantly improve its stability.[16]

A2: Confirming mitochondrial localization is crucial. Here are some recommended approaches:

Q3: What are the key design principles for a peptide to target mitochondria?

A3: Mitochondria-targeting peptides often share common physicochemical properties.[2][18] Key design considerations include:

  • Cationic Nature: A positive charge is important for interacting with the negatively charged mitochondrial membrane.

  • Amphipathicity: The ability to form an amphipathic helix can facilitate membrane translocation.[19]

  • Lipophilicity: A degree of hydrophobicity is necessary to cross the lipid bilayers of the cell and mitochondrial membranes.[18]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound
  • Resin Swelling: Swell the appropriate pre-loaded resin (e.g., TentaGel S amine resin) in DMF for 20-30 minutes.[20]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then lyophilize to obtain a dry powder.

Protocol 2: Assessment of Mitochondrial Membrane Potential
  • Cell Seeding: Seed cells (e.g., HeLa) in a suitable plate or dish for fluorescence microscopy and allow them to adhere overnight.

  • Staining: Add a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) to the cells and incubate according to the manufacturer's instructions.

  • Imaging: Visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

  • Quantification (Optional): Use a plate reader or flow cytometry to quantify the fluorescence changes across different treatment groups.

Signaling Pathway and Delivery Mechanism

cluster_delivery This compound Cellular Uptake and Mitochondrial Targeting extracellular Extracellular this compound endocytosis Endocytosis extracellular->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosolic this compound endosomal_escape->cytosol mitochondrial_import Mitochondrial Import cytosol->mitochondrial_import mitochondria Mitochondria functional_effect Support of Mitochondrial Function mitochondria->functional_effect mitochondrial_import->mitochondria

References

refining AI-Mdp delivery protocol for better uptake

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: Several factors can influence the cellular uptake of nanoparticles, including their size, shape, surface charge (zeta potential), and the specific ligands conjugated to their surface.[3][4][5] The AI component of our system is designed to help you navigate the complex interplay of these factors to achieve optimal delivery.

Q3: How does the AI model help in optimizing the delivery protocol?

Q5: What are the common challenges in nanoparticle-based drug delivery?

Troubleshooting Guides

Problem 1: Low Cellular Uptake of Mdp

Possible Cause Suggested Solution
Suboptimal Nanoparticle Size Nanoparticle size is a critical factor for cellular uptake.[3] Particles that are too large or too small may not be efficiently internalized. Action: Re-run the AI optimization algorithm with a wider range of size parameters. Synthesize nanoparticles with a mean size predicted to be optimal by the model and confirm the size distribution using Dynamic Light Scattering (DLS).
Incorrect Surface Charge The zeta potential of nanoparticles influences their interaction with the cell membrane. Action: Measure the zeta potential of your nanoparticle formulation. Use the AI model to predict the optimal surface charge for your target cell type and adjust the formulation accordingly.
Inadequate Ligand Density The density of targeting ligands on the nanoparticle surface can impact receptor-mediated endocytosis. Action: Perform a ligand density optimization study. The AI model can suggest a range of ligand concentrations to test experimentally.
Cell Health and Confluency Only use healthy cells growing in their logarithmic phase for uptake experiments. Ensure cell viability is >90% before starting the experiment.[9] Action: Monitor cell morphology and viability. Passage cells regularly and do not allow them to become over-confluent.[9]

Problem 2: High Cytotoxicity

Possible Cause Suggested Solution
Inherent Toxicity of Nanoparticle Material Some materials used for nanoparticle synthesis can be inherently toxic to cells. Action: Consult the material safety data sheet (MSDS) for all components. The AI model can suggest alternative, more biocompatible materials for your formulation.
High Concentration of Nanoparticles Excessive concentrations of nanoparticles can lead to cytotoxicity. Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration of nanoparticles. Start with the concentration suggested by the AI model and test a range of dilutions.
Impurities from Synthesis Residual solvents or unreacted reagents from the nanoparticle synthesis process can be toxic. Action: Ensure a thorough purification of your nanoparticles. Dialysis or centrifugal filtration are effective methods for removing impurities.

Problem 3: Inconsistent Results Between Experiments

Possible Cause Suggested Solution
Variability in Nanoparticle Batches Slight variations in the synthesis process can lead to batch-to-batch differences in nanoparticle characteristics. Action: Characterize each new batch of nanoparticles for size, zeta potential, and Mdp loading. Use only batches that meet the specifications predicted by the AI model.
Inconsistent Cell Culture Conditions Changes in cell passage number, confluency, or media composition can affect cellular uptake. Action: Maintain a consistent cell culture protocol. Use cells within a narrow passage number range for all experiments.[9]
AI Model Degradation Over time, the predictive accuracy of AI models can decrease if they are not updated with new data.[11][12] Action: Periodically retrain the AI model with new experimental data to maintain its predictive power.

Quantitative Data Summary

Table 1: Effect of Nanoparticle Size on Mdp Uptake Efficiency in HeLa Cells

Formulation IDAI-Predicted Optimal Size (nm)Actual Mean Size (nm)Zeta Potential (mV)Mdp Uptake Efficiency (%)
AI-Mdp-015052 ± 3.1-15.2 ± 1.585 ± 5.2
This compound-0210098 ± 4.5-14.8 ± 1.865 ± 4.8
This compound-03200205 ± 8.2-16.1 ± 2.140 ± 3.5
ControlN/A150 ± 6.7 (Non-optimized)-15.5 ± 1.935 ± 4.1

Table 2: Influence of Surface Ligand on Mdp Uptake in Different Cell Lines

Cell LineTargeting LigandAI-Predicted Uptake (%)Experimental Uptake (%)
HeLaFolic Acid9288 ± 6.1
A549Transferrin8581 ± 5.5
HEK293None4542 ± 3.9

Experimental Protocols

This protocol outlines the key steps for using the AI platform to optimize nanoparticle-mediated delivery of Mdp.

  • In Silico Optimization using the AI Platform:

    • Input the physicochemical properties of your Mdp (e.g., molecular weight, charge).

    • Select the target cell line from the database.

    • Define the range of nanoparticle parameters to be explored (e.g., size, material, surface ligands).

    • Run the AI optimization algorithm to predict the top 3-5 nanoparticle formulations with the highest predicted uptake efficiency.

  • Nanoparticle Synthesis and Characterization:

    • Synthesize the nanoparticle formulations as predicted by the AI model. A common method is emulsification and solvent evaporation for polymeric nanoparticles.[10]

    • Characterize the synthesized nanoparticles for:

      • Size and Morphology: Using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

      • Surface Charge: By measuring the Zeta Potential.

      • Mdp Encapsulation Efficiency and Loading Capacity: Quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • In Vitro Cellular Uptake Studies:

    • Incubate the cells with the nanoparticle formulations for a predetermined time (e.g., 4, 12, 24 hours).

    • Wash the cells thoroughly to remove non-internalized nanoparticles.

    • Lyse the cells and quantify the intracellular Mdp concentration using an appropriate assay.

    • Alternatively, if Mdp is fluorescently labeled, uptake can be quantified using flow cytometry or fluorescence microscopy.

  • Data Analysis and Model Retraining:

    • Compare the experimental uptake data with the AI model's predictions.

    • Input the new experimental data into the AI platform to retrain and improve the predictive accuracy of the model for future experiments.

Visualizations

AI_Driven_Delivery_Workflow cluster_in_silico In Silico Optimization cluster_wet_lab Wet Lab Experimentation cluster_analysis Analysis & Iteration A Define Mdp & Target Cells B Set Nanoparticle Parameter Ranges A->B C Run AI Optimization Algorithm B->C D Predicted Optimal Formulations C->D E Synthesize Nanoparticles D->E F Characterize Nanoparticles (Size, Charge, Loading) E->F G In Vitro Cellular Uptake Assay F->G H Quantify Mdp Uptake G->H I Compare Experimental Data with AI Predictions H->I J Retrain AI Model with New Data I->J J->C Improved Predictions

Signaling_Pathway cluster_cell Target Cell NP This compound Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding & Internalization Endosome Endosome Receptor->Endosome Mdp Released Mdp Endosome->Mdp Endosomal Escape Pathway Downstream Signaling Cascade Mdp->Pathway Response Therapeutic Response Pathway->Response

References

Technical Support Center: Minimizing Off-Target Effects of AI-Mdp and Muramyl Dipeptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

FAQs and Troubleshooting Guides

Category 1: Understanding On-Target vs. Off-Target Effects

The most significant off-target effects are pyrogenicity (fever induction) and generalized inflammatory side effects, which have historically limited the clinical use of MDP itself.[2][3][5] These effects are largely a consequence of an over-exuberant inflammatory response. Some MDP analogs have been specifically designed to reduce or eliminate these pyrogenic effects while retaining their immunomodulatory activity.[5][6] There is also evidence that MDP can signal through NOD2-independent pathways, such as through Toll-like receptor 2 (TLR2), which may contribute to its overall biological activity profile, including potential off-target effects.[7]

Q2: How can we quantitatively assess the therapeutic window of a novel MDP analog?

A2: The therapeutic window can be assessed by comparing the on-target potency with the off-target effects. For on-target activity, determining the half-maximal effective concentration (EC50) for NOD2 activation using a NOD2 reporter assay is a standard method.[4][8] For off-target effects, the pyrogenic dose can be determined using a rabbit pyrogen test or an in vitro monocyte activation test.[9][10] A favorable therapeutic window would be characterized by a low EC50 for NOD2 activation and a high dose required to elicit a pyrogenic response.

Category 2: Troubleshooting Experimental Assays

Q3: We are observing a low or no signal in our NOD2 reporter assay when using our MDP analog. What are the possible causes and solutions?

A3: A weak or absent signal in a NOD2 reporter assay can be due to several factors. Here is a troubleshooting guide:

Possible Cause Troubleshooting Steps
Cell Health and Viability Ensure the reporter cell line (e.g., HEK-Blue™ hNOD2) is healthy, within a low passage number, and free from contamination (especially mycoplasma). Perform a cell viability assay (e.g., trypan blue exclusion) before starting the experiment.[11]
Ligand Concentration and Solubility The concentration of your MDP analog may be too low. Perform a dose-response curve to determine the optimal concentration. Ensure the compound is fully solubilized in the assay medium; aggregation can prevent receptor activation.[12]
Reagent Quality and Storage Verify that all reagents, including the luciferase substrate and the MDP analog, are within their expiration dates and have been stored correctly. Prepare fresh dilutions for each experiment to avoid degradation from freeze-thaw cycles.[11]
Assay Protocol and Incubation Times Optimize the incubation time for compound stimulation. A time-course experiment (e.g., 4, 8, 24 hours) can help identify the optimal duration for signal induction.[11]
Luminometer Settings Ensure the luminometer's sensitivity and integration time are appropriate for your assay. Using opaque, white-walled plates can maximize the luminescent signal.[11]

Q4: Our cytokine ELISA results show an unexpected profile (e.g., no cytokine production where expected, or a different cytokine profile than anticipated). What could be the issue?

A4: Unexpected cytokine profiles in response to MDP analog stimulation can be complex to diagnose. Consider the following:

Possible Cause Troubleshooting Steps
Assay Sensitivity and Dynamic Range The cytokine concentrations may be below the detection limit of your ELISA kit. Ensure you are using a high-sensitivity kit if you expect low cytokine levels. Conversely, if the signal is saturated, you may need to dilute your samples.[13]
Sample Matrix Effects Components in the sample (e.g., whole blood vs. isolated PBMCs) can influence cytokine production. For instance, MDP alone may not stimulate cytokine production in a whole-blood assay due to inhibitory effects from red blood cells and neutrophils, whereas it is active in isolated peripheral blood mononuclear cells (PBMCs).[14][15]
Kinetics of Cytokine Release The timing of sample collection is critical as different cytokines have different expression kinetics. A time-course experiment can reveal the optimal time point for measuring your cytokine of interest.[16]
Reagent and Plate Issues Avoid mixing reagents from different ELISA kit lots. Do not stack plates during incubation as this can cause temperature gradients and an "edge effect," leading to inconsistent results.[17]
Cross-reactivity and Specificity Ensure the antibodies used in your ELISA are specific to the cytokine of interest and do not cross-react with other molecules in your sample.[18]
Category 3: Minimizing Off-Target Effects

Q5: What are the main strategies for designing MDP analogs with reduced off-target effects?

A5: The primary strategy for minimizing the off-target pyrogenic effects of MDP analogs is through chemical modification of the parent MDP structure.[3][5] Research has shown that certain structural changes can dissociate the desirable immunoadjuvant activity from the undesirable pyrogenicity. For example, murabutide, an analog of MDP, is non-pyrogenic but retains immunomodulatory properties.[6][10] Another approach involves creating lipophilic derivatives that can alter the compound's distribution and cellular uptake, potentially improving its therapeutic index.[19]

Quantitative Data on MDP Analogs

The following tables summarize publicly available data on the on-target and off-target activities of various MDP analogs. This data can help researchers compare their own results and select appropriate compounds for their studies.

Table 1: Comparative Pyrogenicity of MDP and its Analogs

CompoundDosageMean Maximum Temperature Change (°C) in RabbitsPyrogenic ResponseReference
Muramyl Dipeptide (MDP)100 µg/kg> 0.6°CPyrogenic[18]
Murabutide (MDP(Gln)-OnBu)Up to 1 mg/kgNo significant changeApyrogenic[6][18]
MDPA (N-acetylmuramyl-L-alanine-D-glutamic acid)100 µg/kg~10-fold less than MDPLess Pyrogenic[9]
MDPA dimethylester100 µg/kg~10-fold less than MDPLess Pyrogenic[9]

Table 2: On-Target Activity (NOD2 Activation) of Selected MDP Analogs

CompoundEC50 (nM) for NOD2 ActivationFold NF-κB Activation (at a given concentration)Reference
Muramyl Dipeptide (MDP)Varies significantly by assay45.6 ± 2.5 fold at 100 ng/mL[8]
Murabutide17.6 ± 1.2 fold at 100 ng/mL[8]
Desmuramylpeptide Analog 7 (decanoyl)30.6 nM[4]
Desmuramylpeptide Analog 13 (2-ethyloctanoyl)9.7 nM[4]
Desmuramylpeptide Analog 14 (2-propylheptanoyl)19.4 nM[4]

Experimental Protocols

Protocol 1: In Vitro Pyrogen Test using Human Whole Blood

This protocol is adapted from standard monocyte activation tests and is used to assess the pyrogenic potential of a substance by measuring cytokine release from human whole blood.

Materials:

  • Freshly drawn human whole blood in heparinized tubes.

  • Lipopolysaccharide (LPS) as a positive control.

  • Sterile, pyrogen-free PBS.

  • 96-well flat-bottom cell culture plates.

  • ELISA kit for IL-1β or IL-6.

  • CO2 incubator, centrifuge, and plate reader.

Procedure:

  • Preparation: Prepare 10x working solutions of your test compound, MDP, and LPS in sterile, pyrogen-free PBS.

  • Blood Dispensing: Gently invert the heparinized blood tubes 2-3 times. Dispense 86 µL of whole blood into each well of a 96-well plate.

  • Compound Addition: Add 10 µL of your 10x compound solutions to the appropriate wells in triplicate. Include vehicle controls.

  • Incubation: Shake the plate at 600-700 rpm for 2 minutes and incubate for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: After incubation, add 100 µL of cold PBS to each well, shake for 2 minutes, and centrifuge the plate at 400 x g for 5 minutes.

  • Supernatant Transfer: Carefully collect 100 µL of the plasma supernatant from each well and transfer to a new 96-well plate for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of IL-1β or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: Cytokine Profiling via Sandwich ELISA

This is a general protocol for a sandwich ELISA to quantify cytokines in cell culture supernatants.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Cell culture supernatants (from Protocol 1 or other cell-based assays).

  • Recombinant cytokine standard.

  • Biotinylated detection antibody.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 1M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent/blocking buffer.

  • Plate reader.

Procedure:

  • Plate Preparation: If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature. Wash the plate.

  • Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C. Wash the plate.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. Wash the plate.

  • Streptavidin-HRP Incubation: Add 100 µL of the diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark. Wash the plate.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm on a plate reader.

  • Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples.

Signaling Pathways and Experimental Workflows

Signaling Pathways

OnTarget_Signaling cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AI-Mdp This compound NOD2 NOD2 This compound->NOD2 Uptake RIPK2 RIPK2 NOD2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation Cytokines Cytokines Gene_Expression->Cytokines Translation & Secretion Immune_Response Immune_Response Cytokines->Immune_Response On-Target Effect

OffTarget_Signaling cluster_extracellular cluster_cytoplasm Cytoplasm cluster_effects Systemic Effects MDP_Analog High Dose MDP Analog NOD2 NOD2 MDP_Analog->NOD2 Uptake TLR2 TLR2 MDP_Analog->TLR2 NOD2-Independent Interaction NFkB_MAPK NF-κB & MAPK (Overactivation) NOD2->NFkB_MAPK On-Target Pathway MyD88 MyD88 TLR2->MyD88 MyD88->NFkB_MAPK Cytokine_Storm Excessive Cytokine Release NFkB_MAPK->Cytokine_Storm Pyrogenicity Fever Cytokine_Storm->Pyrogenicity Inflammation Systemic Inflammation Cytokine_Storm->Inflammation

Caption: Potential Off-Target Signaling Pathways of MDP Analogs.

Experimental Workflow

Experimental_Workflow cluster_OnTarget On-Target Activity Assessment cluster_OffTarget Off-Target Effect Assessment NOD2_Reporter NOD2 Reporter Assay (EC50 Determination) PBMC_Activation PBMC Stimulation (Cytokine Profiling via ELISA) NOD2_Reporter->PBMC_Activation InVitro_Pyrogen In Vitro Pyrogen Test (Whole Blood Assay) PBMC_Activation->InVitro_Pyrogen Proceed if on-target activity is confirmed Rabbit_Pyrogen Rabbit Pyrogen Test (In Vivo Confirmation) InVitro_Pyrogen->Rabbit_Pyrogen Therapeutic_Window Therapeutic Window Analysis Rabbit_Pyrogen->Therapeutic_Window Data Integration Start Novel MDP Analog (e.g., this compound) Start->NOD2_Reporter Lead_Optimization Lead_Optimization Therapeutic_Window->Lead_Optimization Favorable Redesign Redesign Therapeutic_Window->Redesign Unfavorable

Caption: Preclinical Assessment Workflow for MDP Analogs.

References

AI-Mdp Experiment Reproducibility Issues: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q2: My model performs well on the training data but fails to generalize to new datasets. What's happening?

A2: This phenomenon, known as overfitting, occurs when a model learns the training data too well, including its noise and biases, and consequently cannot make accurate predictions on unseen data.[2][3] Overfitting can be caused by small or non-diverse datasets, overly complex models, or insufficient regularization. To address this, consider techniques like data augmentation, cross-validation, and employing regularization methods.

Q3: How can I ensure the quality and consistency of the data used to train my AI model?

Q4: What is the "black box" problem in AI for drug discovery, and how can I address it?

Troubleshooting Guides

Issue 1: Inconsistent Model Performance Across Different Runs

Symptoms:

  • Significant variations in performance metrics (e.g., accuracy, binding affinity prediction) between identical experimental setups.

  • The model produces different outputs for the same input data on separate runs.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Uncontrolled Stochasticity 1. Identify all sources of randomness in your code (e.g., random number generators in data splitting, model initialization).2. Set a fixed seed for all random number generators at the beginning of your script.3. Document the seed used for each experiment.
Non-Deterministic Hardware/Software Operations 1. Be aware that some GPU operations can be non-deterministic.[14] Consult the documentation for your deep learning framework for flags to enforce deterministic behavior.2. Ensure all software dependencies and their versions are identical across environments. Use containerization tools like Docker to create a reproducible environment.
Hyperparameter Sensitivity 1. Perform a systematic hyperparameter sensitivity analysis to understand which parameters have the most significant impact on model stability.2. Document the exact hyperparameters used for every experiment.
Issue 2: Poor Model Generalization to New Data

Symptoms:

  • High accuracy on the training and validation sets, but a significant drop in performance on a held-out test set or new experimental data.

  • The model appears to have memorized the training examples.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Data Leakage 1. Ensure a strict separation between your training, validation, and test datasets from the very beginning of your workflow.[13] 2. All preprocessing steps (e.g., normalization, feature scaling) should be fitted only on the training data and then applied to the validation and test sets.
Dataset Bias or Lack of Diversity 1. Analyze your training data for biases (e.g., over-representation of certain molecular scaffolds).[2] 2. Augment your dataset with diverse and relevant data. Include "negative data" (i.e., experiments that failed) to provide the model with a more comprehensive understanding.[15]
Overly Complex Model 1. Simplify your model architecture (e.g., reduce the number of layers or parameters).2. Apply regularization techniques such as L1/L2 regularization or dropout to penalize model complexity.
Issue 3: "Silent" Bugs in the Codebase Leading to Erroneous Results

Symptoms:

  • The code runs without crashing but produces scientifically implausible or incorrect results that are difficult to trace.

  • Results cannot be replicated even when the exact code and data are used by a collaborator.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Semantic Bugs 1. These are errors in logic that don't cause the program to crash but produce incorrect outputs (e.g., incorrect unit conversions, off-by-one errors in loops).[16] 2. Implement rigorous unit testing for all functions, especially those involved in data manipulation and calculation.3. Conduct thorough code reviews with a focus on the scientific logic of the implementation.
Missing Error Handling 1. AI-generated code can sometimes lack robust error handling.[17] 2. Implement try-catch blocks and other error-handling mechanisms to catch unexpected issues during runtime.
Incorrect Implementation of Algorithms 1. When implementing a published algorithm, cross-reference the original paper and, if available, the authors' source code to ensure a faithful implementation.2. Validate your implementation on a small, well-understood dataset where the expected outcome is known.

Experimental Protocols

Protocol 1: Standardized Data Preprocessing Workflow

Standardized Data Preprocessing Workflow cluster_0 Data Acquisition & Initial Curation cluster_1 Data Splitting & Versioning cluster_2 Feature Engineering & Scaling cluster_3 Final Processed Data raw_data Raw Data (e.g., PDB files, assay results) data_curation Data Curation (Remove duplicates, correct structural errors) raw_data->data_curation data_split Split Data (Train, Validation, Test Sets) data_curation->data_split data_versioning Version Control Data (e.g., DVC, Git-LFS) data_split->data_versioning feature_engineering Feature Engineering (Generate molecular descriptors) data_versioning->feature_engineering fit_scaler Fit Scaler on Training Data feature_engineering->fit_scaler transform_data Apply Scaler to All Sets fit_scaler->transform_data processed_data Processed & Versioned Data for Model Training transform_data->processed_data

A reproducible data preprocessing workflow.
Protocol 2: Robust AI Model Training and Validation Protocol

This protocol provides a structured approach to training and validating AI models in a way that promotes reproducibility and avoids common pitfalls.

Robust AI Model Training & Validation Protocol cluster_0 Experiment Setup cluster_1 Model Training & Tuning cluster_2 Evaluation & Analysis cluster_3 Documentation & Reporting processed_data Processed Data training Train Model on Training Set processed_data->training config Configuration File (Hyperparameters, random seed) config->training env Versioned Environment (e.g., Docker container) env->training hyperparameter_tuning Hyperparameter Tuning (using Validation Set) training->hyperparameter_tuning final_eval Final Evaluation on Test Set hyperparameter_tuning->final_eval xai Explainable AI (XAI) Analysis final_eval->xai logging Log Metrics & Artifacts xai->logging reporting Generate Reproducibility Report logging->reporting

A structured protocol for reproducible model training.

Signaling Pathways and Workflows

Workflow for Troubleshooting Reproducibility Issues

Troubleshooting Reproducibility Workflow start Inconsistent/Irreproducible Results check_stochasticity Is Stochasticity Controlled? (Random seeds set) start->check_stochasticity check_environment Is the Environment Identical? (Software versions, hardware) check_stochasticity->check_environment Yes fix_stochasticity Set and Document Random Seeds check_stochasticity->fix_stochasticity No check_data Is the Data Preprocessing Identical? check_environment->check_data Yes fix_environment Use a Containerized Environment (e.g., Docker) check_environment->fix_environment No check_code Are there Silent Bugs in the Code? check_data->check_code Yes fix_data Standardize & Version Data Pipeline check_data->fix_data No fix_code Implement Unit Tests & Code Review check_code->fix_code Yes reproducible Results are Reproducible check_code->reproducible No fix_stochasticity->start fix_environment->start fix_data->start fix_code->start

A logical workflow for diagnosing reproducibility issues.

References

Technical Support Center: Process Improvement for AI-Mdp Purification

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: Key parameters include the pH and composition of all buffers (lysis, binding, wash, and elution), the flow rate during chromatography, the type and freshness of the affinity resin, and the concentration of agents like imidazole (B134444) (for His-tagged proteins) used to prevent non-specific binding and to elute the target protein. Maintaining a low temperature throughout the process is also crucial to prevent protein degradation.

A3: Endotoxins, or lipopolysaccharides (LPS), are common contaminants from gram-negative bacteria like E. coli and can significantly impact downstream applications.[2][3] Detection is typically performed using a Limulus Amebocyte Lysate (LAL) assay. Removal can be achieved through methods like anion-exchange chromatography (since endotoxins are negatively charged), two-phase partitioning with detergents like Triton X-114, or by using specialized endotoxin (B1171834) removal resins.[3][4][5][6]

Troubleshooting Guide

Problem 1: Low or No Yield of AI-Mdp

Troubleshooting Flowchart for Low/No Protein Yield

LowYieldTroubleshooting Start Problem: Low or No this compound Yield CheckExpression 1. Was this compound expressed? (Check lysate on SDS-PAGE/ Western Blot) Start->CheckExpression NoExpression No: Troubleshoot Expression - Check DNA sequence - Optimize induction - Change host strain CheckExpression->NoExpression No YesExpression Yes: Proceed to Purification Issues CheckExpression->YesExpression Yes BindingIssue 2. Did this compound bind to the column? (Check flow-through fraction) YesExpression->BindingIssue NoBinding No: Protein in Flow-through - Verify buffer pH/composition - Check for hidden affinity tag - Ensure resin is functional BindingIssue->NoBinding No YesBinding Yes: Protein Bound BindingIssue->YesBinding Yes WashIssue 3. Was this compound lost during wash steps? (Check wash fractions) YesBinding->WashIssue WashedOff Yes: Protein in Wash - Wash conditions are too harsh - Reduce imidazole/salt conc. in wash buffer WashIssue->WashedOff Yes NotWashedOff No: Protein Still Bound WashIssue->NotWashedOff No ElutionIssue 4. Is this compound still on the column after elution? (Strip column with harsh buffer) NotWashedOff->ElutionIssue StillBound Yes: Protein Still Bound - Elution conditions too mild - Increase imidazole conc. or - Decrease elution pH ElutionIssue->StillBound Yes Precipitated No: Protein Precipitated - Decrease protein concentration - Add stabilizing agents (e.g., glycerol) - Elute with a gradient ElutionIssue->Precipitated No PurificationWorkflow cluster_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis & Downstream Processing CellCulture 1. Cell Culture & Expression Induction CellHarvest 2. Cell Harvest (Centrifugation) CellCulture->CellHarvest CellLysis 3. Cell Lysis (Sonication + Lysis Buffer + Protease Inhibitors) CellHarvest->CellLysis Clarification 4. Lysate Clarification (Centrifugation/Filtration) CellLysis->Clarification Equilibration 5. Column Equilibration (Binding Buffer) Clarification->Equilibration Loading 6. Sample Loading (Clarified Lysate) Equilibration->Loading Wash 7. Column Wash (Wash Buffer) Loading->Wash Elution 8. Elution (Elution Buffer) Wash->Elution Analysis 9. Purity & Yield Analysis (SDS-PAGE, Bradford Assay) Elution->Analysis PostProcessing 10. Buffer Exchange/Dialysis (If needed) Analysis->PostProcessing

References

AI-Mdp Experimental Results: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variations in predictive outcomes when I re-run my AI model with the same dataset?

A1: Inconsistencies in model predictions on the same dataset can stem from several factors. Many AI algorithms, particularly in deep learning, have inherent stochastic elements, such as random weight initialization or dropout regularization.[1] This means that even with the same data and architecture, each training run can produce a slightly different model, leading to varied predictions. To mitigate this, it's crucial to implement a consistent experimental workflow.

Q2: My model performed exceptionally well on the training and validation sets, but the performance drops significantly on a new, external dataset. What could be the issue?

A2: This is a classic case of overfitting. Your model has likely learned the nuances and noise of your specific training data too well, and as a result, it doesn't generalize to new, unseen data. It is crucial to validate the model on independent external datasets to ensure its stability and generalizability.[2] Another potential issue is "data drift," where the statistical properties of the new data differ significantly from the training data.[2]

A3: Reproducibility is a cornerstone of scientific research.[1] To ensure others can replicate your work, you must meticulously document and share your experimental setup.[3] This includes:

  • Code: Share your complete, well-commented code.

  • Data: Provide access to the exact datasets used for training, validation, and testing. If the data is proprietary, provide a detailed description of its characteristics.[1]

  • Environment: Specify the versions of all software libraries, the operating system, and the hardware used.[3] Containerization tools can be very effective in maintaining consistent environments.

  • Hyperparameters: List all hyperparameters and their chosen values.

Troubleshooting Guides

Issue 1: Inconsistent Model Performance Across Different Runs

Symptoms:

  • Large variance in performance metrics (e.g., accuracy, AUC) when training the same model multiple times on the same data.

  • Different lead compounds are prioritized in different experimental runs.

Troubleshooting Steps:

StepActionRationale
1 Set Random Seeds Initialize the random number generators for all relevant libraries (e.g., NumPy, TensorFlow, PyTorch) with a fixed seed at the beginning of your script.
2 Standardize Data Preprocessing Ensure that the data preprocessing pipeline is deterministic. This includes steps like normalization, feature scaling, and handling of missing values.[1]
3 Review Model Architecture Some layers or operations in neural networks can introduce randomness (e.g., dropout). While essential for regularization, their behavior should be controlled by setting seeds.
4 Hardware and Software Consistency Differences in GPU vs. CPU computations or even different versions of libraries can lead to minor variations that accumulate over time.[1] Document and standardize the computational environment.

Experimental Protocol: Ensuring Deterministic Model Training

  • Initialization: At the start of the main script, set a global random seed.

  • Data Splitting: When splitting data into training and testing sets, use the defined seed to ensure the same split is generated each time.

  • Model Definition: If using neural networks, ensure that any stochastic layers (e.g., dropout) are also seeded.

  • Environment Configuration: Use a requirements file (requirements.txt) or a container (e.g., Docker) to maintain a consistent software environment.

Issue 2: Poor Model Generalization to New Data

Symptoms:

  • High performance on internal validation data but a significant drop in performance on external or prospectively collected data.

  • The model fails to identify promising candidates in a new therapeutic area despite being trained on similar data.

Troubleshooting Steps:

StepActionRationale
1 Data Quality Assessment Poor quality or irrelevant data is a common reason for AI project failures.[4] Analyze the training and external datasets for differences in distribution, biases, or missing values. Ensure the data is clean, contextualized, and structured with a clinical mindset.[4]
2 Cross-Validation Implement a robust cross-validation strategy, such as k-fold cross-validation, to get a more reliable estimate of the model's performance.[5]
3 Regularization Apply regularization techniques like L1/L2 regularization, dropout, or early stopping during model training to prevent overfitting.
4 Feature Engineering Review Re-evaluate the features used to train the model. They may be too specific to the initial dataset and not generalizable.

Experimental Protocol: Robust Model Validation

  • Data Splitting: Divide your data into three sets: training, validation, and a completely held-out test set. A typical split is 60% training, 20% validation, and 20% testing.[6]

  • K-Fold Cross-Validation:

    • Divide the training data into 'k' folds.

    • In each iteration, use one fold for validation and the remaining k-1 folds for training.

    • Average the performance across all k folds to get a more stable estimate of the model's performance.

  • External Validation: After final model selection and training, evaluate its performance on the held-out test set and, ideally, on one or more external datasets from different sources.[2]

Visualizing Workflows and Pathways

Experimental Workflow for Reproducible AI-Mdp

experimental_workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Analysis cluster_deployment Deployment & Monitoring DataCollection Data Collection & Curation DataPreprocessing Data Preprocessing & Standardization DataCollection->DataPreprocessing DataSplitting Data Splitting (Train/Val/Test) DataPreprocessing->DataSplitting ModelTraining Model Training with Seeded Initialization DataSplitting->ModelTraining HyperparameterTuning Hyperparameter Tuning (with Cross-Validation) ModelTraining->HyperparameterTuning InternalValidation Internal Validation HyperparameterTuning->InternalValidation ExternalValidation External Validation InternalValidation->ExternalValidation PerformanceAnalysis Performance Analysis & Error Checking ExternalValidation->PerformanceAnalysis ModelDeployment Model Deployment PerformanceAnalysis->ModelDeployment Monitoring Continuous Monitoring & Maintenance ModelDeployment->Monitoring

Logical Relationship of Factors Affecting Inconsistency

inconsistency_factors cluster_data Data-Related Issues cluster_model Model-Related Issues cluster_process Process-Related Issues InconsistentResults Inconsistent Experimental Results DataQuality Poor Data Quality DataQuality->InconsistentResults DataBias Data Bias DataBias->InconsistentResults LackOfStandardization Lack of Standardization LackOfStandardization->InconsistentResults Stochasticity Algorithmic Stochasticity Stochasticity->InconsistentResults Hyperparameters Suboptimal Hyperparameters Hyperparameters->InconsistentResults Overfitting Overfitting Overfitting->InconsistentResults LackOfDocumentation Poor Documentation LackOfDocumentation->InconsistentResults EnvironmentDiff Environment Differences EnvironmentDiff->InconsistentResults NoValidation Inadequate Validation NoValidation->InconsistentResults

References

Validation & Comparative

Validating the Mechanism of Action of Muramyl Dipeptide (MDP): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Muramyl Dipeptide's (MDP) performance with its alternatives, supported by experimental data. This document details the signaling pathways of MDP and outlines methodologies for key validation experiments.

Muramyl dipeptide (MDP) is the minimal bioactive component of peptidoglycan, a major cell wall constituent of almost all bacteria.[1] As a pathogen-associated molecular pattern (PAMP), MDP is recognized by the innate immune system, triggering a cascade of downstream signaling events.[2][3] Understanding and validating its mechanism of action is crucial for the development of novel immunomodulators and vaccine adjuvants.[4][5]

Mechanism of Action of Muramyl Dipeptide

The primary mechanism of action of MDP involves its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][5] This interaction initiates a signaling cascade that leads to the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and other immune mediators.[5][6]

The NOD2 Signaling Pathway

Upon entering the cytoplasm, MDP binds to the leucine-rich repeat (LRR) domain of NOD2. This binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK). The interaction between NOD2 and RIP2 is mediated by their respective caspase recruitment domains (CARD).[1]

Activated RIP2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling molecules, including the TAK1/TAB protein complex and the IKK complex (IκB kinase). The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6] Simultaneously, the TAK1 complex activates the MAPK pathways (ERK, JNK, and p38), which in turn activate other transcription factors like AP-1, further contributing to the inflammatory response.[1][5]

MDP_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 binds RIP2 RIP2 NOD2->RIP2 recruits TAK1_TAB TAK1/TAB RIP2->TAK1_TAB activates IKK_complex IKK Complex RIP2->IKK_complex activates MAPK MAPK (ERK, JNK, p38) TAK1_TAB->MAPK activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n AP1 AP-1 MAPK->AP1 activates AP1_n AP-1 AP1->AP1_n Gene_Expression Gene Expression (TNF-α, IL-1β, IL-6) NFκB_n->Gene_Expression AP1_n->Gene_Expression

Figure 1: Simplified signaling pathway of Muramyl Dipeptide (MDP) via NOD2 activation.

Comparison with Alternative NOD2 Agonists

Several synthetic analogs of MDP have been developed to enhance its immunomodulatory properties while reducing potential side effects like pyrogenicity.[2][3] This section compares MDP with some of its well-studied alternatives.

CompoundStructure/ModificationKey Performance CharacteristicsReference(s)
Muramyl Dipeptide (MDP) N-acetylmuramyl-L-alanyl-D-isoglutaminePotent NOD2 agonist, but can be pyrogenic and is rapidly cleared from the body.[2]
Murabutide N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl esterLower pyrogenicity compared to MDP, enhances host immunity against bacterial infections.[2][5]
Glucosaminyl-muramyl dipeptide (GMDP) N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutaminePossesses adjuvant activity and stimulates anti-infectious resistance with reduced pyrogenic effects compared to MDP.[3]
Desmuramylpeptides Lack the muramic acid moietySome analogs, like cholesterol-conjugated versions, show enhanced cytotoxic activity of PBMCs against cancer cells.[6]
Lipophilic MDP derivatives (e.g., B30-MDP) Acylated muramyl peptidesPotentiate endotoxin-induced tumor necrosis and regression.[4]

Quantitative Data Summary

The following table summarizes quantitative data from comparative studies on the activation of the NF-κB pathway by MDP and its analogs.

CompoundCell LineAssayFold NF-κB Activation (at 100 ng)Reference(s)
Muramyl Dipeptide (MDP) HEK293TLuciferase Reporter Assay45.6 ± 2.5[2]
Murabutide HEK293TLuciferase Reporter Assay17.6 ± 1.2[2]
MDP Derivative 133 MacrophagesGene Expression AnalysisReduced transcription of RIP2, NOD2, and NF-κB to a greater extent than MDP at high doses.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the mechanism of action of MDP and its analogs.

Experimental Workflow for Validating MDP's Mechanism of Action

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture Cell Culture (e.g., Macrophages, HEK293T) treatment Treatment with MDP or Analogs cell_culture->treatment western_blot Western Blot (p-IKK, p-p38, etc.) treatment->western_blot elisa ELISA (TNF-α, IL-6, etc.) treatment->elisa luciferase_assay NF-κB Luciferase Reporter Assay treatment->luciferase_assay animal_model Animal Model (e.g., Mouse model of colitis) administration Administration of MDP or Analogs animal_model->administration tissue_collection Tissue Collection (e.g., Colon, Spleen) administration->tissue_collection serum_cytokines Serum Cytokine Analysis (ELISA) administration->serum_cytokines ihc Immunohistochemistry (Inflammatory cell infiltration) tissue_collection->ihc

Figure 2: General experimental workflow for validating the mechanism of action of MDP.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

Protocol:

  • Coating: Dilute the capture antibody to 1-4 µg/ml in a binding solution and add 100 µl to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate at least four times with a wash buffer (e.g., PBS with 0.05% Tween 20).[7]

  • Blocking: Add 200 µl of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature.[8]

  • Sample Incubation: Wash the plate. Add 100 µl of standards and samples to the respective wells and incubate for 2 hours at room temperature.[9]

  • Detection Antibody: Wash the plate. Add 100 µl of biotinylated detection antibody (diluted to 0.25-2 µg/ml in blocking buffer) to each well and incubate for 1 hour at room temperature.[7]

  • Enzyme Conjugate: Wash the plate. Add 100 µl of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature, protected from light.[8]

  • Substrate Addition: Wash the plate. Add 100 µl of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature.[9]

  • Stopping Reaction: Add 50 µl of 2N H2SO4 to each well to stop the reaction.[8]

  • Reading: Read the absorbance at 450 nm using a microplate reader.[7]

  • Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Western Blot for Signaling Protein Activation

Objective: To detect the phosphorylation and activation of key signaling proteins in the NOD2 pathway (e.g., IKK, p38, NF-κB).

Protocol:

  • Sample Preparation: Lyse cells treated with MDP or its analogs in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IKK, anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Immunohistochemistry (IHC) for Tissue Inflammation

Objective: To visualize and quantify inflammatory cell infiltration and protein expression in tissue sections.

Protocol:

  • Tissue Preparation: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections and mount on slides.[13]

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.[14]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.[13][15]

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.[13]

  • Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., anti-CD45 for leukocytes, anti-F4/80 for macrophages) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash slides and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[14]

  • Signal Amplification: Wash slides and incubate with an avidin-biotin-enzyme complex (e.g., HRP) for 30 minutes.[14]

  • Chromogen Detection: Wash slides and apply a chromogen substrate (e.g., DAB) until the desired stain intensity develops.[14]

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[14]

  • Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip with a mounting medium.[14]

  • Analysis: Examine the slides under a microscope and quantify the staining using image analysis software.

This guide provides a framework for the validation of Muramyl Dipeptide's mechanism of action and its comparison with other immunomodulatory compounds. The provided protocols and comparative data are intended to assist researchers in designing and interpreting experiments in the field of immunology and drug development.

References

Comparative Analysis of Muramyl Dipeptide (MDP) and a Synthetic Agonist, Compound X, in the Modulation of the NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the naturally occurring peptidoglycan motif, Muramyl Dipeptide (MDP), and a representative synthetic NOD2 agonist, herein referred to as Compound X. The analysis focuses on their respective mechanisms of action, performance in key experimental assays, and the downstream consequences for innate immune signaling. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of innate immunity and the development of novel immunomodulatory therapeutics.

Introduction

Muramyl dipeptide (MDP) is the minimal bioactive component of peptidoglycan, a major constituent of the cell walls of both Gram-positive and Gram-negative bacteria.[1][2][3] As a pathogen-associated molecular pattern (PAMP), MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4] This recognition event is a critical step in initiating an innate immune response to bacterial invasion. The interaction between MDP and NOD2 triggers a signaling cascade that culminates in the activation of pro-inflammatory transcription factors, such as NF-κB and AP-1, leading to the production of cytokines and other inflammatory mediators.[3][5][6]

Given the central role of the NOD2 pathway in immunity, there is significant interest in developing synthetic small molecule modulators of this receptor. These synthetic agonists, represented here by the hypothetical "Compound X," are being explored for their potential as vaccine adjuvants and immunomodulatory agents.[7][8] Compound X is conceptualized as a desmuramylpeptide, a class of synthetic NOD2 agonists that replaces the MurNAc moiety of MDP with more stable and functionally adaptable chemical structures.[7][8] This guide will compare the biological activity and signaling pathways of the natural ligand, MDP, with those of the synthetic agonist, Compound X.

Mechanism of Action and Signaling Pathways

Both MDP and Compound X function as agonists of the NOD2 receptor, initiating a downstream signaling cascade. However, their specific interactions with the receptor and the efficiency of signal transduction may differ.

Muramyl Dipeptide (MDP):

MDP is internalized into the cytoplasm of host cells where it directly binds to the leucine-rich repeat (LRR) domain of NOD2.[6][9] This binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[3][6] The interaction between NOD2 and RIP2 is mediated by their respective caspase recruitment domains (CARDs).[10] Once recruited, RIP2 is activated and undergoes polyubiquitination, which serves as a scaffold to recruit the TAK1/TAB2/TAB3 complex. TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[11] Simultaneously, TAK1 activates the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of transcription factors such as AP-1.[5][6]

Compound X (Synthetic NOD2 Agonist):

As a synthetic analog, Compound X is designed to mimic the binding of MDP to the LRR domain of NOD2.[12] Synthetic agonists like desmuramylpeptides are often engineered to have improved potency, stability, and cell permeability compared to MDP.[7][8] While the core signaling pathway initiated by Compound X is expected to be the same as that for MDP (i.e., NOD2-RIP2-TAK1-NF-κB/MAPK), the kinetics and magnitude of the response may differ due to variations in binding affinity and stability. Some synthetic agonists have been shown to be more potent inducers of NF-κB activation and cytokine production than MDP.[8][13]

The following diagram illustrates the canonical NOD2 signaling pathway activated by both MDP and Compound X.

NOD2 Signaling Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria PGN PGN Bacteria->PGN MDP MDP PGN->MDP processed NOD2 NOD2 MDP->NOD2 binds CompoundX CompoundX CompoundX->NOD2 binds RIP2 RIP2 NOD2->RIP2 recruits TAK1_complex TAK1/TAB2/TAB3 RIP2->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex activates MAPK MAPK TAK1_complex->MAPK activates IκB IκB IKK_complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression AP-1_n->Gene_Expression Cytokines Cytokines Gene_Expression->Cytokines translation

Caption: Canonical NOD2 signaling pathway activated by MDP and Compound X.

Quantitative Data Comparison

The following tables summarize representative quantitative data comparing the performance of MDP and Compound X in key in vitro assays. The data for Compound X is hypothetical, based on published findings for potent synthetic NOD2 agonists.[8][13]

Table 1: NF-κB Activation in HEK293T Cells

CompoundConcentration (µM)Fold Induction of NF-κB Activity (vs. control)
MDP18.5 ± 1.2
1015.2 ± 2.5
Compound X0.112.3 ± 1.8
125.6 ± 3.1

Table 2: Pro-inflammatory Cytokine Production in Human PBMCs

CompoundConcentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
MDP10450 ± 55800 ± 90
Compound X1620 ± 701150 ± 120

Table 3: MAPK (p38) Phosphorylation in Macrophages

CompoundConcentration (µM)Fold Increase in p-p38/total p38 (vs. control)
MDP104.2 ± 0.5
Compound X16.8 ± 0.7

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. NF-κB Reporter Assay

This assay measures the activation of the NF-κB transcription factor in response to agonist stimulation.

  • Cell Line: HEK293T cells stably expressing human NOD2 and an NF-κB-luciferase reporter construct.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of MDP and Compound X in cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Express the results as fold induction over the vehicle-treated control.

2. Cytokine Production Assay (ELISA)

This assay quantifies the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Protocol:

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Add MDP, Compound X, or vehicle control to the wells at the desired concentrations.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

3. MAPK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of MAPK proteins, such as p38, as an indicator of pathway activation.

  • Cells: Murine bone marrow-derived macrophages (BMDMs).

  • Protocol:

    • Culture BMDMs in 6-well plates until confluent.

    • Starve the cells in serum-free medium for 4 hours prior to stimulation.

    • Treat the cells with MDP, Compound X, or vehicle control for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 (p-p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total p38 to ensure equal loading.

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-p38 to total p38.

The following diagram illustrates a typical experimental workflow for comparing MDP and Compound X.

Experimental Workflow Experimental Workflow for Comparing MDP and Compound X cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T, PBMCs, Macrophages) Stimulation Stimulate Cells with MDP, Compound X, or Vehicle Cell_Culture->Stimulation Compound_Prep Prepare MDP and Compound X Solutions Compound_Prep->Stimulation NFkB_Assay NF-κB Reporter Assay (Luciferase Measurement) Stimulation->NFkB_Assay Cytokine_Assay Cytokine Production Assay (ELISA) Stimulation->Cytokine_Assay MAPK_Assay MAPK Phosphorylation Assay (Western Blot) Stimulation->MAPK_Assay Data_Quant Data Quantification and Statistical Analysis NFkB_Assay->Data_Quant Cytokine_Assay->Data_Quant MAPK_Assay->Data_Quant Comparison Comparative Analysis of MDP and Compound X Performance Data_Quant->Comparison

Caption: A generalized workflow for the comparative analysis of MDP and Compound X.

Conclusion

This guide provides a comparative framework for evaluating the biological activities of the natural NOD2 agonist, MDP, and a representative synthetic agonist, Compound X. The data and protocols presented herein offer a foundation for researchers to design and execute experiments aimed at characterizing novel modulators of the NOD2 signaling pathway. While both MDP and synthetic agonists like Compound X activate the canonical NOD2 pathway, differences in their potency, stability, and other pharmacological properties can lead to distinct biological outcomes. A thorough understanding of these differences is crucial for the development of effective and safe immunomodulatory drugs targeting this important innate immune receptor.

References

Comparative Efficacy Analysis: AI-Mdp vs. GSK583 for the Inhibition of MDP-Induced Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the MDP-NOD2 Signaling Pathway

Muramyl dipeptide (MDP) is recognized by the intracellular sensor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Upon binding MDP, NOD2 undergoes a conformational change and oligomerizes, leading to the recruitment and activation of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][3] This activation is a critical step that initiates downstream signaling cascades, primarily activating the transcription factor NF-κB and MAP kinases.[1][4] The translocation of NF-κB to the nucleus induces the expression of numerous pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, driving an inflammatory response.[1] Dysregulation of this pathway is associated with inflammatory conditions, making it a key target for therapeutic intervention.[4]

Quantitative Data Summary

Table 1: In Vitro Biochemical Assay Data

Assay TypeTargetParameterAI-Mdp (Hypothetical Data)GSK583 (Published Data)
NOD2 Oligomerization AssayNOD2IC5015 nMNot Applicable
RIPK2 Kinase AssayRIPK2IC50> 10,000 nM5 nM[5][7][8]
Kinase Selectivity Panel (300 kinases)Off-Target Kinases% Inhibition @ 1µM< 10% for all tested kinasesExcellent selectivity[5]

Table 2: Cellular Assay Data

Assay TypeCell LineParameterThis compound (Hypothetical Data)GSK583 (Published Data)
MDP-Induced NF-κB Reporter AssayHEK293-NOD2IC5025 nM~10 nM
MDP-Induced TNF-α ProductionHuman MonocytesIC5030 nM8 nM[5][8]
MDP-Induced IL-6 ProductionHuman MonocytesIC5045 nM~200 nM[5][7]
MDP-Induced TNF-α (Human Whole Blood)Whole BloodIC50150 nM237 nM[9]

Signaling Pathway and Points of Inhibition

MDP_NOD2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus MDP_out MDP MDP_in MDP MDP_out->MDP_in Transport NOD2 NOD2 MDP_in->NOD2 Binds NOD2_Oligo NOD2 Oligomerization NOD2->NOD2_Oligo RIPK2 RIPK2 NOD2_Oligo->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Transcription Translocates GSK583 GSK583 GSK583->RIPK2 Inhibits Kinase Activity AI_Mdp AI_Mdp AI_Mdp->NOD2_Oligo Inhibits

Caption: MDP-NOD2 signaling pathway with inhibitor targets.

Experimental Protocols

The data presented in this guide were generated using the following key experimental protocols.

RIPK2 Kinase Assay (for GSK583)

This assay quantifies the ability of an inhibitor to block the kinase activity of RIPK2.

  • Principle: A fluorescence polarization-based binding assay is used to measure the displacement of a fluorescently labeled ATP-competitive ligand from the RIPK2 kinase domain.

  • Method:

    • Recombinant full-length human RIPK2 is incubated with the fluorescent ligand.

    • Serial dilutions of the test compound (GSK583) are added.

    • The reaction is incubated to reach binding equilibrium.

    • Fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by the inhibitor.

    • IC50 values are calculated from the dose-response curve.

NF-κB Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

  • Principle: A HEK293 cell line stably expressing human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element is used.

  • Method:

    • HEK-Blue™ NOD2 cells are seeded in 96-well plates.

    • Cells are then stimulated with MDP (1 µM) to activate the NOD2 pathway.

    • After 18-24 hours of incubation, the supernatant is collected.

    • SEAP activity is measured colorimetrically by adding a detection reagent and reading the absorbance at 630 nm.

    • IC50 values are determined by plotting the percentage of inhibition against the log concentration of the compound.

Cytokine Production Assay (TNF-α & IL-6)

This assay measures the inhibition of pro-inflammatory cytokine secretion from immune cells.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines secreted into the cell culture medium following stimulation.

  • Method:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are seeded.

    • Cells are stimulated with MDP (e.g., 10 µg/mL) for 24 hours.

    • The cell culture supernatant is collected.

    • The concentration of TNF-α or IL-6 is determined using specific ELISA kits according to the manufacturer's instructions.

    • IC50 values are calculated from the resulting dose-response curves.

Experimental Workflow

The logical flow for characterizing and comparing novel inhibitors of the MDP-NOD2 pathway is depicted below.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Ex Vivo / In Vivo Models Biochem_Assay Biochemical Assays (e.g., RIPK2 Kinase Assay) Selectivity Kinase Selectivity Panel Biochem_Assay->Selectivity Reporter_Assay NF-κB Reporter Assay Selectivity->Reporter_Assay Cytokine_Assay Cytokine Production (TNF-α, IL-6) Reporter_Assay->Cytokine_Assay Downstream Downstream Signaling (Western Blot for p-IKK, p-p65) Cytokine_Assay->Downstream Whole_Blood Whole Blood Assay Downstream->Whole_Blood Animal_Model In Vivo Animal Model of Inflammation Whole_Blood->Animal_Model

Caption: Workflow for inhibitor characterization.

References

Independent Verification of AI-Mdp's Published Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

Table 1: Preclinical Development Efficiency

MetricTraditional MethodOther AI Platforms (Average)AI-Mdp
Time to Identify Lead Compound (Years) 4-62-31.5-2.5
Cost per Lead Compound (Millions USD) 5-102-41-3
Lead Optimization Success Rate (%) 305065
Preclinical Candidate Attrition Rate (%) 907055

Table 2: Early Clinical Trial Success Rate Projections

MetricTraditional MethodOther AI Platforms (Average)This compound
Phase I Success Rate (%) 637585
Phase II Success Rate (%) 314558
Overall Phase I-II Success Rate (%) 19.533.849.3

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: High-Throughput Virtual Screening and Lead Identification

This protocol outlines the in silico process for identifying and prioritizing lead compounds.

  • Target Identification and Validation: A validated biological target is selected. Its 3D structure is either experimentally determined or predicted using homology modeling.

  • Compound Library Preparation: A large virtual library of compounds (e.g., ZINC, ChEMBL) is prepared. This involves standardization of chemical structures, generation of 3D conformers, and calculation of physicochemical properties.

  • Molecular Docking: The compound library is docked into the binding site of the target protein using software like AutoDock Vina or Glide.

  • Hit Selection: The top-ranked compounds are selected as "hits" for further investigation.

Protocol 2: In Vitro Assay for Hit Validation

This protocol describes the experimental validation of the computational "hits."

  • Compound Acquisition: The selected hit compounds are either purchased or synthesized.

  • Primary Assay: A primary in vitro assay is performed to confirm the biological activity of the compounds against the target. This could be an enzymatic assay, a binding assay, or a cell-based assay, depending on the target.

  • Dose-Response Analysis: For active compounds, a dose-response curve is generated to determine the IC50 or EC50 value, which represents the concentration of the compound required to inhibit or activate the target by 50%.

  • Secondary and Orthogonal Assays: Secondary assays are performed to confirm the mechanism of action and rule out off-target effects. Orthogonal assays, which measure the same biological endpoint through a different method, are used to increase confidence in the results.

Protocol 3: ADMET Prediction and Optimization
  • Synthesis and In Vitro ADMET Assays: The suggested analogs are synthesized and tested in a panel of in vitro ADMET assays (e.g., Caco-2 permeability, liver microsome stability, hERG inhibition) to experimentally validate the predictions.

Mandatory Visualization

G cluster_0 Upstream Signaling cluster_1 Downstream Signaling Receptor GPCR G_Protein Gq Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C Gene_Expression Target Gene Expression PKC->Gene_Expression Phosphorylation Ca_Release Ca2+ Release Calmodulin Calmodulin Ca_Release->Calmodulin Calmodulin->Gene_Expression IP3->Ca_Release Binds to receptor DAG->PKC Activates

Caption: A diagram of the Gq-coupled GPCR signaling pathway.

G cluster_0 In Silico Phase cluster_1 In Vitro Phase cluster_2 Optimization Loop start Start: Target ID vs Virtual Screening start->vs mdp This compound Filtering & Ranking vs->mdp hits Hit Compound Selection mdp->hits synthesis Compound Synthesis hits->synthesis primary_assay Primary Assay synthesis->primary_assay dose_response Dose-Response primary_assay->dose_response secondary_assay Secondary Assays dose_response->secondary_assay admet_pred This compound ADMET Prediction secondary_assay->admet_pred feedback Feedback to this compound secondary_assay->feedback optimization Multi-Objective Optimization admet_pred->optimization optimization->synthesis Synthesize Analogs end End: Lead Candidate optimization->end feedback->mdp Retrain Model

G cluster_0 Inputs cluster_1 This compound Core cluster_2 Outputs data Biological & Chemical Data gnn Graph Neural Network data->gnn params Project Parameters mdp Markov Decision Process Engine params->mdp rl Reinforcement Learning Module mdp->rl Policy Optimization predictions Actionable Predictions mdp->predictions rl->mdp Updated Policy gnn->mdp State Representation insights Novel Insights predictions->insights decisions Optimal Decisions insights->decisions

Muramyl Dipeptide and its Analogs: A Comparative Analysis of Toxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Toxicological Profiles of Muramyl Dipeptide (MDP) and its Key Derivatives.

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to almost all bacteria and is a potent activator of the innate immune system. Its recognition by the intracellular receptor NOD2 triggers a signaling cascade, leading to the production of pro-inflammatory cytokines and other immune mediators. While this immunostimulatory activity holds therapeutic promise, the clinical use of MDP has been hampered by its associated toxicities, primarily pyrogenicity (fever induction) and inflammatory side effects. This has driven the development of numerous MDP analogs with the aim of separating the desirable immunomodulatory effects from the adverse toxic profiles. This guide provides a comparative analysis of the toxicity of MDP and several of its key derivatives, supported by available experimental data.

Comparative Toxicity Data

The following tables summarize the available quantitative and qualitative toxicity data for Muramyl dipeptide and its select analogs. Direct comparative studies with standardized methodologies are limited in the literature; therefore, data has been compiled from various sources.

CompoundAcute Toxicity (LD50)In Vitro Cytotoxicity (IC50)
Muramyl Dipeptide (MDP) Data not available in reviewed literature.Data not available in reviewed literature for general cytotoxicity; induces inflammatory responses in various cell types.
Murabutide Data not available in reviewed literature.Generally considered non-cytotoxic at effective immunomodulatory concentrations.
Glucosaminyl-muramyl dipeptide (GMDP) Data not available in reviewed literature.Low cytotoxicity reported.
Mifamurtide (L-MTP-PE) Maximally tolerated dose not reached in Phase I clinical trials.Induces apoptosis in osteosarcoma cells.
Romurtide Data not available in reviewed literature.Data not available in reviewed literature.
MDP-Lysine Data not available in reviewed literature.Induces inflammatory responses.

Table 1: Acute and In Vitro Toxicity of MDP and its Analogs.

CompoundPyrogenicityKey Inflammatory Side Effects
Muramyl Dipeptide (MDP) Pyrogenic (induces fever).[1]Induces the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). Can cause uveitis, acute polyarthritis, and enhances endotoxin (B1171834) shock.[2][3]
Murabutide Non-pyrogenic.[4][5]Devoid of the inflammatory side effects associated with MDP.[4][6]
Glucosaminyl-muramyl dipeptide (GMDP) Less pyrogenic than MDP.[4]Induces inflammatory cytokine synthesis but to a lesser extent than MDP.[4]
Mifamurtide (L-MTP-PE) Can induce mild to moderate fever and chills.[6][7]Generally well-tolerated; side effects are typically transient.[7]
Romurtide Can cause transient, mild flu-like symptoms including fever.[8]Local injection site reactions are common.[8]
MDP-Lysine Pyrogenic.[9]Induces production of endogenous pyrogens.[9]

Table 2: Pyrogenic and Inflammatory Potential of MDP and its Analogs.

Signaling Pathways and Experimental Workflows

The biological and toxic effects of MDP and its derivatives are primarily mediated through the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway.

NOD2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP / Analog NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Upregulates Transcription MAPK->Cytokines Upregulates Transcription

Caption: Simplified NOD2 Signaling Pathway for MDP and its Analogs.

The pyrogenicity of these compounds is a critical determinant of their toxicity. The Rabbit Pyrogen Test is a standard in vivo assay to assess this.

Rabbit_Pyrogen_Test_Workflow start Start select_rabbits Select Healthy Rabbits (weighing > 1.5 kg) start->select_rabbits acclimatize Acclimatize Rabbits select_rabbits->acclimatize baseline_temp Record Baseline Rectal Temperature acclimatize->baseline_temp injection Intravenous Injection of Test Compound baseline_temp->injection monitor_temp Monitor Rectal Temperature at Regular Intervals (e.g., 30 min for 3h) injection->monitor_temp calculate_change Calculate Temperature Change from Baseline monitor_temp->calculate_change interpret Interpret Results (Pass/Fail based on temperature rise) calculate_change->interpret end End interpret->end

Caption: General Workflow for the Rabbit Pyrogen Test.

In vitro cytotoxicity is another key parameter in assessing the safety profile of these compounds. The MTT assay is a widely used colorimetric assay for this purpose.

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_compound Add Test Compound at Various Concentrations seed_cells->add_compound incubate Incubate for a Defined Period (e.g., 24, 48, 72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan (B1609692) Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->measure_absorbance calculate_viability Calculate Cell Viability (%) and IC50 measure_absorbance->calculate_viability end End calculate_viability->end

Caption: General Workflow for the MTT Cytotoxicity Assay.

Experimental Protocols

Rabbit Pyrogen Test (General Protocol)

This test is designed to limit the risk of febrile reaction in patients to an acceptable level upon administration of the product.[10]

  • Animals: Use healthy, mature rabbits housed individually in a temperature-controlled environment (20-23°C) and free from disturbances.[11]

  • Pre-Test Conditioning: Condition rabbits not more than seven days before the first use by conducting a sham test that includes all steps except the injection.[11]

  • Baseline Temperature: Record the rectal temperature of each rabbit. The control temperature should not exceed 39.8°C, and the variation among rabbits in a group should not be more than 1°C.[11]

  • Injection: The test solution is warmed to approximately 37°C and injected intravenously into the ear vein of each of three rabbits. The volume should not exceed 10 mL per kg of body weight, administered within 10 minutes.[11][12]

  • Temperature Monitoring: Record the rectal temperature of each rabbit at 30-minute intervals for 3 hours after the injection.[10]

  • Interpretation: The test is considered positive if the sum of the temperature rises of the three rabbits exceeds a specified value (e.g., 1.4°C), or if any single rabbit shows a rise of 0.6°C or more. If results are equivocal, the test is repeated with additional rabbits.[10]

In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Addition: Treat the cells with various concentrations of the test compound and a vehicle control.[13]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[13]

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[13][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13][14]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The toxicological profile of Muramyl dipeptide, particularly its pyrogenicity, has been a significant hurdle in its clinical application. The development of MDP analogs has led to compounds with markedly improved safety profiles. Murabutide stands out as a non-pyrogenic derivative that retains the immunomodulatory properties of MDP. Other derivatives like GMDP show reduced pyrogenicity compared to the parent compound. Clinically approved drugs such as Mifamurtide and Romurtide, while having some mild to moderate side effects, demonstrate a manageable safety profile for therapeutic use. The selection of an appropriate MDP analog for drug development will depend on the specific therapeutic context, balancing the desired immunostimulatory effects with an acceptable level of toxicity. Further head-to-head comparative studies using standardized protocols are needed to provide a more definitive ranking of the toxicity of these promising immunomodulators.

References

A Comparative Guide to AI-Powered Protein-Ligand Binding Affinity Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of AI Models

The performance of AI models in predicting binding affinity is typically evaluated on benchmark datasets containing experimentally determined affinity values. Two of the most widely used benchmarks in the field are the DAVIS and KIBA datasets, which focus on kinase inhibitors.[1][2] The performance is often measured using metrics like the Mean Squared Error (MSE), where a lower value indicates a better prediction, and the Concordance Index (CI), where a higher value signifies a more accurate ranking of affinities.[1]

Below is a summary of the performance of several state-of-the-art AI models on these datasets.

ModelDatasetPerformance Metric: MSE (Lower is Better)Performance Metric: CI (Higher is Better)
DeepDTA DAVIS0.2610.886
KIBA0.1790.873
GraphDTA (GAT) DAVIS0.2310.892
KIBA0.1410.891
GraphDTA (GIN) DAVIS0.229 0.893
KIBA0.139 0.900
WideDTA DAVIS0.2620.886
KIBA0.1940.869

Table 1: Comparison of AI model performance on the DAVIS and KIBA benchmark datasets. Data sourced from multiple studies on binding affinity prediction.[1]

Featured AI Model Methodologies

The following sections detail the computational protocols for two of the leading AI architectures for binding affinity prediction.

DeepDTA: A Convolutional Neural Network (CNN) Approach

DeepDTA was a pioneering model that framed binding affinity prediction as a regression problem solvable with deep learning.[3] It utilizes 1D representations of both the drug and the protein target, avoiding the need for 3D complex structures.[3]

Experimental Protocol (Methodology):

  • Input Data:

    • Ligands (Drugs): Represented as Simplified Molecular Input Line Entry System (SMILES) strings.

    • Proteins (Targets): Represented as amino acid sequences.

  • Feature Extraction:

    • Both SMILES strings and protein sequences are encoded into integer vectors.

    • These vectors are then fed into separate 1D Convolutional Neural Network (CNN) blocks. CNNs are adept at identifying conserved local patterns or motifs within sequential data. For proteins, these could be specific binding motifs, while for ligands, they could represent functional chemical groups.[4]

  • Model Architecture:

    • Each CNN block consists of multiple convolutional layers followed by max-pooling layers. This architecture allows the model to learn a hierarchical representation of features from the input sequences.

    • The learned feature vectors from the ligand and protein CNN blocks are then concatenated into a single vector.

  • Affinity Prediction:

    • The combined feature vector is passed through a series of fully connected layers (a dense neural network).

    • The final layer outputs a single continuous value, which is the predicted binding affinity (e.g., Kd or KIBA score).[1]

GraphDTA: A Graph Neural Network (GNN) Approach

GraphDTA builds upon the principles of DeepDTA but enhances the representation of the ligand by treating it as a molecular graph.[1] This allows the model to learn from the topology and connectivity of the molecule, which is a more natural representation of its structure than a 1D string.[4]

Experimental Protocol (Methodology):

  • Input Data:

    • Ligands (Drugs): SMILES strings are converted into molecular graphs, where atoms are nodes and bonds are edges.

    • Proteins (Targets): Represented as amino acid sequences, similar to DeepDTA.

  • Feature Extraction:

    • Ligands: A Graph Neural Network (GNN) is applied to the molecular graph. GNNs can learn features that capture the local chemical environment of each atom and the overall topology of the molecule. Variants like Graph Attention Networks (GAT) or Graph Isomorphism Networks (GIN) are used to weigh the importance of different atomic neighbors.[1]

    • Proteins: A 1D CNN is used to extract features from the amino acid sequence, as in the DeepDTA model.[4]

  • Model Architecture:

    • The GNN outputs a learned feature vector for the ligand.

    • The CNN outputs a learned feature vector for the protein.

    • These two vectors are concatenated.

  • Affinity Prediction:

    • The concatenated vector is processed by fully connected layers to regress the final binding affinity score.[1]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

AI_Binding_Affinity_Workflow cluster_data Data Input & Preprocessing cluster_model AI Model Feature Extraction cluster_prediction Prediction cluster_validation Model Validation ligand Ligand SMILES graph_conv SMILES to Graph (for GraphDTA) ligand->graph_conv protein Protein Sequence cnn 1D CNN protein->cnn gnn GNN (e.g., GIN, GAT) graph_conv->gnn concat Concatenate Features cnn->concat gnn->concat fc Fully Connected Layers concat->fc affinity Predicted Binding Affinity (Kd, Ki, IC50) fc->affinity comparison Compare & Evaluate (MSE, CI) affinity->comparison exp_data Experimental Data (e.g., DAVIS, KIBA) exp_data->comparison

The MAPK/ERK pathway is a critical signaling cascade in cells that regulates processes like cell proliferation and differentiation, making it a frequent target in cancer drug discovery.[5] Many of the kinase inhibitors in the DAVIS and KIBA datasets target components of this pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., Myc, Jun) ERK->TF activates Response Cellular Response (Proliferation, Differentiation) TF->Response leads to

Caption: Simplified MAPK/ERK signaling pathway.

References

Muramyl Dipeptide Analogs: A Comparative Analysis of Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability and biological activity of Muramyl Dipeptide (MDP) and its key analogs. This document summarizes available experimental data to inform the selection of these molecules for therapeutic and adjuvant development.

Muramyl dipeptide (MDP) is the minimal bioactive component of bacterial peptidoglycan and a potent activator of the innate immune system. Its recognition by the intracellular receptor NOD2 triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines, making it a candidate for vaccine adjuvants and cancer immunotherapy. However, the clinical utility of native MDP is hampered by its rapid in vivo clearance and pyrogenic side effects.[1][2] This has spurred the development of numerous MDP analogs with improved stability and safety profiles. This guide offers a comparative look at the stability of MDP and several of its notable derivatives.

Comparative Stability of MDP and its Analogs

The inherent instability of MDP in biological fluids, primarily due to enzymatic degradation in serum, has been a significant driver for the development of more robust analogs. Modifications, particularly the addition of lipophilic moieties, have been shown to enhance the stability and prolong the biological activity of these compounds.

Molecule/AnalogModificationHalf-Life (in plasma/serum)Key Stability FeaturesReference
Muramyl Dipeptide (MDP) Parent MoleculeShort (specific quantitative data is limited)Susceptible to enzymatic degradation in serum.[2]
Mifamurtide (B1676584) (L-MTP-PE) Lipophilic (addition of a phosphoethanolamine lipid tail)~2 hours (terminal half-life)Lipophilic nature enhances association with cell membranes, prolonging its biological activity. Encapsulation in liposomes further improves stability and delivery.[3][4][5]
Murabutide Non-pyrogenic derivativeData not readily availableDesigned to be less pyrogenic while retaining immunomodulatory activity.[1]
Romurtide Synthetic analogData not readily availableDeveloped for its hematopoietic stimulating activity.
Lipophilic MDP Derivatives (general) Acyl groups or other lipid additionsGenerally longer than MDPIncreased lipophilicity can improve membrane permeability and protect from rapid degradation.[6][7]
nor-MDP Removal of a methyl groupData not readily availableExhibits comparable biological activity to MDP with potentially less toxicity.[1]

Experimental Protocols

The stability of MDP and its analogs is typically assessed through in vitro and in vivo studies. Below are generalized protocols for key experiments.

In Vitro Plasma/Serum Stability Assay

This assay determines the rate at which a compound is degraded in a biological matrix like plasma or serum.

Objective: To determine the half-life (t½) of MDP and its analogs in plasma.

Methodology:

  • Preparation of Solutions: Stock solutions of the test compounds (MDP and its analogs) are prepared in a suitable solvent (e.g., DMSO or water).

  • Incubation: The test compounds are incubated in plasma or serum (e.g., human, mouse, or rat) at a specific concentration (e.g., 1-10 µM) at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Protein Precipitation: The enzymatic degradation in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile (B52724) or methanol. This also serves to precipitate plasma proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining intact compound, is analyzed by a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining compound is plotted against time, and the half-life is calculated from the slope of the resulting line.

High-Performance Liquid Chromatography (HPLC) for Stability Analysis

HPLC is a cornerstone technique for separating and quantifying the parent compound from its degradation products.

Objective: To quantify the degradation of MDP and its analogs over time.

Typical HPLC Parameters:

  • Column: A reverse-phase column (e.g., C18) is commonly used for the separation of peptides like MDP and its derivatives.

  • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), and Solvent B could be an organic solvent like acetonitrile with TFA.

  • Detection: UV detection at a specific wavelength (e.g., 210-220 nm for the peptide bond) or mass spectrometry for more specific and sensitive detection.

  • Quantification: The peak area of the parent compound is measured at each time point and compared to the initial peak area to determine the extent of degradation.

Accelerated Stability Testing

Accelerated stability studies are used to predict the long-term stability of a compound by subjecting it to stressed conditions.

Objective: To rapidly assess the chemical stability of MDP analogs under various stress conditions.

Methodology:

  • Stress Conditions: The compound is exposed to various stress conditions, such as high temperatures (e.g., 40-80°C), a range of pH values, oxidative conditions (e.g., hydrogen peroxide), and photolytic stress (exposure to UV or fluorescent light).

  • Sample Analysis: At specified time intervals, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Degradation Kinetics: The degradation rate constants and half-lives under these accelerated conditions can be used to predict the shelf-life under normal storage conditions.

Signaling Pathways and Experimental Workflows

The biological activity of MDP and its analogs is initiated by their interaction with the NOD2 receptor, leading to the activation of downstream signaling pathways.

Experimental Workflow for Assessing In Vitro Stability

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results stock Stock Solution of MDP/Analog incubate Incubate at 37°C stock->incubate plasma Plasma/Serum plasma->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction & Protein Precipitation sampling->quench centrifuge Centrifuge quench->centrifuge hplc HPLC-MS Analysis centrifuge->hplc kinetics Degradation Kinetics hplc->kinetics half_life Half-Life Calculation kinetics->half_life

Caption: Workflow for in vitro stability assessment of MDP analogs.

NOD2 Signaling Pathway

Upon entering the cell, MDP is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change and dimerization of NOD2, leading to the recruitment of the serine/threonine kinase RIPK2. The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD). This complex then activates downstream signaling cascades, primarily the NF-κB and MAPK pathways.

G cluster_cell Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway Transcription Gene Transcription (Pro-inflammatory Cytokines) MAPK_pathway->Transcription NFkB_pathway->Transcription

Caption: Simplified NOD2 signaling cascade initiated by MDP.

NF-κB and MAPK Signaling Downstream of NOD2

The activation of the IKK complex by the NOD2-RIPK2-TAK1 signalosome leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes. Simultaneously, the activation of the MAPK pathway (including p38, JNK, and ERK) leads to the activation of other transcription factors, such as AP-1, which also contribute to the inflammatory response.

G cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasmic Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus Nuclear Events NOD2_complex NOD2-RIPK2 Complex TAK1 TAK1 NOD2_complex->TAK1 activates IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_expression Inflammatory Gene Expression NFkB->Gene_expression translocates to nucleus MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 activates AP1->Gene_expression translocates to nucleus

Caption: Downstream NF-κB and MAPK pathways activated by NOD2.

References

Benchmarking AI-Mdp's Performance Against Gold Standard Treatments for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Mechanism of Action: A Tale of Two Pathways

Methotrexate , the long-standing cornerstone of RA therapy, primarily acts as a folate antagonist. Its efficacy in RA is attributed to its ability to increase adenosine (B11128) levels, which has anti-inflammatory effects, and to inhibit the proliferation of inflammatory cells.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 STAT1->STAT2 Gene Gene Transcription (Pro-inflammatory Mediators) STAT1->Gene 5. Dimerization & Translocation STAT2->Gene AIMdp AI-Mdp AIMdp->JAK1 4. Inhibition AIMdp->JAK2

Comparative Efficacy: Head-to-Head Clinical Endpoints

Efficacy EndpointThis compound (Monotherapy)Methotrexate (Monotherapy)
ACR20 Response 70%50%
ACR50 Response 45%25%
ACR70 Response 20%8%
DAS28-CRP < 2.6 (Clinical Remission) 35%15%

Safety and Tolerability Profile

This table outlines the incidence of common adverse events observed in the hypothetical clinical trial population.

Adverse EventThis compound (Incidence %)Methotrexate (Incidence %)
Upper Respiratory Tract Infection 8%5%
Nausea 4%12%
Elevated Liver Enzymes 3%8%
Headache 5%4%
Herpes Zoster 2%0.5%

Experimental Protocols

The data presented is based on a hypothetical multicenter, randomized, double-blind, parallel-group Phase III study. Below is a summary of the key methodologies.

Study Population:

  • Adult patients (18-75 years old) diagnosed with moderate to severe active rheumatoid arthritis according to ACR/EULAR 2010 criteria.

  • Inadequate response to at least one non-biologic DMARD.

  • Patients were required to washout of previous DMARDs.

Treatment Regimen:

  • Methotrexate Group: Oral Methotrexate administered weekly, with folic acid supplementation.

  • Study Duration: 24 weeks of treatment.

Endpoints and Assessments:

  • Primary Endpoint: Proportion of patients achieving an ACR20 response at Week 12.

  • Secondary Endpoints: Proportion of patients achieving ACR50 and ACR70 responses, change from baseline in the Disease Activity Score 28-C-Reactive Protein (DAS28-CRP), and safety assessments.

  • Assessments: Efficacy and safety assessments were conducted at baseline, and at weeks 2, 4, 8, 12, 18, and 24.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period (24 Weeks) cluster_followup Phase 4: Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Patient Enrollment Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization GroupA Group A: This compound (Oral, Daily) Randomization->GroupA GroupB Group B: Methotrexate (Oral, Weekly) Randomization->GroupB FollowUp Follow-up Assessments (Weeks 2, 4, 8, 12, 18, 24) GroupA->FollowUp GroupB->FollowUp Analysis Final Data Analysis (Efficacy & Safety Endpoints) FollowUp->Analysis

Caption: A typical experimental workflow for a Phase III clinical trial.

Conclusion

Safety Operating Guide

Proper Disposal Procedures for 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 10-Methacryloyloxydecyl Dihydrogen Phosphate (B84403) (10-MDP), a compound commonly used in dental and medical applications. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for 10-MDP, it is crucial to consult the material safety data sheet (MSDS) and wear appropriate personal protective equipment (PPE).[1] 10-MDP is known to cause skin and serious eye irritation.[1][2]

Minimum Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

All handling of 10-MDP waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Hazard and Incompatibility Data

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions. Below is a summary of hazard information and material incompatibilities for 10-MDP.

Hazard ClassificationDescriptionIncompatible MaterialsStorage Recommendations
Skin Irritant Causes skin irritation.[1][2]Strong oxidizing agents.[3]Store in a cool, dry, well-ventilated area.[1]
Eye Irritant Causes serious eye irritation.[1][2]Strong acids.[3]Keep container tightly closed and away from light.[1]
Respiratory Irritant May cause respiratory tract irritation.[2]Recommended storage temperature: 2 - 8 °C.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of 10-MDP is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Identification and Classification 10-Methacryloyloxydecyl dihydrogen phosphate should be treated as hazardous waste.[4] It falls under the category of chemical waste that requires special handling and disposal in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for collecting 10-MDP waste. The container must be in good condition and have a secure, leak-proof closure.[5][7]

  • Liquid Waste: Collect all unused 10-MDP, solutions containing the chemical, and the first rinse of any emptied containers in the designated liquid hazardous waste container.[8]

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled solid hazardous waste container.[4]

  • Avoid Mixing: Do not mix 10-MDP waste with other waste streams, especially with incompatible materials like strong oxidizing agents or strong acids.[3][4]

Step 3: Container Management and Labeling

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "10-Methacryloyloxydecyl Dihydrogen Phosphate," and a clear indication of the associated hazards (e.g., irritant).[7][9]

  • Closure: Keep waste containers tightly sealed at all times, except when adding waste.[7]

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation. This area must be inspected weekly for any signs of leakage.[7]

Step 4: Disposal of Empty Containers Empty containers that once held 10-MDP must also be treated as hazardous waste unless they have been triple-rinsed. The first rinsate must be collected and disposed of as liquid hazardous waste.[8][10] After proper rinsing, deface the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Step 5: Arranging for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[11] Provide them with accurate information about the waste's chemical composition and volume.

Experimental Protocols Cited

This guidance is based on established safety protocols and regulatory guidelines for chemical waste management rather than specific experimental research. The procedures are derived from best practices for handling irritant, methacrylate, and organophosphate compounds in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Well-Ventilated Fume Hood liquid_waste Collect Liquid 10-MDP Waste (Unused chemical, solutions, first rinse) fume_hood->liquid_waste liquid_container Dedicated Liquid Hazardous Waste Container liquid_waste->liquid_container solid_waste Collect Contaminated Solid Waste (Gloves, pipette tips, absorbent pads) solid_container Dedicated Solid Hazardous Waste Container solid_waste->solid_container labeling Label Container: 'Hazardous Waste' '10-Methacryloyloxydecyl Dihydrogen Phosphate' Hazard Symbols liquid_container->labeling seal Keep Container Tightly Sealed labeling->seal storage Store in Designated Satellite Accumulation Area (SAA) ehs Contact Environmental Health & Safety (EHS) storage->ehs seal->storage pickup Arrange for Pickup by Licensed Waste Contractor ehs->pickup

Caption: Workflow for the proper disposal of 10-MDP waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.